Glycocholic Acid
Description
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDAIACWWDREDC-FRVQLJSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047436 | |
| Record name | Glycocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Glycocholic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14444 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glycocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0033 mg/mL | |
| Record name | Glycocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
475-31-0 | |
| Record name | Glycocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-α,7-α,12-α-trihydroxycholan-24-oyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G59NX3I3RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 °C | |
| Record name | Glycocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Glycocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid (GCA), a primary conjugated bile acid, plays a pivotal role in the emulsification and absorption of dietary lipids and fat-soluble vitamins.[1][2] Formed in the liver through the conjugation of cholic acid with the amino acid glycine, its amphipathic nature, possessing both hydrophilic and hydrophobic regions, dictates its physiological function as a biological surfactant.[1][3] Beyond its digestive role, this compound is increasingly recognized as a signaling molecule with systemic metabolic and endocrine functions, modulating key pathways in glucose and cholesterol homeostasis.[4][5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in cellular signaling.
Core Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its biological activity, influencing its solubility, micelle formation, and interaction with cellular receptors. These properties are summarized below.
General and Structural Properties
| Property | Value | Source(s) |
| Chemical Formula | C₂₆H₄₃NO₆ | [6][7][8] |
| Molecular Weight | 465.62 g/mol | [7][8][9] |
| Appearance | White to off-white crystalline powder/solid | [1][6] |
| Melting Point | ~130°C (Sesquihydrate), 165-168°C (Anhydrous) | |
| IUPAC Name | N-[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]-glycine | [7] |
| Synonyms | Cholylglycine, N-Choloylglycine | [6][8] |
Physicochemical Parameters
| Parameter | Value | Source(s) |
| pKa | 3.8 - 4.4 | [10][11][12] |
| Critical Micelle Concentration (CMC) | 7.1 mM | [11] |
| LogP (Octanol/Water Partition Coefficient) | 1.65 - 2.9 | [8][13] |
Solubility Profile
| Solvent | Solubility | Conditions | Source(s) |
| Water | 0.33 g/L | 15°C | |
| 3.3 mg/L | 20°C | [13][14] | |
| 8.3 g/L | Boiling | ||
| Ethanol | Soluble, ~1 mg/mL | - | [1][15] |
| DMSO | 93 mg/mL (199.73 mM) | Fresh DMSO | [9] |
| ~10 mg/mL | - | [15] | |
| Dimethylformamide (DMF) | ~10 mg/mL | - | [15] |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble, ~0.2 mg/mL | With 1:4 DMSO co-solvent | [15] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for research and development. The following sections detail standard methodologies for key parameters.
Determination of pKa (Acidity Constant)
The pKa of the carboxylic acid group on the glycine moiety is a key determinant of the ionization state of this compound at physiological pH. Potentiometric titration is a common and accurate method for its determination.[12][16]
Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a solution of this compound of known concentration in a co-solvent system (e.g., dimethylsulfoxide-water or methanol-water mixtures) to ensure solubility.[12]
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. For bile acids, values in water are often extrapolated from measurements in different solvent mixtures.[12]
Determination of LogP (Partition Coefficient)
LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a molecule's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[17]
Protocol: Shake-Flask Method
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and saturate it with 1-octanol. Similarly, saturate 1-octanol with the aqueous buffer.[18] This pre-saturation prevents volume changes during the experiment.
-
Sample Addition: Dissolve a precisely weighed amount of this compound in one of the phases (typically the one in which it is more soluble). The initial concentration should be below the CMC.[19][20]
-
Partitioning: Combine known volumes of the octanol and aqueous phases in a separatory funnel or vial. Shake the mixture vigorously for a set period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[18]
-
Phase Separation: Allow the two phases to separate completely, typically by letting them stand or by centrifugation.
-
Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of this compound in both the aqueous and octanol layers using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[18][19][20]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[17]
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration above which surfactant molecules, like this compound, self-assemble into micelles.[21][22] This property is fundamental to its role in fat emulsification. The surface tension method is a classic and reliable technique for determining the CMC.[23]
Protocol: Surface Tension Measurement
-
Solution Preparation: Prepare a series of this compound solutions in a suitable aqueous buffer with increasing concentrations.
-
Measurement Setup: Use a tensiometer (e.g., employing the Wilhelmy plate or Du Noüy ring method) to measure the surface tension of the pure solvent.[24]
-
Data Acquisition: Measure the surface tension of each prepared solution, starting from the lowest concentration. Modern tensiometers can automate this process by using dosing units to create a concentration series in situ.[22]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.
-
CMC Determination: The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau. The CMC is the concentration at the intersection of the two lines extrapolated from these regions.[22][23]
Caption: Workflow for CMC determination by surface tension measurement.
Signaling Pathways
This compound is not merely a digestive aid but also a signaling molecule that activates nuclear and membrane-bound receptors to regulate gene expression and metabolic processes.[25] The Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5 (also known as GPBAR1) are two primary targets.[4][26]
Caption: Simplified FXR signaling pathway activated by this compound.
Activation of FXR by bile acids like this compound in the liver and intestine is a central mechanism for the feedback regulation of bile acid synthesis.[26] When this compound binds to FXR, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements in the promoter regions of target genes.[26] A key outcome is the induction of the Small Heterodimer Partner (SHP), a protein that in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.[26] This negative feedback loop is crucial for maintaining bile acid homeostasis.
Conclusion
This compound exhibits a unique set of physicochemical properties that are integral to its dual function as a digestive surfactant and a metabolic signaling molecule. Its amphipathicity, defined pKa, and capacity for micellization are directly linked to its role in fat absorption. Concurrently, its ability to act as a ligand for receptors like FXR and TGR5 underscores its importance in the systemic regulation of metabolic pathways. A thorough understanding of these properties, and the experimental methods used to characterize them, is essential for professionals in drug development and biomedical research exploring the therapeutic potential of bile acid modulation.
References
- 1. CAS 475-31-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cholic acid - Wikipedia [en.wikipedia.org]
- 4. Bile acids in glucose metabolism and insulin signalling — mechanisms and research needs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of functional bile acid signaling pathways in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. icepharma.com [icepharma.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C26H43NO6 | CID 10140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0000138) [hmdb.ca]
- 11. 360512, this compound, Sodium Salt, 863-57-0, Sigma-Aldrich [sigmaaldrich.com]
- 12. Chemical properties of bile acids. IV. Acidity constants of glycine-conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C26H43NO6 | CID 10140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. acdlabs.com [acdlabs.com]
- 18. agilent.com [agilent.com]
- 19. Bile acid structure-activity relationship: evaluation of bile acid lipophilicity using 1-octanol/water partition coefficient and reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. justagriculture.in [justagriculture.in]
- 22. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 23. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 24. biolinscientific.com [biolinscientific.com]
- 25. mdpi.com [mdpi.com]
- 26. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Biosynthesis of Glycocholic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biosynthesis of glycocholic acid, a primary conjugated bile acid. It details the intricate in vivo enzymatic pathways, outlines various chemical synthesis methodologies, presents quantitative data for comparative analysis, and provides cited experimental protocols. The document is structured to serve as a critical resource for professionals engaged in metabolic research, drug discovery, and development.
Introduction to this compound
This compound (GCA), chemically known as N-(3α,7α,12α-Trihydroxy-5β-cholan-24-oyl)-glycine, is a crucial bile acid formed by the conjugation of cholic acid with the amino acid glycine.[1][2] As an amphipathic molecule, it plays a vital role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[3][4] In vivo, this compound and its taurine-conjugated counterpart, taurocholic acid, are the predominant forms of cholic acid, with a typical ratio of approximately 3:1 in human bile.[1] Beyond its digestive functions, this compound acts as a signaling molecule, modulating metabolic pathways through receptors like the farnesoid X receptor (FXR).[5][6][7]
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that occurs primarily in the hepatocytes of the liver.[8] It begins with the conversion of cholesterol into the primary bile acid, cholic acid, which is then conjugated with glycine.[1][9][10] There are two main pathways for the initial conversion of cholesterol: the classical (or neutral) pathway and the alternative (or acidic) pathway.[1][11][12]
The Classical (Neutral) Pathway
The classical pathway is the dominant route for bile acid synthesis in humans, accounting for the majority of production under normal physiological conditions.[12][13]
-
Initiation and Rate-Limiting Step: The pathway is initiated in the endoplasmic reticulum by the enzyme cholesterol 7α-hydroxylase (CYP7A1) .[14][15][16] This enzyme hydroxylates cholesterol to form 7α-hydroxycholesterol. This step is the primary rate-limiting and most regulated step in the entire bile acid synthesis cascade.[14][15]
-
Formation of Cholic Acid Precursors: 7α-hydroxycholesterol undergoes a series of further enzymatic modifications. A key branching point is the action of sterol 12α-hydroxylase (CYP8B1) , which is required for the synthesis of cholic acid.[5][15][17] Its activity determines the ratio of cholic acid to chenodeoxycholic acid produced.[17]
-
Side-Chain Oxidation: The final steps involve the oxidation and cleavage of the cholesterol side chain, a process that involves the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) , leading to the formation of a C24 bile acid, cholic acid.[5][15]
The Alternative (Acidic) Pathway
The alternative pathway is initiated in the mitochondria and can be prominent in extrahepatic tissues or become more significant during liver disease.[13][18]
-
Initiation: This pathway begins with the hydroxylation of cholesterol's side chain by sterol 27-hydroxylase (CYP27A1) to form 27-hydroxycholesterol.[3][13][16]
-
7α-Hydroxylation: The resulting oxysterols are then hydroxylated at the 7α position by oxysterol 7α-hydroxylase (CYP7B1) .[13][15][16]
-
Outcome: While this pathway primarily leads to the synthesis of chenodeoxycholic acid, its intermediates can be shunted to produce cholic acid.[3][13]
Conjugation with Glycine
Once cholic acid is synthesized, it undergoes conjugation in the hepatocytes before being secreted into the bile.[4][19][20]
-
Activation: Cholic acid is first activated to its coenzyme A (CoA) thioester, cholyl-CoA, by the enzyme bile acid-CoA synthase (BACS) .
-
Amidation: The cholyl-CoA then reacts with glycine in a reaction catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT) to form this compound.[1][13]
The key enzymes involved in the biosynthesis pathways are summarized in the table below.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Pathway | Location | Function |
|---|---|---|---|
| CYP7A1 (Cholesterol 7α-hydroxylase) | Classical | Endoplasmic Reticulum | Rate-limiting step; converts cholesterol to 7α-hydroxycholesterol.[14][15] |
| CYP8B1 (Sterol 12α-hydroxylase) | Classical | Endoplasmic Reticulum | Required for cholic acid synthesis; determines the cholic acid/chenodeoxycholic acid ratio.[5][17] |
| CYP27A1 (Sterol 27-hydroxylase) | Both | Mitochondria | Initiates the alternative pathway; involved in side-chain oxidation in the classical pathway.[5][15][16] |
| CYP7B1 (Oxysterol 7α-hydroxylase) | Alternative | Endoplasmic Reticulum | 7α-hydroxylates oxysterols like 27-hydroxycholesterol.[15][16] |
| BACS (Bile acid-CoA synthase) | Conjugation | Peroxisomes | Activates cholic acid to cholyl-CoA.[1] |
| BAAT (Bile acid-CoA:amino acid N-acyltransferase) | Conjugation | Peroxisomes | Transfers glycine to cholyl-CoA to form this compound.[1][13] |
Regulation of Biosynthesis
Bile acid synthesis is tightly regulated by a negative feedback mechanism to maintain homeostasis.[14]
-
Hepatic Regulation: In the liver, bile acids returning from the intestine bind to the farnesoid X receptor (FXR) .[5][6] Activated FXR induces the expression of the small heterodimer partner (SHP) , which in turn inhibits the transcription of the CYP7A1 and CYP8B1 genes, thus downregulating the classical pathway.[5]
-
Intestinal Regulation: In the ileum of the small intestine, reabsorbed bile acids also activate FXR. This induces the synthesis and secretion of fibroblast growth factor 19 (FGF19) into the portal circulation.[6] FGF19 then travels to the liver and binds to its receptor (FGFR4), activating a signaling cascade that strongly represses CYP7A1 expression, providing another layer of feedback inhibition.[5][6]
Chemical Synthesis of this compound
The chemical synthesis of this compound involves forming an amide bond between the carboxyl group of cholic acid and the amino group of glycine.[1][21][22] Several methods have been developed to achieve this conjugation efficiently.
Synthesis Methodologies
-
Condensation Agent Method: This approach utilizes coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation. While operationally simple, this method can be costly and often requires extensive purification to remove by-products.[1]
-
Mixed Anhydride Method: This technique involves activating the carboxyl group of cholic acid by converting it into a mixed anhydride, typically using an alkyl chloroformate such as ethyl or isobutyl chloroformate in the presence of a base like triethylamine.[1][21][22] The activated anhydride then readily reacts with a glycine ester, followed by hydrolysis of the ester to yield this compound.[21][22] This method can produce high-purity products but may involve complex procedures.[1]
-
One-Pot Method: This streamlined approach aims to increase yield and simplify the operational workflow by performing multiple reaction steps in a single reactor without isolating intermediates. For example, ursodeoxycholic acid and glycine ethyl ester hydrochloride have been used as starting materials with a condensing agent to produce this compound with a yield exceeding 90%.[1]
-
Amidation Reaction: This is a broader category of reactions where an amide bond is formed. A mild and efficient example involves mixing unconjugated bile acid, a glycine ester, diethyl pyrocarbonate (DEPC), and triethylamine at room temperature.[1]
Table 2: Comparison of Chemical Synthesis Methods for this compound
| Method | Key Reagents | Reported Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Condensation Agent | Cholic Acid, Glycine, DCC/EEDQ | Variable | Simple operation.[1] | High cost, difficult by-product removal.[1] |
| Mixed Anhydride | Cholic Acid, Glycine Ester, Alkyl Chloroformate, Triethylamine | 82-92.3%[22][23] | High purity of final product.[1] | Complex process, use of toxic reagents.[1] |
| One-Pot Method | Ursodeoxycholic Acid, Glycine Ester HCl, Condensing Agent | >90%[1] | High yield, simplified operation.[1] | Dependent on specific condensing agent.[1] |
| Amidation (DEPC) | Cholic Acid, Glycine Ester, DEPC, Triethylamine | High | Mild reaction conditions, high purity.[1] | May be more suitable for smaller-scale preparation.[1] |
Experimental Protocols and Methodologies
Protocol for Chemical Synthesis via Mixed Anhydride Method
This protocol is adapted from a patented method for the synthesis of this compound ethyl ester (GCAEE) followed by hydrolysis.[21][22][23]
Part A: Synthesis of this compound Ethyl Ester (GCAEE)
-
Reaction Setup: In a suitable glass flask, suspend cholic acid (e.g., 80.7 g) in a mixture of acetone (e.g., 650 ml) and water (e.g., 19 ml).
-
Base Addition: Add triethylamine (e.g., 20.8 g) to the suspension and stir.
-
Activation: Cool the suspension to between 0 and 5°C. Slowly add ethyl chloroformate while maintaining the temperature. Stir for an additional 15-20 minutes after the addition is complete. This forms the mixed anhydride of cholic acid.
-
Coupling: Pour an aqueous solution of glycine ethyl ester onto the mixed anhydride suspension. Stir the resulting solution for approximately 12 hours. The GCAEE product will precipitate.
-
Isolation: Filter the suspension and wash the collected solid with a 50/50 (v/v) water/acetone mixture. The wet product is crude GCAEE. A typical dry equivalent yield is ~82%.[22]
Part B: Hydrolysis of GCAEE to this compound (GCA)
-
Saponification: Dissolve sodium hydroxide (e.g., 1.89 g) in water (e.g., 189 ml). Add the wet GCAEE (e.g., 16.9 g) to the NaOH solution.
-
Reaction: Stir the suspension at 20-28°C for approximately 12 hours to facilitate hydrolysis of the ethyl ester.
-
Neutralization & Washing: Adjust the pH of the resulting clear solution to 7.0-7.5 using 1N HCl. Wash the aqueous solution twice with ethyl acetate at 35-40°C to remove any unreacted ester.
-
Precipitation: Heat the separated aqueous solution under vacuum to remove residual ethyl acetate. Dilute with water and heat to 35-40°C. Adjust the pH to 2.0-2.5 with 1N HCl to precipitate the pure GCA.
-
Drying: Filter the product and dry under vacuum at 50-60°C. A typical dry yield is ~92.3%.[23]
-
Purity Check: Purity can be assessed by Thin-Layer Chromatography (TLC).[22][23]
Methodologies for Analysis and Quantification
Accurate detection and quantification of this compound are essential for both research and quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS), is a cornerstone technique for separating and quantifying bile acids.[24][25]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used and powerful technique for bile acid analysis. It offers high sensitivity and specificity, allowing for the separation of isomers and the precise quantification of a wide range of bile acids in complex biological matrices like serum, plasma, and urine.[24][25]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An older but still effective method, GC-MS was commonly used for bile acid detection before the widespread adoption of LC-MS/MS.[25]
-
Enzymatic Assays and Immunoassays: These methods can be used for detecting total or specific bile acids but may lack the specificity and comprehensive profiling capabilities of chromatographic techniques.[25]
Table 3: Analytical Techniques for this compound
| Technique | Principle | Application | Advantages |
|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Comprehensive profiling and absolute quantification in biological samples. | High sensitivity, high specificity, can separate isomers.[25] |
| HPLC-ELSD | Chromatographic separation followed by detection based on light scattering of non-volatile analytes. | Quantification for quality control and research. | Good for non-UV absorbing compounds. |
| GC-MS | Chromatographic separation of volatile derivatives followed by mass-based detection. | Historical standard for bile acid analysis. | High resolution. |
| Immunoassays | Antibody-based detection of specific bile acids. | Rapid screening and clinical diagnostics. | High throughput, ease of use. |
Experimental Workflow for Sample Analysis
The analysis of this compound from biological samples typically involves sample preparation to remove interfering substances like proteins, followed by instrumental analysis.
Conclusion
This compound is a central molecule in lipid digestion and metabolic signaling. Its biosynthesis is a tightly regulated enzymatic cascade originating from cholesterol, while its chemical synthesis can be achieved through several robust organic chemistry methodologies. Understanding these pathways is critical for researchers in hepatology, gastroenterology, and metabolic diseases, as well as for professionals in drug development who may utilize this compound as an excipient or target its metabolic pathways for therapeutic intervention.[26] This guide provides the foundational technical details, quantitative data, and experimental frameworks necessary to support advanced research and development in this field.
References
- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of this compound [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. The Effect of this compound on the growth, membrane permeability, conjugation and antibiotic susceptibility of Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acids: regulation of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile Acid, Bile Metabolism Research Strategy -MetwareBio [metwarebio.com]
- 8. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 9. KEGG PATHWAY: hsa00120 [kegg.jp]
- 10. KEGG PATHWAY: map00120 [genome.jp]
- 11. researchgate.net [researchgate.net]
- 12. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alpha 1-fetoprotein transcription factor is required for the expression of sterol 12alpha -hydroxylase, the specific enzyme for cholic acid synthesis. Potential role in the bile acid-mediated regulation of gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Changes in classic and alternative pathways of bile acid synthesis in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Conjugated Bile Salts: A complete overview | Advent ChemBio | Advent [adventchembio.com]
- 21. WO2010128472A1 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 22. EP2427473B1 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 23. This compound synthesis - chemicalbook [chemicalbook.com]
- 24. nbinno.com [nbinno.com]
- 25. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. icepharma.com [icepharma.com]
The Intricate Role of Glycocholic Acid in Hepatic Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid (GCA), a primary conjugated bile acid synthesized in the liver, has long been recognized for its essential role in the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Beyond this classical function, a growing body of evidence highlights GCA as a critical signaling molecule within the liver, modulating a complex network of pathways that govern bile acid homeostasis, lipid and glucose metabolism, and the pathogenesis of liver diseases. This technical guide provides an in-depth exploration of the biological functions of this compound in the liver, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling cascades.
Core Biological Functions of this compound in the Liver
The functions of GCA in the liver are multifaceted, ranging from the regulation of its own synthesis to influencing cellular processes that can lead to liver pathology.
Regulation of Bile Acid Synthesis
A primary role of GCA, in concert with other bile acids, is the negative feedback regulation of bile acid synthesis. This is predominantly achieved through the activation of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in hepatocytes.[2] While GCA is considered a weaker FXR agonist compared to chenodeoxycholic acid (CDCA) and its conjugates, it still contributes to the overall activation of this pathway.[3]
Activation of FXR by bile acids initiates a signaling cascade that leads to the transcriptional induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[4][5] SHP, in turn, represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[4] This feedback loop is crucial for maintaining the appropriate size and composition of the bile acid pool and preventing the accumulation of cytotoxic levels of bile acids.
TGR5-Mediated Signaling
This compound also functions as a ligand for the Takeda G-protein coupled receptor 5 (TGR5), a cell surface receptor found on various liver cell types, including sinusoidal endothelial cells and cholangiocytes.[6] The activation of TGR5 by GCA is generally considered to be weaker than that of unconjugated bile acids like lithocholic acid (LCA).[7] Upon activation, TGR5 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] This signaling pathway is implicated in various physiological responses, including the regulation of energy expenditure and inflammatory responses.
Role in Liver Fibrosis
Recent studies have implicated this compound in the progression of liver fibrosis. In cholestatic conditions where GCA levels are elevated, it has been shown to promote the expression and secretion of Connective Tissue Growth Factor (CTGF) in hepatocytes.[2] This profibrotic effect is mediated through the activation of the Yes-associated protein (YAP) signaling pathway. GCA promotes the nuclear translocation of YAP, which then drives the transcription of profibrotic genes like CTGF.[2]
Quantitative Data on this compound in the Liver
The concentration of this compound in the liver and serum can vary significantly between healthy and diseased states, making it a potential biomarker for liver injury and dysfunction.
| Parameter | Healthy Control | Chronic Active Hepatitis | Liver Cirrhosis | Source(s) |
| Serum GCA Levels | Normal Range | Increased in 53.3% of cases (P = 0.003 vs. mild liver disease) | Increased in 86.6% of cases | [9][10] |
| Liver Tissue GCA Levels (Mice) | Below Limit of Quantification (0.0048 ng/mg tissue) | Not Applicable | 0.09 ± 0.03 ng/mg tissue (in alcohol-consuming mice) | [10] |
| Diagnostic Performance for Liver Cirrhosis (AUROC) | Not Applicable | Not Applicable | 0.719 (P=0.004) | [11] |
Table 1: this compound Levels in Healthy and Diseased States. This table summarizes the changes in this compound concentrations in serum and liver tissue in different liver conditions.
| Receptor | Ligand | EC50 (µM) | Source(s) |
| FXR | Chenodeoxycholic acid (CDCA) | ~10 | [3] |
| Deoxycholic acid (DCA) | ~50 | [3] | |
| Lithocholic acid (LCA) | ~50 | [3] | |
| This compound (GCA) | Weaker than CDCA, DCA, and LCA | [3] | |
| TGR5 | Lithocholic acid (LCA) | ~0.53 | [7] |
| Deoxycholic acid (DCA) | ~1.0 | [7] | |
| Chenodeoxycholic acid (CDCA) | ~4.4 | [7] | |
| Cholic acid (CA) | ~7.7 | [7] | |
| This compound (GCA) | Weak activator | [7] |
Table 2: Comparative Agonist Potency of Bile Acids at FXR and TGR5. This table provides the half-maximal effective concentrations (EC50) for various bile acids at the Farnesoid X Receptor (FXR) and Takeda G-protein coupled receptor 5 (TGR5), illustrating the relative potency of this compound.
Experimental Protocols
Quantification of this compound in Liver Tissue by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of GCA from liver tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Sample Preparation:
-
Weigh approximately 30-50 mg of frozen liver tissue.
-
Homogenize the tissue in an extraction solvent (e.g., a mixture of water, chloroform, and methanol) containing a known concentration of an internal standard (e.g., deuterated GCA).
-
Perform a liquid-liquid or solid-phase extraction to isolate the bile acid fraction.
-
Evaporate the solvent and reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., methanol:water).
b. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC system equipped with a C18 reverse-phase column.
-
Perform chromatographic separation using a gradient of mobile phases, typically water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile.
-
The eluent from the LC is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for GCA and the internal standard for quantification.
c. Data Analysis:
-
Generate a standard curve using known concentrations of GCA.
-
Quantify the amount of GCA in the liver tissue sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
Farnesoid X Receptor (FXR) Reporter Assay
This cell-based assay measures the ability of GCA to activate FXR-mediated gene transcription.
a. Materials:
-
Hepatocyte-derived cell line (e.g., HepG2).
-
Expression plasmid for human FXR.
-
Reporter plasmid containing a luciferase gene downstream of an FXR response element (FXRE).
-
Transfection reagent.
-
Luciferase assay substrate.
b. Procedure:
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid.
-
After a recovery period, treat the transfected cells with varying concentrations of GCA or a known FXR agonist (e.g., GW4064) as a positive control.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
c. Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the GCA concentration to generate a dose-response curve and determine the EC50 value.
TGR5 cAMP Assay
This assay measures the activation of TGR5 by GCA through the quantification of intracellular cyclic AMP (cAMP).
a. Materials:
-
Cells expressing TGR5 (e.g., HEK293 cells stably transfected with TGR5).
-
GCA or a known TGR5 agonist.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
b. Procedure:
-
Plate the TGR5-expressing cells in a suitable microplate.
-
Treat the cells with different concentrations of GCA or a positive control.
-
Incubate for a short period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
c. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in the cell lysates and plot it against the GCA concentration to create a dose-response curve and determine the EC50.
Western Blot Analysis for YAP Pathway Activation
This protocol is used to detect the activation of the YAP pathway in hepatocytes treated with GCA.
a. Cell Culture and Treatment:
-
Culture primary hepatocytes or a suitable hepatocyte cell line.
-
Treat the cells with GCA at various concentrations and for different time points.
b. Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
c. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for total YAP and phosphorylated YAP (p-YAP). Also, probe for downstream targets like CTGF. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the ratio of p-YAP to total YAP to assess the activation state of the pathway.
Signaling Pathways and Experimental Workflows
Caption: FXR-mediated regulation of bile acid synthesis by this compound.
Caption: TGR5 signaling pathway activated by this compound.
Caption: GCA-induced YAP/CTGF signaling in liver fibrosis.
Caption: Experimental workflow for GCA quantification in liver tissue.
Conclusion
This compound is a pleiotropic molecule in the liver, with functions that extend far beyond its role in digestion. As a signaling molecule, it is a key regulator of bile acid homeostasis through its interaction with FXR and contributes to cellular responses via TGR5. However, in pathological states such as cholestasis, elevated GCA levels can drive profibrotic signaling pathways. A thorough understanding of these diverse functions is critical for researchers and drug development professionals seeking to modulate bile acid signaling for the treatment of liver diseases. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the complex and vital role of this compound in hepatic physiology and pathophysiology.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical value of the determination of fasting this compound serum levels in patients with liver diseases. A comparison with standard liver tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in chronic active hepatitis and mild liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of bile acids in the diagnosis and progression of liver cirrhosis: A prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Extraction of Glycocholic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origins of glycocholic acid, detailed methodologies for its extraction and purification, and an exploration of its role in key signaling pathways. The information is curated to support research, development, and quality control processes in the pharmaceutical and biotechnology sectors.
Natural Sources of this compound
This compound is a primary conjugated bile acid synthesized in the liver of mammals through the conjugation of cholic acid with the amino acid glycine.[1] It is a major component of bile and plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the small intestine.[2][3] The most abundant and commercially viable natural sources of this compound are the biles of domesticated animals, primarily cattle (bovine bile) and pigs (porcine bile).[4][5] The composition of bile acids can vary between species.[6]
Comparative Abundance of this compound
The concentration of this compound relative to other bile acids differs among animal species. This variation is a critical consideration for the selection of raw materials in industrial production.
| Animal Source | Predominant Bile Acids | This compound (GCA) Content | Reference |
| Cow (Bovine) | Taurocholic acid (TCA), This compound (GCA) | A major component, often found in high concentrations. | [4] |
| Pig (Porcine) | Glycochenodeoxycholic acid (GCDCA), Taurochenodeoxycholic acid (TCDCA) | Present, but typically in lower proportions compared to bovine bile. | [4][7] |
| Bear | Tauroursodeoxycholic acid (TUDCA), Taurochenodeoxycholic acid (TCDCA) | Minor component. | [4] |
Extraction and Purification of this compound from Natural Sources
The extraction of this compound from animal bile is a multi-step process involving the initial hydrolysis of conjugated bile salts, followed by purification to isolate the target molecule. The general workflow involves saponification, acidification, solvent extraction, and crystallization.
Experimental Workflow for Extraction and Purification
Caption: General workflow for the extraction and purification of this compound.
Detailed Experimental Protocols
This protocol describes the initial steps to hydrolyze conjugated bile acids and precipitate the crude free bile acids from bovine or sheep bile.[8][9]
Materials:
-
Crude animal bile
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Saponification:
-
To the raw bile, add a solution of sodium hydroxide. The ratio of NaOH to bile can vary, but a common starting point is a 1:0.8 to 1:1 mass ratio of bile solids to NaOH.[7]
-
Heat the mixture to boiling and maintain at this temperature for a specified duration, typically ranging from 4 to 25 hours, to ensure complete hydrolysis of the amide bonds.[8][9]
-
-
Grease Removal (Optional but Recommended):
-
To the saponification liquor, add a solution of barium chloride (BaCl₂) while hot to precipitate fatty acids as barium salts.[7]
-
Allow the solution to stand, then filter to remove the precipitated grease.
-
-
Acidification:
-
Isolation of Crude Product:
-
Allow the precipitate to settle.
-
Filter the mixture to collect the crude bile acid precipitate.
-
Wash the precipitate with water to remove excess acid and inorganic salts.
-
The resulting crude cholic acid can then be subjected to further purification or used as a starting material for the synthesis of this compound.
-
Crystallization is a critical step for achieving high-purity this compound.[1][10]
Materials:
-
Crude this compound extract
-
Ethanol
-
Ethyl acetate
-
Acetone
-
Water
Procedure:
-
Dissolution:
-
Dissolve the crude this compound in a suitable solvent system. Common systems include mixtures of alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone).[10]
-
Heating may be required to achieve complete dissolution. A temperature range of 40-80°C is often employed.[10]
-
-
Crystallization:
-
Isolation and Drying:
-
Filter the crystalline precipitate.
-
Wash the crystals with a cold solvent mixture to remove residual impurities.
-
Dry the purified this compound crystals under reduced pressure.
-
Analytical Methods for Quantification and Characterization
Accurate quantification and characterization of this compound are essential for quality control and research. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.
Quantitative Data from Analytical Methods
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Reference |
| HPLC with UV Detection | - | - | 0.9895 - 0.9920 | [11] |
| LC-MS/MS | 0.1 - 0.5 nM | 0.1 - 0.5 nM | > 0.995 | [12] |
| HPTLC and Densitometry | - | - | - | [13] |
Protocol 3: HPLC Method for this compound Quantification
This protocol provides a general framework for the quantification of this compound using reversed-phase HPLC with UV detection.[11]
Instrumentation and Columns:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., LiChrosorb RP-18, 5 µm, 250 x 4.6 mm)
Reagents:
-
Methanol (HPLC grade)
-
Sodium acetate
-
o-phosphoric acid
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Prepare an acetate buffer (e.g., 0.5 M sodium acetate) and adjust the pH to 4.3 with o-phosphoric acid.
-
The mobile phase is typically a mixture of the acetate buffer and methanol (e.g., 30:70 v/v).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Extract bile acids from the sample matrix. For bile, a simple dilution followed by protein precipitation with an organic solvent like methanol or acetonitrile is often sufficient.
-
Centrifuge the sample to remove precipitated proteins and filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Signaling Pathways of this compound
This compound, like other bile acids, functions as a signaling molecule by activating specific receptors, notably the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G protein-coupled receptor 5 (TGR5), a membrane-bound receptor.[14][15]
This compound-Mediated TGR5 Signaling and GLP-1 Release
Activation of TGR5 in intestinal L-cells by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a key role in glucose homeostasis.[16][17]
Caption: TGR5 signaling pathway activated by this compound leading to GLP-1 secretion.[18]
This compound and FXR Activation
This compound can also activate the Farnesoid X Receptor (FXR), which plays a central role in regulating bile acid, lipid, and glucose metabolism.[14][19]
Caption: this compound-mediated activation of the FXR signaling pathway.[20][21]
Conclusion
This guide has detailed the primary natural sources of this compound, provided comprehensive protocols for its extraction, purification, and analysis, and elucidated its key signaling pathways. The information presented herein is intended to serve as a valuable resource for professionals engaged in the research and development of bile acid-based therapeutics and other applications. A thorough understanding of these fundamental aspects is crucial for the efficient and reproducible production of high-purity this compound and for exploring its full therapeutic potential.
References
- 1. EP2427473B1 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 2. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein-Coupled Bile Acid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cattle bile but not bear bile or pig bile induces lipid profile changes and fatty liver injury in mice: mediation by cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile Acid Composition and Transcriptome Analysis of the Liver and Small Intestine in Different Species [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN107098945B - The method of cholic acid is extracted from cholic acid leftover bits and pieces - Google Patents [patents.google.com]
- 9. CN107098945A - The method that cholic acid is extracted from cholic acid leftover bits and pieces - Google Patents [patents.google.com]
- 10. CN102464695A - Novel crystal form of this compound and preparation method of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evolutionary diversity of bile salts in reptiles and mammals, including analysis of ancient human and extinct giant ground sloth coprolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC-ε pathway and modulated by endogenous H2S - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Glycocholic Acid in the Emulsification of Fats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycocholic acid, a primary conjugated bile acid, plays a pivotal role in the digestion and absorption of dietary fats. Its amphipathic nature, characterized by a hydrophobic steroidal nucleus and a hydrophilic glycine conjugate, allows it to act as a potent biological surfactant. This guide provides a comprehensive technical overview of the mechanisms by which this compound facilitates fat emulsification, its interaction with lipases, and its function as a signaling molecule in metabolic regulation. Quantitative data, detailed experimental protocols, and visualizations of key pathways are presented to support researchers in the fields of gastroenterology, metabolic diseases, and pharmaceutical sciences.
Biochemical Properties and Emulsification Efficacy of this compound
This compound is synthesized in the liver through the conjugation of cholic acid with the amino acid glycine. This conjugation increases its water solubility and lowers its pKa, ensuring it remains ionized in the alkaline environment of the small intestine.[1] Its primary function in fat digestion is to reduce the interfacial tension between large lipid globules and the aqueous environment of the gut, a process known as emulsification.[2] This action breaks down large fat globules into smaller emulsion droplets, significantly increasing the surface area available for enzymatic digestion by pancreatic lipase.[3]
Quantitative Data on Emulsification Potential
The emulsifying capacity of a surfactant can be quantified by its Critical Micelle Concentration (CMC) and its Hydrophilic-Lipophilic Balance (HLB).
| Parameter | Value | Reference |
| Critical Micelle Concentration (CMC) of this compound | 7.1 mM | [1] |
| General CMC Range for Bile Acids | 2-20 mM | [4] |
| Hydrophilic-Lipophilic Balance (HLB) of Bile Acids | ~18 | [5] |
A lower CMC indicates a greater tendency to form micelles and thus a more efficient emulsifier at lower concentrations. The high HLB value of bile acids, including this compound, signifies strong hydrophilic properties, making them excellent emulsifiers for oil-in-water emulsions, which is the physiological state of fats in the intestine.[5][6]
Mechanism of Action in Fat Digestion
The process of fat digestion is a multi-step process where this compound plays a crucial role beyond simple emulsification.
-
Emulsification: this compound, along with other bile salts, adsorbs to the surface of large dietary fat globules. The hydrophobic steroid nucleus orients towards the lipid phase, while the hydrophilic glycine tail faces the aqueous environment. This reduces interfacial tension, and with the aid of peristaltic movements in the intestine, breaks the large globules into smaller emulsion droplets.[3]
-
Lipase Activation: Pancreatic lipase, the primary enzyme for fat digestion, is inhibited by the high concentration of bile salts at the oil-water interface.[7] this compound facilitates the binding of a co-enzyme, colipase, to the emulsion droplet surface. Colipase then anchors pancreatic lipase, activating it to hydrolyze the triglycerides within the emulsion droplets into fatty acids and monoglycerides.[7][8]
-
Micelle Formation: As triglycerides are broken down, this compound and other bile salts incorporate the resulting fatty acids, monoglycerides, and other lipid-soluble molecules (like cholesterol and fat-soluble vitamins) into mixed micelles.[3] These micelles are small, water-soluble aggregates that can diffuse across the unstirred water layer of the intestinal brush border to deliver their lipid cargo to the enterocytes for absorption.[2]
Experimental Protocols
In Vitro Emulsification Assay
This protocol provides a basic method to visually assess the emulsifying capacity of this compound.
Materials:
-
This compound sodium salt
-
Vegetable oil (e.g., olive oil)
-
Distilled water
-
Test tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in distilled water.
-
In a series of test tubes, add 2 mL of vegetable oil.
-
To separate tubes, add 2 mL of:
-
Distilled water (negative control)
-
This compound solution at various concentrations (e.g., 2, 5, 7, 10 mM)
-
-
Cap the test tubes and vortex vigorously for 1 minute.
-
Allow the tubes to stand undisturbed and observe the degree of phase separation over time (e.g., at 5, 15, and 30 minutes).
-
Assessment: A stable emulsion will appear as a homogenous, cloudy mixture with minimal separation of oil and water layers. The concentration at which a stable emulsion forms can be noted.
In Vitro Lipase Activity Assay
This protocol measures the activity of pancreatic lipase in the presence of this compound by titrating the fatty acids released during triglyceride hydrolysis.
Materials:
-
Pancreatic lipase
-
Triglyceride substrate (e.g., olive oil emulsion)
-
This compound sodium salt
-
Colipase
-
pH-stat autotitrator or pH meter and burette
-
Sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Reaction vessel with temperature control (37°C)
Procedure:
-
Prepare a triglyceride emulsion by homogenizing vegetable oil in a buffer solution (e.g., Tris-HCl, pH 8.0).
-
In the reaction vessel maintained at 37°C, add the triglyceride emulsion.
-
Add this compound and colipase to the reaction vessel and allow to equilibrate.
-
Initiate the reaction by adding pancreatic lipase.
-
Maintain the pH of the reaction mixture at a constant value (e.g., pH 8.0) by the controlled addition of NaOH solution using a pH-stat or manual titration.
-
Record the volume of NaOH added over time.
-
Calculation: The rate of lipase activity is proportional to the rate of NaOH addition, which corresponds to the rate of fatty acid release.
This compound as a Signaling Molecule
Beyond its role in digestion, this compound acts as a signaling molecule by activating specific receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5).[8][9] This signaling regulates bile acid homeostasis, lipid and glucose metabolism, and energy expenditure.[4][10]
FXR Signaling Pathway
FXR is a nuclear receptor that is highly expressed in the liver and intestine.[11] Activation of FXR by bile acids, including this compound, leads to the transcription of genes involved in bile acid and lipid metabolism.
Upon entering the enterocyte or hepatocyte, this compound binds to and activates FXR.[12] Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to FXR response elements on the DNA.[6] This leads to:
-
Inhibition of Bile Acid Synthesis: The FXR/RXR complex induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[11]
-
Induction of FGF19: In the intestine, activated FXR stimulates the expression and secretion of Fibroblast Growth Factor 19 (FGF19). FGF19 travels to the liver via the portal circulation and binds to its receptor, FGFR4, which also leads to the suppression of CYP7A1.[11]
TGR5 Signaling Pathway
TGR5 is a G-protein coupled receptor located on the cell membrane of various cell types, including enteroendocrine L-cells.
Binding of this compound to TGR5 activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[13] Elevated cAMP levels activate Protein Kinase A (PKA), which in enteroendocrine L-cells, promotes the secretion of Glucagon-Like Peptide-1 (GLP-1).[8] GLP-1 is an incretin hormone that enhances insulin secretion, inhibits glucagon release, and slows gastric emptying, thereby contributing to glucose homeostasis.
FXR and TGR5 Crosstalk
There is evidence of significant crosstalk between the FXR and TGR5 signaling pathways. Activation of FXR in intestinal L-cells has been shown to increase the expression of TGR5, thereby sensitizing these cells to bile acids and enhancing GLP-1 secretion.[5][14] This interplay highlights a coordinated regulatory network governed by bile acids to control both lipid and glucose metabolism.
Conclusion
This compound is a multifaceted molecule essential for the efficient digestion and absorption of dietary fats. Its role extends beyond that of a simple emulsifier to include the activation of key enzymes and the modulation of metabolic signaling pathways. A thorough understanding of the biochemical properties and physiological functions of this compound is crucial for researchers in academia and industry who are developing novel therapeutics for metabolic and gastrointestinal disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the complex and vital roles of this primary conjugated bile acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of Conjugation of the Bile Salt on the Mechanism of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. mdpi.com [mdpi.com]
- 8. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for bile acid binding and activation of the nuclear receptor FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Membrane Protein Extraction Using Glycocholic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of glycocholic acid, a bile salt detergent, for the extraction and solubilization of integral membrane proteins from their native lipid bilayer environment. This compound offers a milder alternative to harsher ionic detergents, often preserving the structural integrity and biological activity of the target protein.
Introduction to this compound as a Detergent
This compound is an anionic bile salt that possesses an amphipathic nature, with a rigid steroidal backbone providing a hydrophobic face and a conjugated glycine and hydroxyl groups providing a hydrophilic face.[1][2] This structure allows it to effectively interact with and disrupt lipid membranes, leading to the solubilization of embedded membrane proteins. Unlike linear ionic detergents such as SDS, the rigid structure of bile salts like this compound is considered to be milder and less denaturing to many membrane proteins.[1]
The effectiveness of any detergent, including this compound, is dependent on its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. For effective membrane solubilization, the detergent concentration should be significantly above its CMC.[1][3]
Data Presentation: Physicochemical Properties of Selected Detergents
The selection of an appropriate detergent is critical for successful membrane protein extraction. The following table summarizes key quantitative data for this compound and other commonly used detergents for easy comparison.
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) in mM | Aggregation Number |
| This compound | Anionic Bile Salt | 465.6 | 2-13 | 2-10 |
| Sodium Cholate | Anionic Bile Salt | 430.5 | 10-15 | 2-10 |
| CHAPS | Zwitterionic | 614.9 | 6-10 | 10 |
| DDM (n-Dodecyl-β-D-maltoside) | Non-ionic | 510.6 | 0.17 | 98 |
| Triton X-100 | Non-ionic | ~625 | 0.2-0.9 | 140 |
Note: CMC and aggregation number can vary depending on buffer conditions such as ionic strength, pH, and temperature.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the extraction of integral membrane proteins using this compound. This protocol is a general guideline and may require optimization for specific membrane proteins and cell types.
Materials and Reagents
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free).
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1-2% (w/v) this compound. The optimal concentration of this compound should be determined empirically, starting at a concentration well above its CMC.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) this compound.
-
Elution Buffer (for affinity chromatography): Wash buffer supplemented with the appropriate eluting agent (e.g., 250 mM Imidazole for His-tagged proteins).
-
Dounce homogenizer or sonicator.
-
High-speed centrifuge and appropriate tubes.
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
Protocol for Membrane Protein Extraction
-
Cell Pellet Preparation:
-
Harvest cells by centrifugation at 1,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
-
Cell Lysis:
-
Lyse the cells by either Dounce homogenization (20-30 strokes on ice) or sonication (3-4 cycles of 30 seconds on, 30 seconds off, on ice).
-
Monitor cell lysis by microscopy.
-
-
Isolation of Membranes:
-
Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant (cytosolic fraction).
-
-
Membrane Solubilization:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer.
-
Incubate on a rotator or rocker at 4°C for 1-2 hours to allow for solubilization.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized membrane material.
-
-
Purification of Solubilized Protein (Example using His-tagged protein):
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Incubate the supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.
-
Load the resin-supernatant mixture onto a chromatography column.
-
Wash the resin with 10-20 column volumes of Wash Buffer.
-
Elute the protein with Elution Buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the presence and purity of the target protein.
-
Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
Visualizations
Experimental Workflow
Caption: Workflow for membrane protein extraction using this compound.
Mechanism of Membrane Protein Solubilization
Caption: Mechanism of membrane protein solubilization by this compound.
Troubleshooting and Optimization
-
Low Protein Yield:
-
Increase the concentration of this compound in the solubilization buffer. A concentration of 2-5 times the CMC is a good starting point.
-
Increase the incubation time for solubilization.
-
Ensure complete cell lysis.
-
Optimize the ratio of solubilization buffer volume to membrane pellet mass.
-
-
Protein Aggregation:
-
Work at 4°C throughout the entire procedure.
-
Include glycerol (10-20%) in the buffers to increase stability.
-
Screen different pH values and salt concentrations in the buffers.
-
-
Loss of Protein Activity:
-
This compound may not be the optimal detergent for your protein of interest. Consider screening other mild detergents.
-
Add specific lipids or cofactors to the buffers that are known to be important for the protein's function.
-
Minimize the time the protein is in the detergent solution.
-
Conclusion
This compound is a valuable tool for the extraction of membrane proteins, particularly when preserving their native structure and function is a priority. The protocols and data presented here provide a solid foundation for researchers to begin working with this detergent. However, it is crucial to remember that optimization is key to success, and the ideal conditions will vary for each specific membrane protein. Careful screening of detergent concentration, buffer composition, and incubation times will ultimately lead to the successful isolation of high-quality, functional membrane proteins for downstream applications in research and drug development.
References
- 1. Plasma-membrane components can be removed from isolated lymphocytes by the bile salts glycocholate and taurocholate without cell lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile salts act as effective protein-unfolding agents and instigators of disulfide stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From bottom-up to cell surface proteomics: detergents or no detergents, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycocholic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid (GCA), a primary conjugated bile acid, has emerged as a promising excipient in advanced drug delivery systems. Its inherent amphiphilic nature, biocompatibility, and ability to specifically interact with the apical sodium-dependent bile acid transporter (ASBT) in the ileum make it an attractive molecule for enhancing the oral bioavailability of a wide range of therapeutics.[1][2][3][4][5] This document provides detailed application notes and protocols for the utilization of this compound in the formulation of micelles, liposomes, and nanoparticles for targeted and efficient drug delivery.
Applications of this compound in Drug Delivery
This compound's unique structure and physiological role are leveraged in drug delivery to overcome significant barriers, particularly for oral administration. Its applications span various types of nanocarriers.
Micelles for Enhanced Oral Bioavailability
This compound can be conjugated to polymers to form amphiphilic copolymers that self-assemble into micelles in aqueous environments. These micelles can encapsulate hydrophobic drugs, protecting them from the harsh environment of the gastrointestinal tract and facilitating their absorption.[1][6]
A key application is the oral delivery of chemotherapy agents like gemcitabine.[1][6][7] By modifying micelles with GCA, the oral bioavailability of gemcitabine was significantly increased to approximately 81% in mice, compared to less than 20% for unmodified micelles.[1][7] This enhancement is attributed to the active transport of the GCA-modified micelles across the intestinal epithelium via the ASBT.[1][7]
Liposomes for Oral Protein and Peptide Delivery
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[8] The incorporation of this compound into liposomal formulations, creating "bilosomes," enhances their stability in the gastrointestinal tract and improves the oral delivery of macromolecules like insulin.[9][10] Sodium glycocholate liposomes have been shown to protect insulin from enzymatic degradation by pepsin, trypsin, and α-chymotrypsin.[9] An optimized formulation of insulin-loaded sodium glycocholate liposomes achieved an entrapment efficiency of 30% ± 2% with a particle size of 154 ± 18 nm.[9]
Nanoparticles for Targeted Delivery
The surface of pre-formed nanoparticles can be conjugated with this compound to facilitate targeted delivery.[11][12] This strategy has been explored for various nanoparticle types, including those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).[1][13][14][15][16][17] GCA-conjugated nanoparticles have shown potential for oral delivery and even for crossing the blood-brain barrier.[13][14][15][17] The mechanism often involves receptor-mediated endocytosis, leveraging the ASBT for intestinal absorption.[5][11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-based drug delivery systems.
Table 1: Properties of this compound-Modified Micelles for Gemcitabine Delivery [1]
| Parameter | Gem-PPG60 | Gem-PPG100 | Unmodified Gem-PP100 |
| Particle Size (nm) | 60 | 100 | 100 |
| Drug Loading (%) | ~5.3 | ~5.8 | ~4.0 |
| Encapsulation Efficiency (%) | Not Reported | Not Reported | Not Reported |
| In Vitro Drug Release (120h) | 42.7 ± 2.1% | 57.2 ± 3.1% | 62.5 ± 3.2% |
| Oral Bioavailability (mice) | ~81% | Not Reported | <20% |
| GI50 (BxPC-3 cells, nM) | 5.3 | Not Reported | 5.8 |
| GI50 (Mia-Paca-2 cells, nM) | 11.0 | Not Reported | 11.9 |
Table 2: Properties of Insulin-Loaded Sodium Glycocholate Liposomes [9]
| Parameter | Value |
| Particle Size (nm) | 154 ± 18 |
| Polydispersity Index | 0.340 ± 0.024 |
| Entrapment Efficiency (%) | 30.2 ± 2.2 |
| Drug Loading (µg/mL) | 120.8 ± 2.7 |
Experimental Protocols
Synthesis of this compound-Conjugated PLGA–PEG (PPG) Polymer
This protocol describes the synthesis of a this compound-modified polymer used for formulating drug-loaded micelles.[1]
Materials:
-
This compound (GCA)
-
Ethylenediamine (EDA)
-
PLGA–PEG–COOH (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)-carboxylic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Synthesis of GCA-EDA:
-
Dissolve GCA (1 eq), EDC (1.2 eq), and NHS (1.2 eq) in DMF.
-
Stir the mixture at room temperature for 4 hours.
-
Add ethylenediamine (10 eq) and stir for an additional 24 hours.
-
Dialyze the reaction mixture against deionized water for 48 hours using a dialysis membrane.
-
Lyophilize the dialyzed solution to obtain GCA-EDA as a white powder.
-
-
Synthesis of PPG Polymer:
-
Dissolve PLGA–PEG–COOH (1 eq), EDC (1.2 eq), and NHS (1.2 eq) in DCM.
-
Stir the mixture at room temperature for 4 hours.
-
Add the previously synthesized GCA-EDA (1.2 eq).
-
Stir the reaction mixture for an additional 24 hours at room temperature.
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by adding cold diethyl ether.
-
Wash the precipitate with cold diethyl ether three times.
-
Dry the final PPG polymer under vacuum.
-
Preparation of Gemcitabine-Loaded PPG Micelles (Gem-PPG)
This protocol details the preparation of drug-loaded micelles using the synthesized PPG polymer via a self-assembly method.[1]
Materials:
-
PPG polymer
-
Gemcitabine
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Dissolve the PPG polymer and gemcitabine in DMSO.
-
Add the DMSO solution dropwise into deionized water while stirring.
-
Continue stirring for 2 hours to allow for micelle self-assembly and solvent evaporation.
-
Dialyze the micelle solution against deionized water for 24 hours to remove free drug and residual DMSO.
-
Lyophilize the purified micelle solution to obtain Gem-PPG as a powder.
Preparation of Insulin-Loaded Sodium Glycocholate Liposomes
This protocol describes the preparation of liposomes for oral insulin delivery using the reversed-phase evaporation method.[9]
Materials:
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Sodium glycocholate
-
Recombinant human insulin (rhINS)
-
Chloroform
-
Methanol
-
Phosphate buffered saline (PBS)
Procedure:
-
Dissolve SPC and cholesterol in a mixture of chloroform and methanol.
-
Add sodium glycocholate to the lipid solution.
-
Evaporate the organic solvents under reduced pressure using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with an aqueous solution of rhINS in PBS by gentle rotation.
-
Sonicate the resulting suspension to form a liposome dispersion.
-
Homogenize the liposome suspension at 300 bar for four cycles to reduce the particle size and improve uniformity.
Visualizations
Signaling Pathway: ASBT-Mediated Uptake of GCA-Modified Nanocarriers
Caption: ASBT-mediated endocytosis of GCA-modified nanocarriers in an intestinal enterocyte.
Experimental Workflow: Preparation of GCA-Modified Micelles
Caption: Workflow for the synthesis of PPG polymer and preparation of drug-loaded micelles.
Logical Relationship: How GCA Enhances Oral Bioavailability
Caption: Logical flow demonstrating how GCA modification leads to enhanced oral bioavailability.
References
- 1. Oral Delivery of Gemcitabine-Loaded this compound-Modified Micelles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of this compound [frontiersin.org]
- 3. Frontiers | Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles [frontiersin.org]
- 4. icepharma.com [icepharma.com]
- 5. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oral Delivery of Gemcitabine-Loaded this compound-Modified Micelles for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Liposomes containing glycocholate as potential oral insulin delivery systems: preparation, in vitro characterization, and improved protection against enzymatic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsm.com [ijpsm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selected Factors Affecting Oral Bioavailability of Nanoparticles Surface-Conjugated with this compound via Intestinal Lymphatic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Polymeric Polylactic Acid-Glycolic Acid-Based Nanoparticles Deliver Nintedanib Across the Blood-Brain Barrier to Inhibit Glioblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Drug Transport to Brain with Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polylactic-co-glycolic acid-based nanoparticles modified with peptides and other linkers cross the blood-brain barrier for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation and Use of Glycocholic Acid Solutions
Introduction
Glycocholic acid (GCA), a glycine-conjugated primary bile acid, is a key component of bile in mammals and plays a crucial role in the emulsification and absorption of dietary fats.[1][2] Beyond its digestive functions, GCA is an important signaling molecule that modulates various metabolic processes, primarily through the activation of bile acid receptors like the Takeda G protein-coupled receptor 5 (TGR5) and its interplay with the farnesoid X receptor (FXR).[3][4][5] Its amphipathic nature and biological activity make it a valuable tool in diverse research fields, from studying metabolic diseases and drug delivery to microbiology.[5][6][7]
These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions for common experimental procedures, ensuring reproducibility and accuracy in your research.
Physicochemical Properties and Solubility
This compound is typically supplied as a white to off-white crystalline solid.[1][8] Understanding its properties is essential for accurate solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₆H₄₃NO₆ | [1] |
| Molecular Weight | 465.6 g/mol | [8] |
| CAS Number | 475-31-0 | [1] |
| pKa | 3.8 | [9] |
| Appearance | White to off-white solid | [1] |
| Critical Micelle Concentration (CMC) | 7.1 mM | [9] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL; ~93 mg/mL | [8][10] |
| Dimethylformamide (DMF) | ~10 mg/mL | [8] |
| Ethanol | ~1 mg/mL | [8] |
| Water | Soluble (especially as sodium salt) | [1][9] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [3][8] |
Note: Solubility can be enhanced by using the sodium salt form of this compound, which is more readily soluble in water.[9][11] For the free acid, dissolving in a small amount of an organic solvent like DMSO first is recommended for preparing aqueous solutions.[8]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
Table 3: Storage and Stability Guidelines
| Form | Storage Temperature | Duration | Source(s) |
| Solid Powder | -20°C | ≥ 4 years | [3][8] |
| 15-25°C (Room Temp) | See manufacturer's recommendation | [9][12] | |
| Stock Solution in Solvent (e.g., DMSO) | -80°C | Up to 6 months | [13] |
| -20°C | Up to 1 month | [13] | |
| Aqueous Solutions | 2-8°C | Not recommended for more than one day | [8] |
General Handling: Keep containers tightly sealed to prevent moisture absorption, which can reduce solubility in DMSO.[10] For in vivo experiments, it is always recommended to prepare fresh working solutions on the day of use.[13]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound (FW: 465.6 g/mol )
-
Anhydrous or fresh DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
Procedure:
-
Weighing: Accurately weigh out 46.56 mg of this compound powder and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of high-quality DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[13]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[13]
Protocol 2: Preparation of an Aqueous Working Solution for Cell Culture
This protocol details the dilution of a DMSO stock solution into a cell culture medium to achieve a final concentration of 250 µM.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile pipette tips and tubes
Procedure:
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Dilution Calculation: To prepare 10 mL of 250 µM working solution, you will need:
-
V₁ = (M₂ * V₂) / M₁ = (250 µM * 10 mL) / 100,000 µM = 0.025 mL = 2.5 µL
-
-
Dilution: Add 2.5 µL of the 100 mM DMSO stock solution to 10 mL of the pre-warmed cell culture medium.
-
Mixing: Mix immediately by gentle inversion or pipetting to ensure homogeneity and prevent precipitation. The final DMSO concentration will be 0.025%, which is generally well-tolerated by most cell lines.
-
Usage: Use the freshly prepared working solution for your cell-based assay immediately.[8] An example application is to investigate its effect on the cytotoxicity of chemotherapeutic agents in Caco-2 cells.[3]
Protocol 3: Preparation of a Solution for HPLC Analysis
This protocol provides a general method for preparing this compound standards for High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound or its sodium salt
-
HPLC-grade methanol or ethanol
-
Mobile phase or appropriate diluent
-
Volumetric flasks and precision pipettes
Procedure:
-
Primary Stock Solution: Prepare a primary stock solution by dissolving a precisely weighed amount of this compound in HPLC-grade methanol or 90% ethanol to a known concentration, for example, 1 mg/mL.[14][15]
-
Serial Dilutions: Perform serial dilutions of the primary stock solution using the mobile phase or a suitable solvent mixture (e.g., methanol/water) to create a series of calibration standards (e.g., 5, 25, 50, 250 µg/mL).[14][16]
-
Filtration: Before injection, filter each standard solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[15][17]
-
Analysis: Inject the filtered standards into the HPLC system for analysis. A common setup involves a C18 reversed-phase column with detection at ~205 nm or by an Evaporative Light Scattering Detector (ELSD).[15][16]
Signaling Pathways and Experimental Workflows
This compound is a key signaling molecule, particularly in pathways involving the bile acid receptors TGR5 and FXR, which are critical in regulating metabolism and inflammation.[4][5]
Caption: GCA signaling via TGR5 receptor leading to GLP-1 secretion.
Caption: General workflow for a cell-based assay using GCA.
Caption: Typical workflow for quantitative analysis of GCA by HPLC.
References
- 1. CAS 475-31-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of this compound on the growth, membrane permeability, conjugation and antibiotic susceptibility of Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of this compound [frontiersin.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound SODIUM SALT | 863-57-0 [chemicalbook.com]
- 12. laballey.com [laballey.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. Glycolic Acid Analyzed by HPLC - AppNote [mtc-usa.com]
Application Notes and Protocols for Glycocholic Acid Micelle Formation in Hydrophobic Drug Solubilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid (GCA), a primary conjugated bile acid, has garnered significant attention in pharmaceutical research for its ability to enhance the solubility and bioavailability of poorly water-soluble drugs.[1] Its amphiphilic nature, possessing both hydrophobic and hydrophilic regions, allows it to self-assemble into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles can encapsulate hydrophobic drug molecules within their core, effectively increasing their solubility and facilitating their transport across biological membranes. This document provides detailed application notes and protocols for the utilization of GCA micelles in the solubilization of hydrophobic drugs.
Principle of this compound Micelle Formation and Drug Solubilization
This compound molecules possess a rigid steroidal backbone which constitutes the hydrophobic part, and a glycine conjugate at the C-24 position along with hydroxyl groups, which form the hydrophilic part. In aqueous media, at concentrations below the CMC, GCA exists as individual monomers. As the concentration increases to and above the CMC, the hydrophobic steroid nuclei of the GCA molecules aggregate to minimize their exposure to water, forming a hydrophobic core. The hydrophilic glycine and hydroxyl groups remain oriented towards the aqueous environment, forming a hydrophilic shell. This self-assembly results in the formation of micelles.
Hydrophobic drugs can be incorporated into these micelles, partitioning into the hydrophobic core. This encapsulation shields the drug from the aqueous environment, leading to a significant increase in its apparent solubility. The GCA micelles, with the encapsulated drug, can then act as carriers, improving drug stability and oral bioavailability.
Quantitative Data on this compound Micelles
The formation and properties of GCA micelles are influenced by various factors such as temperature, pH, and ionic strength. The following tables summarize key quantitative data related to GCA micelle formation and its application in solubilizing hydrophobic drugs.
Table 1: Critical Micelle Concentration (CMC) of Bile Salts
| Bile Salt | Temperature (°C) | Ionic Strength (M) | CMC (mM) | Reference |
| Sodium Glycocholate | 25 | 0.10 (NaCl) | Varies; biphasic aggregation | [2] |
| Sodium Cholate | 25 | 0.10 (NaCl) | ~10-15 | [3] |
| Sodium Deoxycholate | 25 | 0.10 (NaCl) | ~2-6 | [4] |
| Sodium Glycodeoxycholate | 25 | 0.10 (NaCl) | Varies; biphasic aggregation | [2] |
Note: The CMC of bile salts can be complex and show a "round-shaped" variation, making precise determination challenging.[2]
Table 2: Micelle Size of Bile Salt Micelles
| Bile Salt | Concentration | Temperature (°C) | Micelle Hydrodynamic Diameter (nm) | Reference |
| Sodium Cholate | 60 mM | 25 | Varies with aggregation number | [3] |
Note: Micelle size is dependent on concentration, temperature, and the presence of other molecules.
Table 3: Drug Solubilization and Encapsulation Efficiency in Micellar Systems
| Drug | Micelle System | Drug Loading (%) | Encapsulation Efficiency (%) | Solubility Enhancement | Reference |
| Paclitaxel | Glycyrrhizic Acid Micelles | 7.90 ± 0.04 | 90.22 ± 0.11 | - | [1] |
| Curcumin | Phospholipid-Sodium Deoxycholate Mixed Micelles | 13.12 | 87.58 | Increased to 3.14 mg/mL | [5] |
| Paclitaxel | PEG-b-P(VBODENA) Micelles | Up to 37.4 | - | - | [6] |
Note: This table includes data from various micellar systems to provide a representative overview of the potential for hydrophobic drug solubilization.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) of this compound using Pyrene Fluorescence Assay
Objective: To determine the CMC of GCA in a specific buffer system.
Principle: Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the hydrophobic micellar core, a nonpolar environment. This change is reflected in the ratio of the intensities of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum. A plot of the I1/I3 ratio against the logarithm of the GCA concentration will show a sigmoidal curve, and the inflection point is taken as the CMC.
Materials:
-
This compound (GCA)
-
Pyrene
-
Acetone (spectroscopic grade)
-
Buffer solution of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene: Dissolve pyrene in acetone to a concentration of 1x10⁻³ M.
-
Prepare a stock solution of GCA: Dissolve a known weight of GCA in the desired buffer to prepare a stock solution of a concentration well above the expected CMC (e.g., 50 mM).
-
Prepare a series of GCA dilutions: Prepare a series of dilutions of the GCA stock solution in the buffer. The concentration range should span from well below to well above the expected CMC.
-
Add pyrene to each dilution: To each GCA dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. The final concentration of acetone should be kept below 1% (v/v) to avoid affecting micellization.
-
Equilibrate the samples: Allow the samples to equilibrate for at least 2 hours at the desired temperature in the dark.
-
Measure fluorescence spectra: Using a fluorometer, record the emission spectra of each sample from 350 nm to 450 nm, with an excitation wavelength of 334 nm.
-
Determine the I1/I3 ratio: From each spectrum, determine the intensity of the first peak (I1, around 373 nm) and the third peak (I3, around 384 nm). Calculate the I1/I3 ratio.
-
Plot and determine CMC: Plot the I1/I3 ratio as a function of the logarithm of the GCA concentration. The data should form a sigmoidal curve. The CMC is the concentration at the inflection point of this curve.
Protocol 2: Preparation of Hydrophobic Drug-Loaded this compound Micelles by Thin-Film Hydration Method
Objective: To encapsulate a hydrophobic drug within GCA micelles.
Principle: The thin-film hydration method involves dissolving the amphiphilic carrier (GCA) and the hydrophobic drug in a common organic solvent. The solvent is then evaporated to form a thin film on the inner surface of a round-bottom flask. Hydration of this film with an aqueous buffer leads to the spontaneous self-assembly of GCA into micelles, entrapping the drug within their hydrophobic cores.
Materials:
-
This compound (GCA)
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Organic solvent (e.g., Chloroform, Methanol, or a mixture)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolve GCA and the drug: Weigh appropriate amounts of GCA and the hydrophobic drug and dissolve them in a suitable organic solvent in a round-bottom flask. The molar ratio of drug to GCA will influence drug loading and should be optimized.
-
Form a thin film: Remove the organic solvent using a rotary evaporator under reduced pressure. A thin, uniform film of the GCA-drug mixture should form on the inner surface of the flask. The temperature of the water bath should be adjusted based on the boiling point of the solvent.
-
Remove residual solvent: Place the flask under high vacuum for at least 2 hours to ensure complete removal of any residual organic solvent.
-
Hydrate the film: Add a pre-warmed aqueous buffer to the flask. The volume of the buffer will determine the final concentration of the drug-loaded micelles.
-
Promote micelle formation: Gently rotate the flask in a water bath set to a temperature above the phase transition temperature of GCA for a specified time (e.g., 1 hour) to facilitate the hydration of the film and the formation of micelles.
-
Homogenize the micelle solution (optional): To obtain a more uniform size distribution, the micelle solution can be sonicated or extruded through polycarbonate membranes of a specific pore size.
-
Remove unencapsulated drug: Centrifuge the micelle solution to pellet any unencapsulated drug crystals.
-
Sterilize the final product: Filter the supernatant containing the drug-loaded micelles through a 0.22 µm syringe filter for sterilization.
Protocol 3: Characterization of Drug-Loaded Micelles
A. Determination of Micelle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of the prepared micelles.
Procedure:
-
Dilute a small aliquot of the drug-loaded micelle solution with the same buffer used for hydration to an appropriate concentration for DLS analysis.
-
Place the diluted sample in a disposable cuvette.
-
Perform the DLS measurement at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
-
The instrument software will provide the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) of the micelles. A PDI value below 0.3 indicates a relatively monodisperse population.
B. Determination of Drug Loading Content and Encapsulation Efficiency by UV-Vis Spectroscopy
Objective: To quantify the amount of drug encapsulated within the micelles.
Procedure:
-
Create a standard curve: Prepare a series of standard solutions of the hydrophobic drug in a suitable solvent (e.g., methanol, ethanol) and measure their absorbance at the drug's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer. Plot the absorbance versus concentration to generate a standard curve.
-
Measure the total drug concentration: Take a known volume of the drug-loaded micelle solution and disrupt the micelles by adding a large excess of a suitable organic solvent (the same one used for the standard curve). This will release the encapsulated drug.
-
Measure the absorbance of this solution at the λmax and determine the total drug concentration (C_total) using the standard curve.
-
Measure the free drug concentration: Separate the free, unencapsulated drug from the drug-loaded micelles. This can be done by ultracentrifugation or by using centrifugal filter units with a molecular weight cutoff that retains the micelles but allows the free drug to pass through.
-
Measure the absorbance of the filtrate/supernatant to determine the concentration of free drug (C_free).
-
Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
DLC (%) = [(C_total - C_free) x Volume of micelle solution] / [Weight of GCA + (C_total - C_free) x Volume of micelle solution] x 100
-
EE (%) = [(C_total - C_free) / C_total] x 100
-
Visualizations
Caption: Experimental workflow for preparation and characterization of drug-loaded GCA micelles.
Caption: Mechanism of hydrophobic drug encapsulation within a GCA micelle.
Caption: TGR5 signaling pathway in GCA-mediated drug uptake.
References
- 1. Bioavailability Enhancement of Paclitaxel via a Novel Oral Drug Delivery System: Paclitaxel-Loaded Glycyrrhizic Acid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature effect on formation of sodium cholate micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Hydrotropic Polymeric Micelles for Enhanced Paclitaxel Solubility: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycocholic Acid in Caco-2 Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely utilized in vitro model for predicting the intestinal permeability of drug candidates. When cultured on semi-permeable supports, these cells differentiate to form a monolayer with morphological and functional similarities to the human intestinal epithelium, including the formation of tight junctions that regulate paracellular transport. Glycocholic acid (GCA), a primary conjugated bile acid, has been investigated for its ability to modulate the permeability of these cell monolayers, primarily by affecting the integrity of tight junctions. This document provides detailed application notes and protocols for the use of this compound as a permeability enhancer in Caco-2 assays.
Mechanism of Action
This compound is understood to increase paracellular permeability in Caco-2 cell monolayers through the modulation of tight junction proteins. Certain bile acids can trigger the activation of the Epidermal Growth Factor Receptor (EGFR), which in turn initiates a signaling cascade.[1] This can lead to the dephosphorylation and subsequent rearrangement of key tight junction proteins like occludin, resulting in a transient and reversible opening of the paracellular pathway.[1] This mechanism allows for an increased flux of molecules that would otherwise have limited passage through the intestinal epithelium.
Data Presentation
The following tables summarize the quantitative effects of sodium glycocholate on the permeability of a low-permeability marker, mannitol, and provides reference permeability data for furosemide and propranolol in standard Caco-2 assays.
Table 1: Effect of Sodium Glycocholate (GC) on Apparent Permeability (Papp) of Mannitol and Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers
| Sodium Glycocholate Concentration | Mannitol Papp (x 10⁻⁷ cm/s) | Relative TEER after 120 min (%) |
| 0% (Control) | 8.5 ± 0.8 | 86 ± 6 |
| 0.50% (10.2 mM) | 9.9 ± 2.7 | 77 ± 10 |
| 0.75% (15.5 mM) | 20.4 ± 2.8 | 61 ± 11 |
| 1.00% (20.5 mM) | 31.0 ± 4.9 | 49 ± 7 |
Data sourced from a study on the enhancement of mannitol transport by sodium glycocholate.
Table 2: Reference Apparent Permeability (Papp) Values for Control Compounds in Caco-2 Assays
| Compound | Classification | Typical Papp (x 10⁻⁶ cm/s) |
| Mannitol | Low Permeability | < 1.0 |
| Furosemide | Low Permeability | 0.086 - 0.466[2] |
| Propranolol | High Permeability | > 10.0[3] |
Experimental Protocols
General Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto polycarbonate membrane Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 19-21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Assessment: Prior to the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Monolayers with TEER values above 250 Ω·cm² are generally considered suitable for transport studies.
Caco-2 Permeability Assay with this compound
-
Preparation of Transport Buffer: Prepare a transport buffer, typically Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, adjusted to a pH of 7.4.
-
Preparation of Dosing Solutions:
-
Dissolve the test compound in the transport buffer to the desired final concentration.
-
For experiments with the permeability enhancer, prepare dosing solutions containing both the test compound and the desired concentration of sodium glycocholate (e.g., 0.5%, 0.75%, or 1.0% w/v).
-
-
Pre-incubation and TEER Measurement:
-
Gently wash the Caco-2 monolayers on the Transwell® inserts twice with pre-warmed (37°C) transport buffer.
-
Add fresh transport buffer to the apical (0.5 mL) and basolateral (1.5 mL) chambers and incubate for 30 minutes at 37°C.
-
Measure the initial TEER of each monolayer.
-
-
Permeability Assay (Apical to Basolateral):
-
Remove the transport buffer from the apical chamber.
-
Add the dosing solution (with or without this compound) to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Post-incubation TEER Measurement: After the final time point, wash the monolayers with transport buffer and measure the final TEER to assess any changes in monolayer integrity.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS or HPLC.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer (μmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the apical chamber (μmol/mL).
-
Visualizations
Caption: Experimental workflow for Caco-2 permeability assay with this compound.
Caption: Proposed signaling pathway for this compound-mediated permeability enhancement.
References
Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of Glycocholic Acid in Human Serum
Audience: This document is intended for researchers, scientists, and drug development professionals involved in clinical testing, metabolomics, and liver disease research.
Introduction Glycocholic acid (GCA) is a primary conjugated bile acid synthesized in the liver from cholesterol and conjugated with the amino acid glycine.[1] As a key component of the bile acid pool, GCA plays a vital role in the emulsification and absorption of dietary fats and fat-soluble vitamins.[2] Circulating levels of GCA are recognized as sensitive biomarkers for liver function and various hepatobiliary diseases, including cholestasis and drug-induced liver injury.[3][4] Consequently, the accurate and reliable quantification of GCA in biological matrices is crucial for both clinical diagnostics and pharmaceutical research.
This application note details a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of this compound in human serum. The protocol employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification.
Principle This method is based on the principle of reverse-phase liquid chromatography for the separation of this compound from endogenous serum components, followed by detection using a triple quadrupole mass spectrometer. A stable isotope-labeled internal standard, this compound-d4 (GCA-d4), is added to samples, calibrators, and quality controls to correct for matrix effects and variations during sample processing and injection.[2] The mass spectrometer operates in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[5][6] Quantification is achieved by calculating the peak area ratio of GCA to GCA-d4 and plotting it against the nominal concentration of the prepared calibrators.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (GCA) and this compound-d4 (GCA-d4) internal standard (IS) were purchased from Sigma-Aldrich or Cayman Chemical.[5]
-
Solvents: LC-MS grade methanol, acetonitrile, and water were obtained from VWR International or equivalent.[5]
-
Additives: Formic acid (LC-MS grade) and ammonium formate were purchased from VWR International or equivalent.[5]
-
Control Matrix: Steroid-free or charcoal-stripped human serum was used for the preparation of calibrators and quality control (QC) samples.[5]
Preparation of Solutions
-
GCA Stock Solution (1 mg/mL): Accurately weigh and dissolve GCA standard in methanol.
-
GCA-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve GCA-d4 standard in methanol.
-
GCA Working Solutions: Prepare serial dilutions of the GCA stock solution with 50:50 methanol/water to create working solutions for calibration standards and QCs.
-
IS Working Solution (e.g., 10 µg/mL): Dilute the GCA-d4 stock solution with methanol.[5]
Preparation of Calibrators and Quality Controls (QCs)
-
Prepare a 9-point calibration curve by spiking the control serum with appropriate volumes of the GCA working solutions.[4]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 18.75, 125, and 1875 ng/mL).[5]
-
The final concentrations should cover the expected physiological and pathological range of GCA.
Sample Preparation Protocol
The protocol for sample preparation involves a simple protein precipitation step.[5]
-
Pipette 200 µL of serum sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.[5]
-
Add 20 µL of the IS Working Solution (GCA-d4) to each tube and vortex briefly.[5]
-
Add 780 µL of ice-cold methanol to precipitate proteins.[5]
-
Vortex the samples vigorously for 20 seconds.[5]
-
Centrifuge at 18,000 rcf for 5 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.[5]
-
Add 200 µL of water to the supernatant before injection.[5]
Data and Results
HPLC-MS/MS Instrumental Conditions
The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Value |
|---|---|
| Column | Cortecs T3, 2.7 µm, 2.1 x 30 mm[5] |
| Mobile Phase A | Water with 0.01% Formic Acid[5] |
| Mobile Phase B | 50:50 Acetonitrile/Isopropanol with 0.01% Formic Acid[5] |
| Flow Rate | 1.0 mL/min[5] |
| Gradient | 5% B to 50% B (0-5.5 min), 50% to 98% B (5.5-6.2 min), re-equilibrate at 5% B (6.2-7.0 min)[5] |
| Column Temperature | 60 °C[5] |
| Injection Volume | 10 µL[5] |
| Autosampler Temp | 10 °C[5] |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-)[5] |
| Ion Spray Voltage | -4500 V[4] |
| Source Temperature | 450 °C[4] |
| Curtain Gas (CUR) | 30 psi[4] |
| Nebulizer Gas (GS1) | 40 psi[4] |
| Heater Gas (GS2) | 50 psi[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound (GCA) and Internal Standard (IS)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (V) |
|---|---|---|---|
| GCA | 464.3 | 74.0 | 34[5] |
| GCA-d4 (IS) | 468.3 | 74.0 | 34 |
Method Performance
The method demonstrates excellent linearity and sensitivity for the quantification of GCA.
Table 4: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Calibration Range | 5 ng/mL - 5000 ng/mL[5] |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[5] |
| Intra- and Inter-assay Imprecision | < 10%[5] |
| Accuracy | 85-115%[5] |
Visualizations
Caption: Experimental workflow for GCA quantification.
Caption: Principle of LC-MS/MS analysis for GCA.
Conclusion
The HPLC-MS/MS method described provides a simple, rapid, and robust solution for the quantitative analysis of this compound in human serum.[4] The streamlined protein precipitation protocol minimizes sample preparation time, making it suitable for high-throughput environments.[7] The high sensitivity and selectivity of the method ensure reliable data for clinical research and diagnostic applications, facilitating further investigation into the role of bile acids in health and disease.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mac-mod.com [mac-mod.com]
- 7. "A high-throughput LC-MS/MS method for the measurement of the bile acid" by Thomas D. Horvath, Sigmund J. Haidacher et al. [digitalcommons.unl.edu]
Glycocholic Acid: A Key Biomarker in Liver Disease Studies
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Glycocholic acid (GCA), a primary conjugated bile acid synthesized in the liver, is emerging as a critical biomarker for the diagnosis, prognosis, and monitoring of various liver diseases.[1] Its serum levels are closely linked to hepatocellular function and can provide valuable insights into the severity and progression of liver pathology.[2][3] Elevated concentrations of this compound in serum are indicative of impaired hepatic uptake and clearance, making it a sensitive indicator of liver dysfunction.[2][4] These application notes provide a comprehensive overview of the clinical significance of this compound, detailed protocols for its quantification, and its role in relevant signaling pathways.
Clinical Significance of this compound
Serum this compound levels have been shown to be significantly elevated in a range of liver diseases, often correlating with the histological severity of the condition.[2][5]
-
Chronic Active Hepatitis and Cirrhosis: Patients with chronic active hepatitis and cirrhosis exhibit significantly higher serum levels of this compound compared to individuals with milder liver diseases or healthy controls.[2][5] Studies have shown that 86.6% of cirrhotic patients and 53.3% of patients with chronic active hepatitis have increased serum GCA levels.[2][5]
-
Acetaminophen-Induced Acute Liver Failure (AALF): In cases of AALF, elevated levels of glycodeoxycholic acid (a related bile acid) have been associated with a poorer prognosis, suggesting the potential of specific bile acids as prognostic biomarkers.[6]
-
Hepatocellular Carcinoma (HCC): Altered bile acid profiles, including elevated this compound, have been associated with an increased risk of developing HCC.[7] However, some studies have reported decreased GCA levels in HCC patients compared to those with cirrhosis.[7]
-
Intrahepatic Cholestasis of Pregnancy (ICP): Elevated levels of total bile acids, including GCA, are a hallmark of ICP.[3]
The measurement of fasting serum this compound can be a valuable tool in the evaluation and follow-up of liver diseases, complementing standard liver function tests.[2]
Quantitative Data Summary
The following tables summarize the serum concentrations of this compound across different liver disease states as reported in various studies. These values can serve as a reference for researchers in the field.
Table 1: Serum this compound Levels in Various Liver Diseases
| Liver Disease State | Mean Serum this compound Level (ng/mL) | Reference |
| Healthy Controls | 54.67 ± 68.66 | [4] |
| Acute Viral Hepatitis | 3013.68 ± 2580.61 | [4] |
| Chronic Active Hepatitis | Moderately Increased | [4] |
| Liver Cirrhosis | Moderately Increased | [4] |
| Hepatoma | Slightly Increased | [4] |
Table 2: Diagnostic Performance of this compound for Liver Cirrhosis
| Parameter | Area Under the Receiver Operating Characteristic Curve (AUROC) | 95% Confidence Interval | p-value | Reference |
| This compound (GCA) | 0.719 | 0.591–0.847 | 0.004 | [8] |
Experimental Protocols
Accurate and reliable quantification of this compound is crucial for its application as a biomarker. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[9][10][11]
Protocol 1: Quantification of Serum this compound using LC-MS/MS
This protocol is based on a stable isotope dilution ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method.[12]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 1.0 mL of serum, add an internal standard (e.g., D5-glycocholic acid).[12]
-
Perform protein precipitation by adding a suitable solvent (e.g., acetonitrile).[13]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Activate a C18 SPE column with methanol followed by water.[11]
-
Load the supernatant onto the SPE column.
-
Wash the column with water and a low concentration of an organic solvent (e.g., 10% acetone in water) to remove interferences.[11]
-
Elute the this compound with methanol.[11]
-
Evaporate the eluate to dryness under a stream of nitrogen gas at 37°C.[11]
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
3. Data Analysis
-
Construct a calibration curve using known concentrations of this compound standards.[12]
-
Quantify the this compound concentration in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
Farnesoid X Receptor (FXR) Signaling Pathway
This compound, along with other bile acids, is a natural ligand for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[17][18][19] The activation of FXR plays a crucial role in regulating bile acid homeostasis.[17][19]
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps involved in the quantification of this compound from serum samples.
Conclusion
This compound is a valuable and sensitive biomarker for liver disease. Its quantification, when performed using robust and validated methods like LC-MS/MS, can provide crucial information for researchers, scientists, and drug development professionals. The protocols and information provided in these application notes offer a solid foundation for incorporating this compound analysis into liver disease studies, ultimately contributing to a better understanding of disease mechanisms and the development of novel therapeutic strategies.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Clinical value of the determination of fasting this compound serum levels in patients with liver diseases. A comparison with standard liver tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of bile acids as potential markers of liver dysfunction in humans: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in chronic active hepatitis and mild liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycodeoxycholic Acid Levels as Prognostic Biomarker in Acetaminophen-Induced Acute Liver Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Role of bile acids in the diagnosis and progression of liver cirrhosis: A prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Evaluation of serum bile acid profiles as biomarkers of liver injury in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of this compound in human serum by stable isotope dilution ultra performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medpace.com [medpace.com]
- 14. A candidate reference measurement procedure for quantification of this compound in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. The role of farnesoid X receptor in metabolic diseases, and gastrointestinal and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycocholic Acid in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of glycocholic acid (GCA) in lipidomics research, detailing its significance as a signaling molecule and biomarker. The accompanying protocols offer step-by-step guidance for the accurate and reproducible quantification of GCA in biological samples, alongside troubleshooting tips for common analytical challenges.
Introduction to this compound in Lipidomics
This compound is a primary conjugated bile acid synthesized in the liver from cholic acid and the amino acid glycine.[1] Beyond its classical role in facilitating the digestion and absorption of dietary fats and fat-soluble vitamins, GCA has emerged as a critical signaling molecule in various metabolic pathways.[2] In the field of lipidomics, the study of GCA provides valuable insights into liver function, bile acid metabolism, and the interplay between the host and gut microbiome.[1][3] Dysregulation of GCA levels has been implicated in a range of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), diabetes, and cardiovascular disease, making it a key analyte of interest in clinical and pharmaceutical research.[4][5]
Signaling Pathways of this compound
This compound exerts its signaling effects primarily through the activation of nuclear and membrane-bound receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[6]
-
FXR Activation: As a potent endogenous ligand for FXR, GCA plays a crucial role in the negative feedback regulation of bile acid synthesis.[7] Activation of FXR in hepatocytes inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This intricate feedback loop is essential for maintaining bile acid homeostasis.
-
TGR5 Activation: GCA can also activate TGR5, a membrane receptor expressed in various tissues, including the intestine and immune cells.[1][3] TGR5 activation is linked to the secretion of glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and improves glucose tolerance.[3] This pathway highlights the broader role of GCA in glucose and energy metabolism.
Below are diagrams illustrating the FXR and TGR5 signaling pathways.
Quantitative Data of this compound
The concentration of this compound in biological fluids is a key indicator of liver health and metabolic status. Below are tables summarizing typical concentration ranges in human plasma and serum.
Table 1: Reference Ranges of this compound in Healthy Adults
| Biological Matrix | Concentration Range (nmol/mL) | Notes |
| Serum (Fasting) | ≤2.17 | Fasting for 12-14 hours is required for accurate baseline measurement. |
| Plasma | Varies significantly with fasting status. | Postprandial levels can be significantly higher. |
Source: Adapted from publicly available clinical laboratory data.
Table 2: this compound Levels in Metabolic Diseases
| Disease State | Biological Matrix | Observed Change in GCA Levels | Potential Implication |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Serum | Significantly elevated | Reflects impaired hepatic uptake and biliary excretion. |
| Drug-Induced Liver Injury (DILI) | Serum | Significantly higher in DILI patients vs. healthy controls | Potential biomarker for early diagnosis and severity of DILI.[4] |
| Acute Pancreatitis | Serum | Identified as a differential metabolite in severe cases | May be associated with the severity of the condition.[8] |
| Cholestasis | Serum | Elevated | Indicates obstruction of bile flow. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma/Serum by LC-MS/MS
This protocol details a robust method for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
This compound certified reference material
-
Isotopically labeled internal standard (e.g., this compound-d4)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma/serum samples (stored at -80°C)
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma/serum samples on ice.
-
To 50 µL of plasma/serum in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard (e.g., at a final concentration of 100 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
MRM Transitions:
-
This compound: Q1 464.3 -> Q3 74.0
-
This compound-d4 (IS): Q1 468.3 -> Q3 74.0
-
-
Data Analysis: Quantify GCA concentration by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
Protocol 2: Extraction of this compound from Liver Tissue
This protocol outlines the extraction of GCA from liver tissue for subsequent lipidomics analysis.
1. Materials and Reagents
-
Frozen liver tissue (~50 mg)
-
LC-MS grade methanol, chloroform, and water
-
Internal standard solution (as in Protocol 1)
-
Bead homogenizer and beads (e.g., ceramic)
-
Phosphate-buffered saline (PBS)
2. Tissue Homogenization and Extraction
-
Weigh approximately 50 mg of frozen liver tissue and place it in a 2 mL bead-beater tube.
-
Add 1 mL of ice-cold methanol containing the internal standard.
-
Add homogenization beads to the tube.
-
Homogenize the tissue using a bead homogenizer (e.g., 2 cycles of 30 seconds at 6,000 rpm), with cooling on ice between cycles.
-
Add 2 mL of chloroform to the homogenate and vortex for 1 minute.
-
Add 0.8 mL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Three phases will be visible: an upper aqueous/methanol phase, a middle protein disk, and a lower chloroform phase containing lipids.
-
Carefully collect the lower chloroform phase and the upper aqueous/methanol phase (bile acids can partition between these phases) into a new tube.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis as described in Protocol 1.
Troubleshooting Common Issues in this compound Analysis
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | Column contamination, inappropriate mobile phase pH | Use a guard column, ensure mobile phase pH is appropriate for bile acid analysis (typically acidic). |
| Low Signal Intensity | Matrix effects (ion suppression), inefficient extraction | Optimize sample cleanup (e.g., solid-phase extraction), use an isotopically labeled internal standard to correct for matrix effects. |
| High Background Noise | Contamination from solvents, glassware, or plastics | Use high-purity LC-MS grade solvents, acid-wash glassware, and use polypropylene tubes. |
| Inconsistent Results | Incomplete protein precipitation, sample degradation | Ensure thorough vortexing during precipitation, keep samples on ice or at 4°C throughout the preparation process. |
This compound in Drug Development
The role of this compound as a signaling molecule and its altered levels in various diseases make it a valuable biomarker in drug development.[4][9]
-
Target Engagement Biomarker: For drugs targeting FXR or TGR5, measuring changes in GCA levels can serve as a proximal biomarker of target engagement and pathway modulation.
-
Efficacy Biomarker: In clinical trials for liver diseases such as NAFLD, a reduction in elevated GCA levels can be an indicator of therapeutic efficacy.
-
Safety Biomarker: Monitoring GCA levels can help assess potential drug-induced liver injury (DILI), as elevations in serum bile acids can be an early sign of hepatotoxicity.[4]
Conclusion
This compound is a multifaceted molecule with significant implications for lipidomics research and drug development. Its role as a key signaling molecule in metabolic regulation, coupled with its utility as a biomarker for liver health, underscores the importance of accurate and robust analytical methods for its quantification. The protocols and information provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively study this compound and its role in health and disease.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. The anticancer activity of bile acids in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of this compound [frontiersin.org]
- 4. Serum metabolome and targeted bile acid profiling reveals potential novel biomarkers for drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 7. This compound and glycodeoxycholic acid but not glycoursocholic acid inhibit bile acid synthesis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 9. Evaluation of serum bile acid profiles as biomarkers of liver injury in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Effect of Glycocholic Acid on Bacterial Membrane Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid (GCA), a primary conjugated bile acid found in the mammalian gut, has long been recognized for its role in fat emulsification.[1][2][3][4] Emerging research, however, highlights its potent antimicrobial properties, particularly its ability to compromise the integrity of bacterial membranes.[1][2][3][5] While Gram-negative bacteria are generally considered more resistant to bile salts than Gram-positive bacteria due to their protective outer lipopolysaccharide layer, studies demonstrate that GCA can effectively increase the membrane permeability of Gram-negative species like Enterobacteriaceae.[1][2][3][5] This effect leads to the leakage of intracellular components, enhances susceptibility to antibiotics, and inhibits key bacterial processes such as conjugation and motility.[1][3]
These application notes provide a comprehensive overview of the effects of this compound on bacterial membrane permeability, supported by quantitative data and detailed experimental protocols. The information presented is intended to guide researchers in studying membrane-active antimicrobial compounds and to aid drug development professionals in exploring GCA as a potential antibacterial agent or as an adjuvant to enhance the efficacy of existing antibiotics.
Mechanism of Action: Disruption of Membrane Integrity
The amphipathic nature of this compound is central to its antimicrobial activity.[1][2][4][5] Its steroid structure with a hydrophilic glycine conjugate allows it to intercalate into the lipid bilayer of bacterial membranes. This insertion disrupts the membrane's structural integrity, leading to several detrimental effects:
-
Increased Permeability: GCA creates pores or transient openings in the bacterial membrane, allowing the influx of substances that are normally excluded and the efflux of essential intracellular components.[1][2][3][5]
-
Leakage of Cytoplasmic Contents: The compromised membrane integrity results in the leakage of cytoplasmic proteins and nucleic acids.[1][3][6]
-
Dissipation of Membrane Potential: While not explicitly detailed for GCA in the provided context, other conjugated bile acids have been shown to dissipate the transmembrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH), which are crucial for bacterial energy metabolism and other cellular functions.[7]
This disruption of the membrane barrier not only directly harms the bacterium but also potentiates the action of other antimicrobial agents by facilitating their entry into the cell.[1][8]
Caption: Mechanism of this compound's effect on bacterial cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various bacterial parameters as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) and Growth Inhibition
| Bacterial Species | GCA Concentration | Effect | Reference |
| Enterobacteriaceae (e.g., E. coli, Salmonella enterica) | 1-2% | Inhibition of growth in liquid culture during the late logarithmic phase. | [1][2][3][5] |
| Staphylococcus aureus | >200 mM | MIC of GCA. | [9] |
Table 2: Effect on Antibiotic Susceptibility
| Bacterial Strain | Antibiotic | GCA Concentration | Observation | Reference |
| E. coli K1037 | Ampicillin | 2% | At least a two-fold reduction in MIC. | [1][8] |
| Raoultella ornithinolytica | Chloramphenicol | 2% | At least a two-fold reduction in MIC. | [1] |
| Citrobacter freundii | Chloramphenicol | 2% | At least a two-fold reduction in MIC. | [1] |
Table 3: Impact on Bacterial Conjugation
| Bacterial Strain | GCA Presence | Frequency of Conjugative Pili (pili/total bacteria) | Observation | Reference |
| E. coli | Absent | 0.05 | - | [1][5] |
| E. coli | Present | 0.003 | Over 10-fold reduction in the frequency of conjugative pili. | [1][5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on bacterial membrane permeability are provided below.
Protocol 1: N-Phenyl-1-Naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability
This assay measures the permeability of the bacterial outer membrane. NPN is a fluorescent probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. An increase in fluorescence indicates that NPN has partitioned into the bacterial membrane, signifying increased permeability.[5][10]
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
This compound (GCA) stock solution
-
N-Phenyl-1-Naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
HEPES buffer (5 mM, pH 7.2) or Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with the assay buffer (HEPES or PBS).
-
Resuspend the bacterial pellet in the assay buffer to a final optical density at 600 nm (OD600) of 0.5.
-
Pipette 100 µL of the bacterial suspension into the wells of the 96-well plate.
-
Add NPN to a final concentration of 10 µM to each well.
-
Measure the baseline fluorescence.
-
Add varying concentrations of GCA to the wells. Include a negative control (no GCA) and a positive control (e.g., a known membrane-permeabilizing agent like Polymyxin B).
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30 minutes) using the microplate reader.
-
An increase in fluorescence intensity in the presence of GCA compared to the control indicates increased outer membrane permeability.
Caption: Workflow for the NPN Uptake Assay.
Protocol 2: Propidium Iodide (PI) and SYTO 9 Staining for Membrane Integrity
This flow cytometry or fluorescence microscopy-based assay distinguishes between viable cells with intact membranes and membrane-compromised cells.[10][11][12] SYTO 9 is a green-fluorescent nucleic acid stain that can penetrate all bacterial membranes, while Propidium Iodide (PI) is a red-fluorescent nucleic acid stain that only enters cells with damaged membranes.[12]
Materials:
-
Bacterial culture treated with GCA for a specified time
-
Untreated control bacterial culture
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or individual SYTO 9 and Propidium Iodide dyes)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope with appropriate filters
Procedure:
-
Prepare bacterial suspensions (control and GCA-treated) as described in Protocol 1, step 3.
-
Prepare the staining solution by mixing SYTO 9 and PI according to the manufacturer's instructions (a common ratio is 1:1 in PBS).
-
Add the staining solution to the bacterial suspensions and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples using a flow cytometer or visualize them under a fluorescence microscope.
-
Flow Cytometry: Cells with intact membranes will fluoresce green (SYTO 9), while cells with compromised membranes will fluoresce red (PI).
-
Fluorescence Microscopy: Observe and count the number of green (live) and red (dead/membrane-compromised) cells.
-
-
Quantify the percentage of membrane-compromised cells in the GCA-treated samples compared to the control.
Caption: Logical flow of the PI and SYTO 9 membrane integrity assay.
Protocol 3: Detection of Leaked Cytoplasmic Protein (DnaK) by Western Blotting
This protocol provides evidence of membrane damage by detecting the presence of a normally intracellular protein, DnaK, in the culture supernatant.[1]
Materials:
-
Bacterial cultures grown with and without GCA
-
Centrifuge
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against DnaK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Grow bacterial cultures in the presence and absence of GCA.
-
Separate the bacterial cells from the culture supernatant by centrifugation.
-
Carefully collect the supernatant, ensuring no carryover of bacterial cells.
-
Prepare protein samples from both the cell pellets (intracellular fraction) and the supernatants (extracellular fraction).
-
Quantify the protein concentration in each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-DnaK antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The presence of a DnaK band in the supernatant of the GCA-treated culture, and its absence in the control supernatant, indicates leakage of cytoplasmic proteins due to membrane damage.
Conclusion
This compound demonstrates significant antimicrobial activity against Gram-negative bacteria by increasing membrane permeability and compromising membrane integrity.[1][2][3][5] This leads to a cascade of detrimental effects, including the leakage of essential cellular components and an increased susceptibility to conventional antibiotics.[1][3][8] The experimental protocols detailed in these notes provide robust methods for researchers to investigate and quantify the membrane-disrupting effects of GCA and other potential antimicrobial compounds. This body of evidence supports the further exploration of this compound as a therapeutic agent, either alone or in combination with other drugs, to combat bacterial infections.
References
- 1. The Effect of this compound on the growth, membrane permeability, conjugation and antibiotic susceptibility of Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.ariel.ac.il [cris.ariel.ac.il]
- 3. The Effect of this compound on the growth, membrane permeability, conjugation and antibiotic susceptibility of Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effect of this compound on the growth, membrane permeability, conjugation and antibiotic susceptibility of Enterobacteriaceae [frontiersin.org]
- 5. Frontiers | The Effect of this compound on the growth, membrane permeability, conjugation and antibiotic susceptibility of Enterobacteriaceae [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Mechanism of Antimicrobial Activity of Conjugated Bile Acids against Lactic Acid Bacilli | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Antibacterial Activity of Unconjugated and Conjugated Bile Salts on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glycocholic Acid (GCA) for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycocholic Acid (GCA) in in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a good starting concentration for this compound in my in vitro assay?
A1: The optimal concentration of GCA is highly dependent on the cell type and the specific assay. Based on published data, a common starting range is between 50 µM and 500 µM. For cytotoxicity assays, concentrations up to 750 µM or higher may be explored. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q2: I'm observing low cytotoxicity or even an increase in metabolic activity at certain GCA concentrations in my MTT assay. Is this normal?
A2: This is a documented phenomenon. At medium concentrations (e.g., 50-150 µM in HepG2 cells), GCA can cause an apparent increase in metabolic activity, leading to MTT assay readings that suggest viability is over 100%.[1] This is likely not due to increased cell proliferation but may be caused by GCA-induced effects on mitochondrial function or oxidative stress.[1] Consider using a secondary viability assay that measures a different parameter, such as cell membrane integrity (e.g., LDH assay) or ATP content, to confirm your results.
Q3: How should I dissolve this compound for my experiments?
A3: GCA has limited solubility in water but is soluble in organic solvents like DMSO and ethanol.[2][3] It is also soluble in hot water.[2] A common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all treatments, including a vehicle control, to avoid solvent-induced artifacts.
Q4: Is GCA expected to be highly toxic to my cells?
A4: GCA, as a glycine-conjugated bile acid, is generally less cytotoxic than unconjugated or more hydrophobic bile acids like deoxycholic acid (DCA) or chenodeoxycholic acid (CDCA).[4] For example, studies on bile duct epithelial cells showed that while hydrophobic unconjugated bile acids caused significant damage, GCA did not induce evident ultrastructural alterations at concentrations up to 100 µM.[4] However, significant cytotoxicity can still be observed at high concentrations, depending on the cell line.[5]
Q5: Which signaling pathways are most affected by GCA?
A5: GCA is a primary ligand for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[2][6] Activation of FXR by GCA can modulate the expression of downstream target genes such as SHP, BSEP, ABCG1, and ApoA1.[2][7] GCA has also been shown to influence other pathways, including the Takeda G protein-coupled receptor 5 (TGR5), PI3K/AKT, and inflammatory pathways involving cyclooxygenases (COX).[2][8]
Data Presentation: GCA Concentration Effects
The following table summarizes the observed effects of GCA at various concentrations across different cell lines.
| Cell Line | Concentration Range | Observed Effect | Reference |
| HepG2 (Human Liver) | 50-150 µM | Increased metabolic activity (MTT assay) | [1] |
| HepG2 (Human Liver) | 750 µM | >74% cell viability preserved after 4 hours | [1] |
| RAW 264.7 (Mouse Macrophage) | Up to 4000 µM | No significant cytotoxic effect observed | [9] |
| Capan-1 & BxPC-3 (Pancreatic Cancer) | 100 µM | ~16-20% cell death | [5] |
| Capan-1 & BxPC-3 (Pancreatic Cancer) | 500 µM | ~30-37% cell death | [5] |
| PANC-1 (Pancreatic Cancer) | 40 µM | Increased percentage of cells in S phase | [10] |
| Bile Duct Epithelial Cells | 10-100 µM | No evident ultrastructural damage | [4] |
Experimental Protocols
Protocol 1: General Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
GCA Treatment: Prepare serial dilutions of GCA in complete culture medium from a stock solution (e.g., in DMSO). Remove the old medium from the wells and add 100 µL of the GCA-containing medium. Include an untreated control and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Reading: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Protocol 2: FXR Signaling Activation Assay (via qPCR)
This protocol measures the change in mRNA expression of an FXR target gene, such as Small Heterodimer Partner (SHP), to quantify receptor activation.
-
Cell Culture and Treatment: Seed cells (e.g., HepG2) in a 6-well plate. Once they reach ~70-80% confluency, treat them with the desired concentrations of GCA for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.[1]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.[1]
-
Real-Time qPCR: Perform real-time quantitative PCR using a qPCR instrument and a SYBR Green-based master mix. Use primers specific for your target gene (e.g., SHP) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Thermal Cycling: A typical cycling condition would be: 95°C for 2 minutes, followed by 40 cycles of 95°C for 5 seconds and 60°C for 30 seconds.[1]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[1] An increase in SHP mRNA levels indicates FXR activation.
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[11][12]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with various concentrations of GCA for the desired time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Mandatory Visualizations
Caption: GCA activates the FXR signaling pathway.
Caption: Experimental workflow for GCA concentration optimization.
Caption: Troubleshooting logic for common GCA assay issues.
References
- 1. Effect of bile acids on the expression of MRP3 and MRP4: An In vitro study in HepG2 cell line | Annals of Hepatology [elsevier.es]
- 2. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of this compound [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Cytotoxicity of bile salts against biliary epithelium: a study in isolated bile ductule fragments and isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence of functional bile acid signaling pathways in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of bile acids on proliferation and ultrastructural alteration of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Glycocholic Acid solubility issues in buffers
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with glycocholic acid (GCA) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
This compound is sparingly soluble in aqueous buffers, especially at acidic or neutral pH.[1] Its solubility is highly dependent on the pH of the solution. GCA is a weak acid with a pKa value between 3.8 and 4.4.[2][3] Below this pKa, the molecule is in its protonated (acidic) form, which is significantly less water-soluble. To achieve dissolution, the pH of the buffer should be well above the pKa, which converts the acid to its more soluble ionized salt form (glycocholate).
Q2: What is the most effective way to prepare a this compound solution for my experiments?
The recommended method is to first create a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer of choice.[1] Dimethyl sulfoxide (DMSO) is an excellent solvent for this purpose.[1][4]
-
Step 1: Prepare a Stock Solution. Dissolve the crystalline this compound in fresh, anhydrous DMSO to create a concentrated stock (e.g., 10-93 mg/mL).[1][4]
-
Step 2: Dilute into Aqueous Buffer. Add the DMSO stock solution dropwise to your vigorously stirring aqueous buffer to achieve the final desired concentration. The final concentration of DMSO should be kept as low as possible to avoid affecting your experimental system.
Q3: My this compound precipitated after I diluted the DMSO stock into my buffer. What went wrong?
Precipitation upon dilution can occur for several reasons:
-
Buffer pH is too low: If the pH of your aqueous buffer is near or below the pKa of GCA (~3.8-4.4), the dissolved glycocholate salt from the DMSO stock will be converted back to the less soluble acidic form, causing it to precipitate.
-
Final concentration is too high: The final concentration in the aqueous buffer may have exceeded its solubility limit. For example, the solubility in a 1:4 DMSO:PBS (pH 7.2) solution is approximately 0.2 mg/mL.[1]
-
High organic solvent content: In gradient elution chromatography, high percentages of organic solvents like methanol or acetonitrile can cause buffer salts to precipitate.[5]
Q4: Can I store aqueous solutions of this compound?
It is not recommended to store aqueous solutions of this compound for more than one day.[1] For stability, prepare the aqueous solution fresh before each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C for about a month or at -80°C for up to a year, but it is crucial to aliquot the stock to avoid repeated freeze-thaw cycles.[4][6]
Q5: What is the critical micellar concentration (CMC) of this compound?
The CMC is the concentration at which the surfactant molecules begin to form micelles. For the sodium salt of this compound, the reported CMC is approximately 7.1 mM. Below this concentration, GCA exists primarily as monomers.
Quantitative Data Summary
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 465.6 g/mol | [1][4] |
| pKa | ~3.8 - 4.4 | [2][7] |
| CMC (Sodium Salt) | 7.1 mM | |
| Aggregation Number | 2.1 |
Solubility Data
| Solvent | Solubility | Source |
| Water (15°C) | 0.33 g/L (0.33 mg/mL) | [2] |
| Water (Boiling) | 8.3 g/L (8.3 mg/mL) | [2] |
| Water (General) | Insoluble / Sparingly Soluble | [1][4][8] |
| Ethanol | ~1 mg/mL | [1] |
| DMSO | ~10 mg/mL to 93 mg/mL | [1][4] |
| Dimethyl formamide (DMF) | ~10 mg/mL | [1] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [1] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the recommended method for preparing a working solution of GCA in an aqueous buffer.
-
Prepare Stock Solution:
-
Weigh the desired amount of solid, crystalline this compound in a suitable tube.
-
Add fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL).
-
Vortex or sonicate the mixture until the solid is completely dissolved. A clear solution should be obtained.
-
-
Prepare Working Solution:
-
Place the desired volume of your final aqueous buffer (ensure pH is > 6.0) in a beaker or tube.
-
Place the buffer on a magnetic stirrer and ensure vigorous stirring.
-
Slowly, add the required volume of the DMSO stock solution drop-by-drop into the center of the vortex.
-
Allow the solution to stir for several minutes.
-
Use the final working solution immediately for optimal results.[1][4] Do not store the aqueous solution.[1]
-
Protocol 2: Troubleshooting Precipitation Issues
If precipitation is observed during or after the preparation of the working solution, follow these steps to diagnose and resolve the issue.
-
Verify Buffer pH: Use a calibrated pH meter to check the pH of your aqueous buffer. If the pH is below 6.0, adjust it to a higher value (e.g., 7.0-7.4) using NaOH or another suitable base before attempting to prepare the GCA solution again.
-
Review Final Concentration: Recalculate the final concentration of GCA in your working solution. If it exceeds the known solubility limits (see table above), reduce the concentration.
-
Consider Co-solvents: For challenging formulations, the inclusion of other co-solvents or surfactants like PEG300 and Tween 80 may be necessary, particularly for in vivo applications.[4][9]
-
Prepare Fresh: If the solution has been sitting for some time, the precipitation may be due to instability. Discard the solution and prepare a new one immediately before use.
Visual Guides and Workflows
This compound Solution Preparation Workflow
Caption: Step-by-step workflow for preparing this compound solutions.
Troubleshooting this compound Precipitation
Caption: A logical workflow for troubleshooting GCA precipitation issues.
pH-Dependent Solubility of this compound
Caption: Relationship between pH, ionization state, and GCA solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound [drugfuture.com]
- 3. youtube.com [youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0000138) [hmdb.ca]
- 8. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of this compound [frontiersin.org]
- 9. This compound hydrate | Endogenous Metabolite | TargetMol [targetmol.com]
Technical Support Center: Stability of Glycocholic Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of glycocholic acid in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond that links cholic acid and glycine. This reaction yields cholic acid and glycine as the main degradation products.[1] The rate of this hydrolysis is significantly influenced by pH and temperature.
Q2: How stable is this compound in aqueous solutions at different pH values?
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: this compound is sparingly soluble in aqueous buffers.[2] For preparing stock solutions, it is recommended to first dissolve the solid this compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[2] The stock solution can then be diluted with the aqueous buffer of choice to the desired final concentration.[2] For instance, a solubility of approximately 0.2 mg/mL can be achieved in a 1:4 solution of DMSO:PBS (pH 7.2).[2]
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: Due to its limited stability in aqueous solutions, it is strongly recommended to prepare solutions fresh for immediate use.[3] Some suppliers advise against storing aqueous solutions for more than one day.[2] If short-term storage is unavoidable, it is best to store the solution at 2-8°C and at a pH as close to neutral as possible. For long-term storage, it is recommended to store this compound as a crystalline solid at -20°C, where it is stable for at least four years.[2] Stock solutions in anhydrous DMSO can be stored at -80°C for up to one year.[3]
Q5: What are the potential consequences of using degraded this compound in my experiments?
A5: Using degraded this compound can lead to inaccurate and unreliable experimental results. The presence of degradation products, cholic acid and glycine, can alter the biological or chemical properties of the solution. This can affect receptor binding assays, cell-based assays, and other experiments where the intact this compound molecule is the active species.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results (e.g., low bioactivity, inconsistent data) | Degradation of this compound in the aqueous solution. | 1. Prepare fresh solutions: Always prepare this compound solutions immediately before use.2. Verify pH: Ensure the pH of your final aqueous solution is within the optimal stability range (close to neutral).3. Check storage of stock solution: Confirm that the organic stock solution has been stored properly (e.g., at -80°C for DMSO stocks) and has not undergone freeze-thaw cycles.4. Perform a quality check: If possible, analyze the solution using HPLC or LC-MS to confirm the purity and concentration of this compound. |
| Precipitation observed in the aqueous solution | Low aqueous solubility of this compound. | 1. Adjust solvent ratio: Increase the proportion of the organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system.2. Sonication: Gentle sonication can help to dissolve the compound.3. Warm the solution: Gently warming the solution may aid in dissolution, but be cautious of potential degradation at elevated temperatures. |
| pH of the aqueous solution is acidic | Intrinsic acidity of this compound. | A water suspension of this compound can have a pH in the range of 3.0 to 4.0.[1] Buffer the solution to the desired pH using a suitable buffer system for your experiment. |
Stability Data
While specific, publicly available kinetic data for the hydrolysis of this compound across a wide range of pH and temperature is limited, the following table summarizes the expected stability based on general principles of amide hydrolysis. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
| Condition | Expected Stability | Primary Degradation Products |
| Acidic (pH < 4) | Low | Cholic Acid, Glycine |
| Neutral (pH 6-8) | High | Minimal degradation |
| Alkaline (pH > 8) | Low | Cholic Acid, Glycine |
| Elevated Temperature (>40°C) | Decreased stability at all pH values | Cholic Acid, Glycine |
| Room Temperature (20-25°C) | Limited (recommended for short-term use only) | Cholic Acid, Glycine |
| Refrigerated (2-8°C) | Improved short-term stability compared to room temperature | Cholic Acid, Glycine |
| Frozen (-20°C or -80°C) | High (in anhydrous organic solvents) | Not applicable |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a suitable container.
-
Dissolution in Organic Solvent: Add a minimal amount of an appropriate organic solvent (e.g., DMSO, ethanol) to dissolve the solid completely.
-
Dilution with Aqueous Buffer: Gradually add the aqueous buffer of choice (e.g., PBS, TRIS) to the organic stock solution while vortexing or stirring to achieve the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental setup.
-
pH Adjustment: If necessary, adjust the pH of the final solution to the desired value using dilute acid or base.
-
Use Immediately: Use the freshly prepared aqueous solution immediately for your experiments.
Protocol 2: Stability Indicating HPLC-UV Method for this compound
This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your specific equipment and requirements.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a standard solution of cholic acid of known concentration.
-
Inject the standards to determine their retention times.
-
Inject the this compound solution that has been subjected to stability testing.
-
Monitor the chromatogram for a decrease in the peak area of this compound and the appearance of a peak corresponding to cholic acid.
-
Quantify the amount of this compound remaining and the amount of cholic acid formed over time.
-
Visualizations
References
Technical Support Center: Glycocholic Acid Interference in Colorimetric and Fluorescent Assays
For Researchers, Scientists, and Drug Development Professionals
Glycocholic acid, a primary conjugated bile acid, is a frequent component in biological samples and can be a source of significant interference in common colorimetric and fluorescent assays. Its amphiphilic nature, leading to micelle formation above a critical concentration, is a primary driver of these assay artifacts. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, understand, and mitigate the effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my assays?
This compound is a bile acid formed in the liver through the conjugation of cholic acid with the amino acid glycine. It plays a crucial role in the emulsification and absorption of fats in the digestive system. Its amphiphilic molecular structure, possessing both hydrophobic (steroid nucleus) and hydrophilic (glycine conjugate and hydroxyl groups) regions, is the primary reason for its interference in many in vitro assays.
Above its critical micelle concentration (CMC), which can vary depending on the buffer composition, ionic strength, and temperature, this compound molecules self-assemble into micelles.[1][2] These micelles can physically interact with assay reagents and analytes, leading to inaccurate results.
Q2: Which common assays are susceptible to interference by this compound?
A variety of commonly used assays can be affected, including:
-
Colorimetric Protein Assays: Bradford and Bicinchoninic Acid (BCA) assays.
-
Cell Viability and Cytotoxicity Assays: Assays relying on formazan dye formation, such as the MTT assay.
-
Fluorescent Assays: Assays using common fluorophores like fluorescein and rhodamine, as well as enzyme reporter assays like luciferase and beta-galactosidase.
Q3: What are the primary mechanisms of interference?
This compound can interfere with assays through several mechanisms:
-
Light Scattering: The formation of micelles can scatter light, leading to artificially high absorbance readings in colorimetric assays.[3][4][5]
-
Protein Binding and Precipitation: this compound can bind to proteins, potentially altering their conformation and affecting their interaction with assay reagents.[6][7] In some cases, it can also cause proteins to precipitate.
-
Autofluorescence: While not extensively documented for this compound itself, related biological molecules like other bile acids and fatty acids can exhibit intrinsic fluorescence, which could contribute to background noise in fluorescent assays.[8]
-
Fluorescence Quenching: Micellar structures can create microenvironments that quench the fluorescence of commonly used dyes, leading to a decrease in the fluorescent signal.[9][10][11]
-
Interaction with Assay Reagents: As a detergent-like molecule, this compound can interact with dyes and other reagents, affecting their spectral properties and reactivity.[12][13]
-
Effects on Cell Membranes: In cell-based assays, this compound can alter membrane permeability, affecting the uptake of assay reagents and the leakage of cellular components.[14]
Troubleshooting Guides
Issue 1: Inconsistent or Artificially High Readings in Colorimetric Protein Assays (Bradford & BCA)
Potential Cause:
-
Light Scattering by Micelles: Above its CMC, this compound forms micelles that scatter light, leading to an overestimation of absorbance.
-
Interaction with Assay Dyes: As an amphiphilic molecule, it can interact with Coomassie dye (Bradford) or copper ions (BCA), affecting the colorimetric reaction.[15]
Troubleshooting Workflow:
Mitigation Strategies:
-
Dilution: If possible, dilute the sample to a concentration below the CMC of this compound in your assay buffer.
-
Use Detergent-Compatible Assays: Several commercially available protein assays are formulated to be compatible with detergents.[12][16][17][18] These may show reduced interference from this compound.
-
Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering this compound before performing the assay.[19][20][21]
Experimental Protocol: Protein Precipitation with Acetone
-
Sample Preparation: To 1 volume of your protein sample containing this compound, add 4 volumes of ice-cold acetone.
-
Incubation: Vortex briefly and incubate at -20°C for 60 minutes to allow proteins to precipitate.
-
Centrifugation: Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant which contains the this compound.
-
Pellet Washing: Gently wash the protein pellet with a small volume of ice-cold acetone and centrifuge again.
-
Drying: Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry as it can make resuspension difficult.
-
Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream protein assay.
Issue 2: Reduced Signal or High Background in Fluorescent Assays
Potential Cause:
-
Fluorescence Quenching: Micelles of this compound can create a non-polar environment that quenches the fluorescence of your probe.
-
Autofluorescence: this compound or impurities in the preparation may exhibit intrinsic fluorescence at the excitation/emission wavelengths of your assay.
-
Light Scattering: Micelles can scatter the excitation and emission light, leading to noisy signals.
Troubleshooting Workflow:
Mitigation Strategies:
-
Background Subtraction: Measure the fluorescence of a blank sample containing the same concentration of this compound and subtract this value from your experimental readings.
-
Spectral Shift: If autofluorescence is an issue, consider using a fluorescent probe with excitation and emission wavelengths that are further away from those of this compound's potential fluorescence.
-
Inclusion of a Non-ionic Detergent: Adding a mild, non-ionic detergent (e.g., Triton™ X-100 or Tween® 20) at a concentration above its own CMC can sometimes help to create mixed micelles and reduce the quenching effect.[22]
-
Sample Delipidation: For samples with high concentrations of bile acids and lipids, delipidation protocols can be employed to remove these interfering substances.[22]
Experimental Protocol: Sample Delipidation
For removing lipids and bile acids from samples prior to assays, various methods can be employed, including solvent extraction or the use of commercially available kits. A general protocol using organic solvents is outlined below. Note: This method may denature proteins and is not suitable for activity assays.
-
Solvent Preparation: Prepare a 2:1 (v/v) mixture of chloroform:methanol.
-
Extraction: Add 10 volumes of the chloroform:methanol mixture to 1 volume of your sample in a glass tube.
-
Vortexing: Vortex thoroughly for 1-2 minutes to ensure complete mixing.
-
Phase Separation: Add 2 volumes of water and vortex again. Centrifuge at a low speed (e.g., 1,000 x g) for 5-10 minutes to separate the phases.
-
Collection: The upper aqueous phase will contain delipidated proteins, while the lower organic phase will contain lipids and bile acids. Carefully collect the upper phase for your assay.
Issue 3: Unexpected Results in Cell-Based Assays (e.g., MTT Assay)
Potential Cause:
-
Alteration of Cell Membrane Integrity: this compound, being a detergent-like molecule, can disrupt cell membranes, leading to increased uptake of the MTT reagent or leakage of intracellular components, resulting in either falsely high or low viability readings.
-
Interference with Formazan Crystal Solubilization: The amphiphilic nature of this compound may affect the solubility of the formazan product, leading to incomplete solubilization and inaccurate absorbance readings.[23][24][25]
Troubleshooting Workflow:
Mitigation Strategies:
-
Use an Alternative Viability Assay: If interference is suspected, switch to a viability assay with a different mechanism that is less likely to be affected by detergents, such as trypan blue exclusion, a lactate dehydrogenase (LDH) release assay, or a fluorescence-based live/dead stain.
-
Optimize Solubilization: If using an MTT assay, ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking. Consider testing different solubilization buffers.
-
Wash Steps: Include additional wash steps with phosphate-buffered saline (PBS) before and after the addition of the MTT reagent to remove as much of the extracellular this compound as possible.
Quantitative Data Summary
The interference of this compound is concentration-dependent. Below its Critical Micelle Concentration (CMC), it exists as monomers and is less likely to cause significant interference through light scattering. However, even at sub-micellar concentrations, it can interact with proteins and other molecules. The CMC of this compound can vary significantly depending on the experimental conditions.
| Bile Salt | CMC (mM) in 0.15 M NaCl | Reference |
| This compound | 2-6 | [26] |
| Cholic acid | 9-15 | [26] |
| Deoxycholic acid | 2-6 | [26] |
Note: This table provides approximate CMC values. The actual CMC in your experimental buffer may be different.
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential pathways of interference by this compound in a typical absorbance-based assay.
By understanding the properties of this compound and the principles of the assays being used, researchers can design appropriate controls and mitigation strategies to ensure the accuracy and reliability of their experimental data. When in doubt, validating findings with an orthogonal method is always a recommended practice.
References
- 1. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 2. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 3. Light-scattering studies on bile acid salts I: Pattern of self-association of sodium cholate, sodium glycocholate, and sodium taurocholate in aqueous electrolyte solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Size of bile salt micelles: techniques, problems and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. carlroth.com [carlroth.com]
- 8. mdpi.com [mdpi.com]
- 9. Breaking Acid-Induced Fluorescence Quenching in Fluorescein Derivatives: Surfactant-Directed Aggregation Control for On-Demand Multiple Encryption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nathan.instras.com [nathan.instras.com]
- 11. Fluorescence quenching and dequenching analysis of RNA interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. conductscience.com [conductscience.com]
- 16. Detergent Compatible Bradford Protein Assay Kit (800T) [sbsgenetech.com]
- 17. bio-rad.com [bio-rad.com]
- 18. A single step protein assay that is both detergent and reducer compatible: The cydex blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimizing Human Bile Preparation for Two-Dimensional Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. interchim.fr [interchim.fr]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 23. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scielo.br [scielo.br]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Glycocholic Acid-Based Drug Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the efficiency of Glycocholic Acid (GCA)-based drug delivery systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (GCA) in drug delivery?
A1: this compound, a major conjugated bile acid, acts as a versatile excipient in drug delivery systems. Its amphiphilic nature allows it to form micelles and mixed micelles, which can solubilize poorly water-soluble drugs, thereby improving their bioavailability.[1] GCA can also be incorporated into nanoparticles and liposomes to enhance drug targeting and absorption.
Q2: How does GCA improve the oral bioavailability of drugs?
A2: GCA enhances oral drug bioavailability through several mechanisms. It can increase the solubility and dissolution rate of poorly soluble drugs by forming mixed micelles.[1] Additionally, GCA can modulate the permeability of intestinal membranes and interact with bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT), to facilitate drug uptake.[2][3]
Q3: What are the key challenges in formulating GCA-based drug delivery systems?
A3: Key challenges include achieving high drug encapsulation efficiency, ensuring the stability of the formulation (e.g., micelles, liposomes, nanoparticles) during storage and in physiological environments, and controlling the particle size and size distribution of nanocarriers. For instance, micelles can dissociate upon dilution in the bloodstream, leading to premature drug release.[3][4]
Q4: What are the critical quality attributes to monitor for GCA-based nanoparticles?
A4: Critical quality attributes for GCA-based nanoparticles include particle size, polydispersity index (PDI), zeta potential, drug loading capacity, and encapsulation efficiency. These parameters significantly influence the stability, in vivo fate, and therapeutic efficacy of the drug delivery system.
Q5: Can GCA-modified nanoparticles target specific cells or tissues?
A5: Yes, GCA modification can facilitate targeted drug delivery. For example, GCA-conjugated nanoparticles have been shown to target cells expressing the apical sodium-dependent bile acid transporter (ASBT), which is found in the intestine and certain cancer cells.[2][3] This targeting can enhance the drug's efficacy and reduce off-target side effects.
Troubleshooting Guides
Low Drug Encapsulation Efficiency
| Problem | Potential Cause | Solution |
| Low encapsulation efficiency of a hydrophobic drug in GCA-based liposomes. | - Inappropriate lipid composition.- Suboptimal drug-to-lipid ratio.- Inefficient hydration of the lipid film. | - Optimize the lipid composition by including cholesterol to improve membrane rigidity.- Systematically vary the drug-to-lipid ratio to find the optimal loading.- Ensure complete hydration of the thin film by using a suitable hydration medium and temperature above the lipid phase transition temperature.[5][6] |
| Poor encapsulation of a hydrophilic drug in GCA-nanoparticles. | - Drug leakage during the formulation process.- Incompatible nanoparticle matrix and drug properties. | - Employ a different nanoparticle preparation method, such as the double emulsion-solvent evaporation technique, which is more suitable for hydrophilic drugs.[7]- Modify the surface charge of the nanoparticles or the drug to enhance electrostatic interactions. |
Formulation Instability
| Problem | Potential Cause | Solution |
| Aggregation of GCA-nanoparticles over time. | - Low surface charge (zeta potential close to zero).- Inappropriate storage conditions (e.g., temperature, pH). | - Increase the magnitude of the zeta potential (e.g., by modifying the nanoparticle surface) to enhance electrostatic repulsion between particles.- Store the nanoparticle dispersion at a recommended temperature (e.g., 4°C) and in a buffer system that maintains a stable pH. |
| Premature drug release from GCA-micelles. | - Micelle dissociation upon dilution below the critical micelle concentration (CMC).- Destabilization by plasma components. | - Chemically crosslink the micelle core or shell to improve stability.[4]- Incorporate polymers like polyethylene glycol (PEG) into the micelle structure to create a protective corona and enhance stability in the bloodstream. |
Inconsistent Particle Size
| Problem | Potential Cause | Solution |
| High polydispersity index (PDI) in GCA-liposome formulations. | - Inefficient size reduction method.- Heterogeneous formation of vesicles during hydration. | - Utilize extrusion through polycarbonate membranes with defined pore sizes for better size homogeneity.[5]- Optimize the homogenization process (e.g., sonication time and power, or number of extrusion cycles).[6] |
| Variability in nanoparticle size between batches. | - Inconsistent process parameters (e.g., stirring speed, temperature, rate of solvent addition). | - Standardize all formulation parameters and document them meticulously for each batch.- Utilize automated formulation systems for better reproducibility. |
Experimental Protocols
Preparation of GCA-Liposomes by Thin-Film Hydration
Objective: To prepare GCA-modified liposomes encapsulating a hydrophobic drug.
Materials:
-
This compound (GCA)
-
Phospholipids (e.g., phosphatidylcholine)
-
Cholesterol
-
Hydrophobic drug
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Dissolve GCA, phospholipids, cholesterol, and the hydrophobic drug in the organic solvent in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by evaporating the organic solvent using a rotary evaporator under reduced pressure.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).[5][6][8]
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a specific pore size.[5][6]
Determination of Encapsulation Efficiency by HPLC
Objective: To quantify the amount of drug encapsulated within the GCA-based formulation.
Procedure:
-
Separate the unencapsulated (free) drug from the drug-loaded formulation. This can be achieved by methods like ultracentrifugation, size exclusion chromatography, or dialysis.
-
Disrupt the formulation to release the encapsulated drug. For liposomes and nanoparticles, this can be done by adding a suitable solvent (e.g., methanol, Triton X-100) to dissolve the lipid/polymer matrix.
-
Quantify the amount of drug in the disrupted formulation using a validated High-Performance Liquid Chromatography (HPLC) method.[9][10][11]
-
Calculate the encapsulation efficiency (EE%) using the following formula:
EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis detector at the drug's λmax |
| Injection Volume | 20 µL |
Note: These parameters are illustrative and should be optimized for the specific drug being analyzed.
Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter and size distribution of GCA-based nanoparticles or liposomes.
Procedure:
-
Dilute the formulation sample with an appropriate solvent (e.g., deionized water, PBS) to a suitable concentration for DLS analysis.
-
Ensure the sample is free of air bubbles and large aggregates by gentle mixing or brief sonication if necessary.
-
Place the sample in a disposable or quartz cuvette and insert it into the DLS instrument.
-
Set the instrument parameters, including solvent viscosity and refractive index, and the measurement temperature.
-
Perform the measurement. The instrument will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their size.[12][13][14]
Visualizations
Caption: Troubleshooting logic for low drug encapsulation efficiency.
Caption: Workflow for GCA-liposome preparation by thin-film hydration.
Caption: Simplified GPBAR1 (TGR5) signaling pathway activated by GCA.
References
- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of this compound [frontiersin.org]
- 2. Bile Acid Conjugation on Solid Nanoparticles Enhances ASBT‐Mediated Endocytosis and Chylomicron Pathway but Weakens the Transcytosis by Inducing Transport Flow in a Cellular Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of modification of polystyrene nanoparticles with different bile acids on their oral transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and in Vitro Property Research of Cholic Acid Nanoparticles with Dual-functions of Hemostasis and Antibacterial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 7. Preparation of Poly-Lactic-Co-Glycolic Acid Nanoparticles in a Dry Powder Formulation for Pulmonary Antigen Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. nanocomposix.com [nanocomposix.com]
- 13. wyatt.com [wyatt.com]
- 14. solids-solutions.com [solids-solutions.com]
How to prevent Glycocholic Acid precipitation in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of glycocholic acid during experiments.
Troubleshooting Guide
Q1: My this compound precipitated after I added it to my aqueous buffer. How can I prevent this?
A1: this compound has limited solubility in aqueous buffers, especially at acidic pH.[1][2] Precipitation is a common issue. Here’s a step-by-step approach to prevent it:
-
Dissolve in an organic solvent first: The recommended method is to first dissolve the crystalline this compound in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF).[1]
-
Use a co-solvent system: For aqueous solutions, a co-solvent system is often necessary. A common starting point is a 1:4 solution of DMSO:PBS (pH 7.2), which can achieve a solubility of approximately 0.2 mg/mL.[1]
-
pH adjustment: this compound is a weak acid with a pKa between 3.8 and 4.4.[2] Its solubility significantly increases at a pH above its pKa. Adjusting the pH of your final aqueous solution to be neutral or slightly alkaline (pH 7.0-8.0) can help maintain its solubility. In an aqueous environment, its degree of ionization is low, resulting in a pH value (water suspension) that ranging from 3.0 to 4.0.[2]
-
Gentle warming: In some cases, gentle warming to 37°C (98.6°F) can aid in dissolution, but be cautious as excessive heat can degrade the compound.[3]
-
Sonication: Sonication can also be used to aid in the dissolution of this compound in solvents.[3]
Q2: I'm seeing precipitation in my cell culture medium after adding this compound. What should I do?
A2: Precipitation in cell culture media can be caused by several factors. Here's a troubleshooting workflow:
-
Check your stock solution preparation:
-
Ensure your this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding it to the media.
-
The final concentration of the organic solvent in your cell culture medium should be kept low (typically ≤0.5%) to avoid cytotoxicity.
-
-
Consider the media composition:
-
Cell culture media are complex mixtures containing salts, amino acids, and proteins that can interact with this compound.
-
High concentrations of calcium ions in the media can sometimes lead to the precipitation of bile acid salts.
-
-
Optimize the addition process:
-
Add the this compound stock solution to the media dropwise while gently swirling.
-
Pre-warm the cell culture media to 37°C before adding the this compound stock solution.
-
-
Filter sterilization: After preparing your this compound-supplemented media, filter-sterilize it using a 0.22 µm filter to remove any potential microprecipitates.
Q3: My this compound solution was clear initially but precipitated upon storage. How can I prepare stable solutions?
A3: Aqueous solutions of this compound are not recommended for long-term storage, as they are prone to precipitation over time, and it is advised not to store them for more than one day.[1]
-
Stock solutions in organic solvents: For long-term storage, it is best to prepare concentrated stock solutions in anhydrous DMSO or ethanol and store them at -20°C.[1][3] These stock solutions are stable for extended periods.
-
Prepare fresh working solutions: It is highly recommended to prepare fresh aqueous working solutions from your frozen organic stock on the day of the experiment.
-
Storage conditions: If you must store an aqueous solution for a short period, keep it at 4°C and be sure to visually inspect for any precipitation before use. If precipitation is observed, gentle warming and vortexing may help to redissolve it.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in different solvents?
A1: The solubility of this compound varies significantly depending on the solvent.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [1] |
| Water (20°C) | ~3.3 mg/L | [4] |
| Methanol | 0.1 g/mL (clear, colorless) | [5] |
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weak acid with a pKa of approximately 3.8-4.4.[2] Its solubility in aqueous solutions is highly pH-dependent. Below its pKa (in acidic conditions), it is predominantly in its less soluble protonated form. Above its pKa (in neutral to alkaline conditions), it is in its more soluble deprotonated (glycocholate) form. Therefore, maintaining a pH above 5 will significantly increase its solubility in aqueous solutions.
Q3: What is the critical micellar concentration (CMC) of this compound?
A3: The critical micellar concentration (CMC) is the concentration above which bile acid molecules self-assemble to form micelles. The CMC of this compound can vary depending on the experimental conditions such as temperature and ionic strength.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
This protocol describes the preparation of a cell culture medium supplemented with this compound at a final concentration of 100 µM.
Materials:
-
10 mg/mL this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile serological pipettes
-
Sterile conical tube
Procedure:
-
Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. The molecular weight of this compound is 465.63 g/mol .
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Ensure the final concentration of DMSO in the medium is below a cytotoxic level (typically ≤0.5%).
-
Filter-sterilize the final this compound-supplemented medium using a 0.22 µm syringe filter if desired.
-
The freshly prepared medium is now ready for use in your cell culture experiments.
Signaling Pathways and Experimental Workflows
Farnesoid X Receptor (FXR) Signaling Pathway
This compound is an endogenous ligand for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid homeostasis. Activation of FXR by this compound in the liver and intestine initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism.
Caption: FXR signaling pathway activated by this compound.
TGR5 Signaling Pathway
This compound can also activate TGR5 (G protein-coupled bile acid receptor 1), a cell surface receptor. This interaction leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and the subsequent activation of downstream signaling pathways involved in energy homeostasis and inflammation.
Caption: TGR5 signaling pathway initiated by this compound.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of this compound [frontiersin.org]
- 3. This compound hydrate | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. This compound | C26H43NO6 | CID 10140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 475-31-0: this compound | CymitQuimica [cymitquimica.com]
Factors affecting the critical micelle concentration of Glycocholic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the critical micelle concentration (CMC) of Glycocholic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?
The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant molecules, such as this compound, begin to self-assemble into larger aggregates called micelles.[1] Below the CMC, this compound exists primarily as individual molecules (monomers). Above the CMC, any additional this compound molecules added to the solution will preferentially form micelles.[2] This property is crucial in drug development as micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.[3]
Q2: What are the primary factors that affect the CMC of this compound?
The CMC of this compound is sensitive to several environmental factors, including:
-
Ionic Strength: The presence of electrolytes in the solution.
-
Temperature: The ambient temperature of the solution.
-
pH: The acidity or alkalinity of the solution.
-
Presence of Additives: The inclusion of other molecules in the formulation.
Understanding and controlling these factors is critical for reproducible experimental results and the successful formulation of drug delivery systems.
Q3: How does ionic strength influence the CMC of this compound?
Increasing the ionic strength of the solution by adding electrolytes (e.g., NaCl) generally leads to a decrease in the CMC of this compound.[4][5] This occurs because the added ions shield the electrostatic repulsion between the negatively charged head groups of the this compound molecules, making it easier for them to aggregate into micelles.[5]
Q4: What is the effect of temperature on the CMC of this compound?
For many ionic surfactants, the CMC initially decreases with an increase in temperature, reaches a minimum, and then begins to increase.[6][7] This U-shaped behavior is attributed to two opposing effects: at lower temperatures, the increased kinetic energy favors micellization, while at higher temperatures, the disruption of structured water around the hydrophobic parts of the molecule disfavors micellization.[7]
Q5: How does pH impact the CMC of this compound?
The pH of the solution can significantly affect the CMC of this compound because it influences the charge of the carboxylic acid group on the molecule. At a pH below its pKa, the carboxylic acid group is protonated and neutral, which can reduce the electrostatic repulsion between headgroups and lower the CMC. Conversely, at a pH above the pKa, the headgroup is deprotonated and negatively charged, leading to increased repulsion and a higher CMC.[8]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible CMC values.
| Possible Cause | Troubleshooting Step |
| Contamination of Glassware or Reagents | Ensure all glassware is scrupulously clean. Use high-purity water and reagents. Even trace amounts of surface-active contaminants can significantly alter the CMC.[9] |
| Inaccurate Concentration of Stock Solution | Prepare the this compound stock solution carefully and verify its concentration. Use a calibrated analytical balance. |
| Temperature Fluctuations | Maintain a constant temperature throughout the experiment using a water bath or temperature-controlled chamber. Record the temperature for each measurement.[6] |
| pH Variation | If the experiment is sensitive to pH, use a buffered solution and measure the pH before each experiment. |
| Equilibration Time | Allow the solutions to equilibrate for a sufficient amount of time after preparation and before measurement, especially after temperature changes. |
Issue 2: Difficulty in determining the CMC from the experimental data plot.
| Possible Cause | Troubleshooting Step |
| Insufficient Data Points | Collect more data points, especially around the expected CMC, to clearly define the pre- and post-micellar regions of the plot.[9] |
| Inappropriate Concentration Range | Ensure the tested concentration range brackets the expected CMC. Perform a preliminary experiment with a wider concentration range if the approximate CMC is unknown. |
| Method-Specific Issues | The transition at the CMC can be gradual for bile salts.[4] Consider using a different analytical method or a more sensitive data analysis technique to identify the inflection point. For surface tension measurements, the presence of impurities can lead to a minimum in the curve instead of a sharp break, making CMC determination difficult.[10] |
Quantitative Data
The following tables summarize the influence of various factors on the CMC of this compound and related bile salts.
Table 1: Effect of Ionic Strength on the CMC of Bile Salts at 25°C
| Bile Salt | Ionic Strength (NaCl, M) | CMC (mM) | Reference |
| Sodium Glycocholate | 0.10 | 4-6 | [4] |
| Sodium Glycocholate | 0.15 | 2-4 | [3] |
| Sodium Cholate | 0.02 | 13.5 | [3] |
| Sodium Cholate | 0.15 | 4.9 | [3] |
Table 2: Effect of Temperature on the CMC of Sodium Dodecyl Sulfate (SDS) - A Model Ionic Surfactant
| Temperature (°C) | CMC (mM) | Reference |
| 22.1 | 0.0100 | [6] |
| 32.1 | 0.0085 | [6] |
| 42.3 | 0.0090 | [6] |
| 71.0 | 0.0110 | [6] |
Note: Specific data for the temperature dependence of this compound CMC is limited. The data for SDS, a well-studied ionic surfactant, illustrates the general trend.
Table 3: Effect of pH on the CMC of a Glutamic Acid-Based Surfactant
| pH | CMC (mM) | Reference |
| 6.0 | 3.1 - 3.4 | [8] |
| 7.0 | 4.5 - 5.2 | [8] |
Note: This data is for a surfactant with a carboxylic acid headgroup, similar to this compound, and demonstrates the principle of pH-dependent CMC.
Experimental Protocols
Here are detailed methodologies for three common techniques used to determine the CMC of this compound.
1. Surface Tension Method (Du Noüy Ring or Wilhelmy Plate)
-
Principle: The surface tension of a surfactant solution decreases as the concentration increases up to the CMC. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the surface.[2]
-
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable buffer or high-purity water. Create a series of dilutions covering a concentration range both below and above the expected CMC.[11]
-
Instrumentation: Calibrate the tensiometer according to the manufacturer's instructions.
-
Measurement: Measure the surface tension of each dilution, starting from the lowest concentration, at a constant temperature.[11]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear regions of the plot.[12]
-
2. Fluorescence Spectroscopy (Using a Fluorescent Probe like Pyrene)
-
Principle: The fluorescence emission spectrum of a hydrophobic probe like pyrene is sensitive to the polarity of its microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the nonpolar core of the micelles, causing a change in its fluorescence spectrum (specifically, the ratio of the first and third vibronic peaks, I1/I3).[9]
-
Protocol:
-
Solution and Probe Preparation: Prepare a series of this compound solutions. Add a small, constant amount of a pyrene stock solution (in a volatile solvent like ethanol) to each this compound solution. The final concentration of the organic solvent should be minimal to avoid affecting the CMC.[13]
-
Equilibration: Allow the solutions to equilibrate.
-
Measurement: Excite the pyrene at approximately 335 nm and record the emission spectrum.[9]
-
Data Analysis: Calculate the ratio of the fluorescence intensities of the first (~373 nm) and third (~384 nm) peaks (I1/I3). Plot this ratio against the logarithm of the this compound concentration. The CMC is determined from the inflection point of this plot.[9]
-
3. Conductometry
-
Principle: This method is suitable for ionic surfactants like this compound. The conductivity of the solution increases with surfactant concentration. Below the CMC, the increase is steeper because the charge carriers are individual monomers. Above the CMC, the formation of larger, less mobile micelles leads to a decrease in the rate of conductivity increase.[10]
-
Protocol:
-
Solution Preparation: Prepare a series of this compound solutions in deionized water.
-
Instrumentation: Calibrate the conductivity meter.
-
Measurement: Measure the specific conductivity of each solution at a constant temperature.[14]
-
Data Analysis: Plot the specific conductivity against the this compound concentration. The plot will show two linear regions with different slopes. The intersection of these lines corresponds to the CMC.[15]
-
Visualizations
Caption: The process of micelle formation with increasing this compound concentration.
Caption: General experimental workflow for determining the Critical Micelle Concentration (CMC).
Caption: A logical troubleshooting workflow for addressing inconsistent CMC measurements.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. justagriculture.in [justagriculture.in]
- 11. benchchem.com [benchchem.com]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 13. rsc.org [rsc.org]
- 14. scribd.com [scribd.com]
- 15. m.youtube.com [m.youtube.com]
Glycocholic Acid degradation and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of glycocholic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C or for extended periods, frozen at -20°C.[1][2] It is stable for at least one year when stored at -20°C.[2]
Q2: How should I store this compound solutions?
A2: Stock solutions of this compound in organic solvents like DMSO can be stored at -80°C for up to one year.[3] Aqueous solutions are less stable and it is recommended to prepare them fresh for immediate use.[4] If storage of aqueous solutions is necessary, it should be for no more than one day.[4]
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathway for this compound is the hydrolysis of the amide bond that links cholic acid and glycine.[5] This can be catalyzed by enzymes (like bile salt hydrolases) or by strong alkaline conditions.[5] Other potential degradation pathways, similar to its parent compound cholic acid, include oxidation and photodegradation.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively available, it is good laboratory practice to protect it from light, especially during long-term storage and in solution.[6] Storing in amber vials or in the dark is recommended.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation product from hydrolysis is cholic acid and glycine. Under oxidative stress, oxidation of the hydroxyl groups on the steroid nucleus can occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. If using a stored solution, verify its concentration and purity using a suitable analytical method like HPLC. |
| Improper storage of solid compound. | Ensure solid this compound is stored at the recommended temperature (2-8°C for short-term, -20°C for long-term) in a desiccator to prevent moisture absorption. | |
| Appearance of unexpected peaks in chromatogram | Presence of degradation products. | Review the handling and storage procedures. Consider performing a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle the compound with care to avoid cross-contamination. | |
| Low recovery of this compound during extraction | Hydrolysis during sample processing. | Avoid exposing the sample to high pH or high temperatures for extended periods. If enzymatic hydrolysis is a concern, consider using enzyme inhibitors if compatible with your experimental design. |
Data Presentation: Stability and Storage Recommendations
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Additional Notes |
| Solid | 2-8°C | Short-term | Tightly sealed, opaque | Store in a dry, well-ventilated area away from incompatible substances.[1][7] |
| -20°C | Long-term (≥ 4 years)[8] | Tightly sealed, opaque | Recommended for optimal stability.[2] | |
| In DMSO | -80°C | Up to 1 year[3] | Tightly sealed, amber vial | Prepare and use the working solution immediately.[3] |
| Aqueous Solution | 2-8°C | Not recommended for more than one day[4] | Sterile, tightly sealed | Prone to hydrolysis and microbial growth. Prepare fresh before use. |
Table 2: Factors Affecting this compound Stability (Qualitative)
| Condition | Effect on Stability | Primary Degradation Pathway | Notes |
| High pH (Alkaline) | Decreased stability | Hydrolysis of the amide bond | Vigorous alkaline conditions can lead to complete hydrolysis to cholic acid and glycine.[5] |
| Low pH (Acidic) | Relatively stable, but degradation possible under harsh conditions | Hydrolysis of the amide bond | Cholic acid, the parent compound, shows some degradation under strong acidic conditions with heating. |
| Elevated Temperature | Decreased stability | Increased rate of hydrolysis and other degradation reactions | Avoid prolonged exposure to high temperatures, especially in solution. |
| Light Exposure | Potential for degradation | Photodegradation | Store in the dark or in light-resistant containers as a precautionary measure.[6] |
| Oxidizing Agents | Potential for degradation | Oxidation of hydroxyl groups | Similar to other steroids, the hydroxyl groups on the cholic acid backbone are susceptible to oxidation. |
| Microbial Contamination | Decreased stability | Enzymatic hydrolysis | Gut microbiota produce bile salt hydrolases that can cleave the amide bond.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from studies on cholic acid and is intended to identify potential degradation products and establish the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours. Dissolve the stressed solid in the solvent to the stock solution concentration.
-
Photodegradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples, including a non-stressed control, by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify degradation products.
-
Calculate the percentage of degradation of this compound.
Protocol 2: HPLC Method for Stability Testing of this compound
This is a general reverse-phase HPLC method that can be optimized for specific applications.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A time-gradient elution can be used, for example, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or Mass Spectrometry (for higher sensitivity and specificity)
-
Injection Volume: 10 µL
Mandatory Visualizations
This compound Degradation Pathway
References
- 1. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 8. This compound | C26H43NO6 | CID 10140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]
Technical Support Center: Overcoming the Limitations of Glycocholic Acid as a Solubilizing Agent
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Glycocholic Acid (GCA) as a solubilizing agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GCA) and why is it used as a solubilizing agent?
This compound (GCA) is a primary conjugated bile acid, formed in the liver by the conjugation of cholic acid with the amino acid glycine.[1][2] Its amphiphilic nature, possessing both hydrophobic and hydrophilic regions, allows it to form micelles in aqueous solutions.[3] These micelles can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility and facilitating their delivery.[1][3] GCA is often used in pharmaceutical formulations due to its biocompatibility and its role in natural fat absorption.[1]
Q2: What are the primary limitations of using GCA as a solubilizing agent?
While GCA is a useful solubilizing agent, researchers may encounter several limitations:
-
Limited Solubilization Capacity: The ability of GCA alone to solubilize highly lipophilic drugs can be insufficient for certain applications.
-
pH-Dependent Solubility and Efficacy: The solubilizing capacity of GCA is influenced by the pH of the medium, which can affect micelle formation and stability.[4][5]
-
Potential for Toxicity: At higher concentrations, GCA can exhibit cytotoxicity and hemolytic activity.[5]
-
Drug Precipitation upon Dilution: Formulations solubilized with GCA may experience drug precipitation when diluted in a larger volume of aqueous media, such as upon administration.
-
Interaction with other Excipients: GCA can interact with other formulation components, potentially affecting the stability and performance of the final product.[6]
Troubleshooting Guides
Issue 1: Poor Solubilization of a Hydrophobic Drug
Symptoms:
-
The drug does not fully dissolve in the GCA solution, resulting in a cloudy or precipitated mixture.
-
Low drug loading efficiency in the final formulation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| GCA concentration is below the Critical Micelle Concentration (CMC). | Increase the GCA concentration. Micelles, which are responsible for solubilization, only form above the CMC.[7] The CMC of GCA is dependent on factors like temperature and ionic strength.[4][8] |
| The intrinsic solubilization capacity of GCA micelles is insufficient for the drug. | Consider the use of mixed micelles . Incorporating another component, such as a phospholipid like lecithin, can significantly enhance the solubilization capacity of the micelles.[6] Alternatively, explore the use of co-solvents or other solubilizing agents in combination with GCA.[9] |
| The pH of the formulation is not optimal for GCA micelle formation. | Adjust the pH of the solution. The charge on the GCA molecule is pH-dependent, which in turn affects micelle formation and stability.[4][10] Generally, bile salt micelles are more stable at a pH above their pKa.[5] |
| The drug has extremely high lipophilicity. | Explore alternative solubilization strategies such as lipid-based drug delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), or the use of cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[11][12] |
Issue 2: Drug Precipitation After Formulation Dilution
Symptoms:
-
The initially clear formulation becomes cloudy or shows visible precipitate upon dilution with an aqueous medium (e.g., buffer, cell culture media).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| GCA concentration falls below the CMC upon dilution. | Increase the initial GCA concentration in the formulation to ensure it remains above the CMC even after dilution. Alternatively, design a more stable formulation, such as core-crosslinked micelles, to prevent premature dissociation.[13] |
| Shift in pH upon dilution affecting micelle stability. | Buffer the formulation to a pH that maintains micelle stability even after dilution into a medium with a different pH.[5][10] |
| "Spring and parachute" effect with rapid drug release. | Incorporate a crystallization inhibitor into the formulation. Certain polymers can help maintain the drug in a supersaturated state upon release from the micelles.[14] |
Issue 3: Observed Cytotoxicity or Hemolysis in In Vitro Assays
Symptoms:
-
Reduced cell viability in cell-based assays.
-
Lysis of red blood cells in hemolysis assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High concentration of GCA. | Reduce the GCA concentration to the lowest effective level. Determine the minimum concentration required for adequate solubilization. |
| Membranolytic activity of GCA. | Formulate mixed micelles with phospholipids. The presence of lipids can reduce the membranolytic activity of bile salts.[15] Consider modifying GCA to create less toxic derivatives.[1] |
| pH of the medium enhancing hemolytic activity. | The hemolytic activity of some bile salts increases at acidic pH.[5] Ensure the pH of the final formulation and the assay medium is in a biocompatible range (typically around pH 7.4). |
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Selected Bile Salts
| Bile Salt | CMC (mM) | Conditions | Reference |
| Sodium Cholate | 18.4 ± 0.6 | Phosphate buffer (pH 7.92) | [16] |
| Sodium Glycocholate | Varies | Dependent on ionic strength and temperature | [8] |
| Sodium Deoxycholate | 5.3 ± 0.2 | Phosphate buffer (pH 7.92) | [16] |
| Sodium Chenodeoxycholate | 7.0 ± 0.2 | Phosphate buffer (pH 7.92) | [16] |
Note: CMC values can vary significantly based on experimental conditions such as temperature, pH, and ionic strength.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Derivative Spectrophotometry
Objective: To determine the CMC of this compound.
Materials:
-
This compound (GCA)
-
Phosphate buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare a stock solution of GCA in PBS.
-
Prepare a series of dilutions of the GCA stock solution in PBS.
-
Measure the absorbance of each dilution using the UV-Vis spectrophotometer over a suitable wavelength range.
-
Calculate the first or second derivative of the absorbance spectra with respect to wavelength.
-
Plot the value of the derivative at a specific wavelength against the concentration of GCA.
-
The CMC is determined from the inflection point of this plot, where a sharp change in the derivative value is observed.[8]
Protocol 2: Preparation of GCA-Lecithin Mixed Micelles for Drug Solubilization
Objective: To prepare mixed micelles to enhance the solubilization of a hydrophobic drug.
Materials:
-
This compound (GCA)
-
Lecithin (e.g., soy lecithin)
-
Hydrophobic drug
-
Phosphate buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., ethanol or chloroform)
Methodology:
-
Dissolve the desired amounts of GCA, lecithin, and the hydrophobic drug in a minimal amount of the organic solvent in a round-bottom flask.
-
Evaporate the organic solvent under reduced pressure (using a rotary evaporator) to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and gently agitating at a temperature above the phase transition temperature of the lecithin.
-
The resulting suspension can be sonicated or extruded through polycarbonate membranes to obtain a clear solution of drug-loaded mixed micelles with a uniform size distribution.[6]
Protocol 3: In Vitro Drug Release from GCA Micelles using a Dialysis Method
Objective: To evaluate the release profile of a drug from a GCA-based micellar formulation.
Materials:
-
Drug-loaded GCA micelle formulation
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the micelles.
-
Release medium (e.g., PBS, pH 7.4, optionally containing a small percentage of a surfactant like Tween 80 to maintain sink conditions).
-
Stirring plate and magnetic stirrer.
-
HPLC or other suitable analytical method for drug quantification.
Methodology:
-
Load a known volume of the drug-loaded micelle formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium, maintained at a constant temperature (e.g., 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a validated analytical method.[3][17][18]
-
Calculate the cumulative percentage of drug released over time.
Visualizations
References
- 1. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oral Delivery of Gemcitabine-Loaded this compound-Modified Micelles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The mechanism of bile salt-induced hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of mixed micelles formed from this compound and lecithin with the protein binding of various drugs [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 8. bdigital.ufp.pt [bdigital.ufp.pt]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Determination of critical micelle concentration of bile acid salts by micro-calorimetric titration | Semantic Scholar [semanticscholar.org]
- 17. Utilizing in vitro drug release assays to predict in vivo drug retention in micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Glycocholic Acid vs. Taurocholic Acid: A Comparative Guide for Drug Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical sciences, enhancing the oral bioavailability of poorly absorbed drugs is a significant challenge. Bile acids, endogenous surfactants produced in the liver, have long been recognized for their potential as absorption enhancers. Among these, the conjugated bile acids Glycocholic Acid (GCA) and Taurocholic Acid (TCA) are of particular interest due to their physiological relevance and efficacy. This guide provides an objective comparison of GCA and TCA for use in drug absorption studies, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate bile acid for their specific research needs.
Physicochemical Properties: A Foundation for Function
The primary difference between GCA and TCA lies in their conjugation moiety: GCA is conjugated with glycine, while TCA is conjugated with taurine. This seemingly small structural difference leads to distinct physicochemical properties that influence their performance as drug absorption enhancers.
| Property | This compound (GCA) | Taurocholic Acid (TCA) | Significance in Drug Absorption |
| Chemical Structure | Cholic acid + Glycine | Cholic acid + Taurine | The taurine conjugate (TCA) is more acidic and has a lower pKa than the glycine conjugate (GCA). |
| Molecular Weight | 465.62 g/mol | 515.71 g/mol | Can influence diffusion rates and interactions with biological membranes. |
| Critical Micelle Concentration (CMC) | ~4-12 mM | ~3-5 mM | A lower CMC for TCA indicates that it forms micelles at lower concentrations, which is crucial for drug solubilization.[1] |
| Hydrophilicity | Less hydrophilic | More hydrophilic | Affects micelle characteristics and interaction with the aqueous environment of the gastrointestinal tract. |
Mechanisms of Drug Absorption Enhancement
Both GCA and TCA enhance drug absorption through two primary mechanisms: increasing drug solubility and enhancing membrane permeability.
Drug Solubilization via Micelle Formation
Poorly water-soluble drugs often exhibit low dissolution rates and limited absorption. GCA and TCA, as amphiphilic molecules, can form micelles that encapsulate lipophilic drug molecules, thereby increasing their solubility in the aqueous environment of the gastrointestinal tract.
A review of drug solubilization by various bile salt micelles indicated that the solubilization capacity is dependent on the specific bile salt.[2] While a direct comparative study on a wide range of drugs is lacking, the lower CMC of TCA suggests it can be a more efficient solubilizer at lower concentrations compared to GCA.
Experimental Workflow: Micellar Solubilization Assay
Caption: Workflow for determining the micellar solubilization capacity of GCA and TCA.
Permeability Enhancement
GCA and TCA can transiently and reversibly alter the permeability of the intestinal epithelium, allowing for increased passage of drug molecules. This is achieved through several mechanisms:
-
Transcellular Pathway: Bile acids can insert into the cell membrane, increasing its fluidity and facilitating the passage of drugs through the cells.
-
Paracellular Pathway: Bile acids can modulate the tight junctions between intestinal epithelial cells, widening the paracellular space for drug transport.
While both GCA and TCA enhance permeability, their efficiencies can differ. A study on the absorption of various bile acids in the human ileum and jejunum showed that taurocholate had the highest maximal transport velocity compared to glycochenodeoxycholate, suggesting differences in their interaction with transport proteins.[3][4]
Experimental Protocols
To evaluate the efficacy of GCA and TCA as drug absorption enhancers, two key in vitro and in situ experimental models are widely used: the Caco-2 cell permeability assay and the in situ single-pass intestinal perfusion (SPIP) model.
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is valuable for assessing the permeability of a drug and the potential for carrier-mediated transport and efflux.
Detailed Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above a predetermined threshold indicates a well-formed monolayer.
-
Transport Studies:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
The test drug is added to the apical (A) or basolateral (B) side of the monolayer, with or without GCA or TCA at various concentrations.
-
Samples are collected from the receiver compartment (B or A, respectively) at predetermined time points.
-
The concentration of the drug in the samples is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B to A) to Papp (A to B). An ER greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for assessing drug permeability using the Caco-2 cell model.
In Situ Single-Pass Intestinal Perfusion (SPIP)
The SPIP model in rodents provides a more physiologically relevant system for studying drug absorption as it maintains an intact blood supply and the complex architecture of the intestine.
Detailed Methodology:
-
Animal Preparation: A fasted rat is anesthetized, and the abdomen is opened to expose the small intestine.
-
Cannulation: A segment of the intestine (e.g., jejunum or ileum) is isolated and cannulated at both ends.
-
Perfusion: The intestinal segment is first rinsed with a blank perfusion buffer. Then, a solution containing the drug, with or without GCA or TCA, and a non-absorbable marker (e.g., phenol red) is perfused through the segment at a constant flow rate.
-
Sample Collection: The perfusate is collected from the outlet cannula at regular intervals.
-
Analysis: The concentrations of the drug and the non-absorbable marker in the collected samples are determined. The non-absorbable marker is used to correct for any water flux across the intestinal wall.
-
Permeability Calculation: The effective permeability coefficient (Peff) is calculated based on the disappearance of the drug from the perfusate.
Signaling Pathways in Drug Absorption
Bile acids are not merely passive absorption enhancers; they are also signaling molecules that can modulate the expression of genes involved in drug transport and metabolism. The Farnesoid X Receptor (FXR) is a key nuclear receptor activated by bile acids.
A study on LPS-stimulated zebrafish and macrophages showed that both TCA and GCA can activate the expression of FXR.[5] Activation of FXR can, in turn, influence the expression of various transporters, including those involved in drug efflux, such as P-glycoprotein (MDR1).
Interestingly, some studies suggest differential effects of bile acids on P-glycoprotein. One study found that while taurochenodeoxycholate and glycochenodeoxycholate inhibited P-gp-mediated transport, taurocholate did not.[6] Another study showed that chenodeoxycholic acid, but not taurocholic acid, induced P-gp activity in renal epithelial cells.[7] This suggests that the choice of bile acid could be critical when studying drugs that are substrates of P-gp.
Signaling Pathway: Bile Acid Activation of FXR
Caption: Simplified diagram of GCA/TCA activating the FXR signaling pathway.
Conclusion and Recommendations
Both this compound and Taurocholic Acid are valuable tools for in vitro and in situ drug absorption studies. The choice between them should be guided by the specific research question and the physicochemical properties of the drug under investigation.
-
Taurocholic Acid (TCA): With its lower CMC, TCA may be more efficient at solubilizing highly lipophilic drugs, especially at lower, more physiologically relevant concentrations. Its higher hydrophilicity might also influence its interaction with the aqueous environment of the gut.
-
This compound (GCA): As the more abundant conjugated bile acid in humans, GCA represents a physiologically relevant choice. Its distinct physicochemical properties compared to TCA may lead to different interactions with both the drug and the intestinal mucosa.
Recommendations for Researchers:
-
For initial screening of a wide range of compounds: TCA might be a more cost-effective choice due to its lower CMC, potentially requiring lower concentrations to achieve significant solubilization.
-
For studies focusing on physiological relevance: GCA, being the predominant conjugated bile acid in humans, should be considered.
-
When investigating P-glycoprotein substrates: The potential for differential interactions of GCA and TCA with P-gp should be taken into account, and it may be beneficial to test both.
-
Direct Comparison: Whenever possible, a direct comparison of both GCA and TCA in the chosen experimental model is recommended to determine the most effective absorption enhancer for a specific drug candidate.
Ultimately, a thorough understanding of the distinct properties of GCA and TCA, coupled with well-designed experimental protocols, will enable researchers to make informed decisions and generate robust data in the critical endeavor of improving oral drug delivery.
References
- 1. Taurocholic Acid and this compound Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of the solubilization of drugs by bile salt micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active and passive bile acid absorption in man. Perfusion studies of the ileum and jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active and Passive Bile Acid Absorption in Man. PERFUSION STUDIES OF THE ILEUM AND JEJUNUM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurocholic Acid and this compound Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile acid inhibition of P-glycoprotein-mediated transport in multidrug-resistant cells and rat liver canalicular membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adaptive response to increased bile acids: induction of MDR1 gene expression and P-glycoprotein activity in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glycocholic Acid and Deoxycholic Acid for Micelle Stability in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate bile acid for the formulation of stable micelles is a critical decision. This guide provides an objective comparison of two commonly used bile acids, Glycocholic Acid (GCA) and Deoxycholic Acid (DCA), focusing on their micelle stability and providing supporting experimental data and methodologies.
This comparison delves into the key physicochemical properties of GCA and DCA that influence their self-assembly into micelles and the subsequent stability of these structures. Understanding these differences is paramount for applications ranging from drug delivery systems to in vitro biological assays.
Quantitative Comparison of Micellar Properties
The stability and characteristics of micelles formed by this compound and Deoxycholic Acid are summarized in the table below. These parameters are crucial in determining the suitability of each bile acid for specific pharmaceutical and research applications.
| Property | This compound (GCA) | Deoxycholic Acid (DCA) | Significance in Micelle Stability & Application |
| Critical Micelle Concentration (CMC) | ~7.1 mM[1] | 2.4–4 mM[2] | A lower CMC indicates a greater tendency to form micelles at lower concentrations, suggesting higher stability upon dilution in biological fluids. |
| Aggregation Number | ~2.1[1] | ~10.5[3] | Represents the average number of molecules in a single micelle. Smaller aggregation numbers are typical for bile acids compared to conventional surfactants. |
| pH Stability of Mixed Micelles (with Lecithin) | Stable at pH levels as low as 5.5[4][5] | Requires pH > 8.5 for stability[4][5] | Crucial for the stability of formulations in different physiological environments and for the integrity of pH-sensitive active pharmaceutical ingredients (APIs). GCA's stability at lower pH is advantageous for many pharmaceutical preparations.[4][5] |
| pKa | ~3.8[1] | ~6.6 | The ionization state of the bile acid, influenced by the pKa, affects its solubility and interaction with other molecules, thereby influencing micelle formation and stability. |
Experimental Protocols for Characterizing Micelle Stability
The determination of the physicochemical properties of bile acid micelles is essential for their application. Below are detailed methodologies for key experiments cited in the comparison.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter for assessing the propensity of a surfactant to form micelles. Several methods can be employed for its determination:
-
Surface Tension Method: This technique involves measuring the surface tension of solutions with varying concentrations of the bile acid. As the concentration increases, the surface tension decreases until the CMC is reached, at which point the surface tension becomes relatively constant. A plot of surface tension versus the logarithm of the bile acid concentration will show a distinct break point, which corresponds to the CMC.
-
Fluorescence Spectroscopy: This method utilizes a fluorescent probe, such as pyrene, which exhibits a change in its fluorescence spectrum upon incorporation into the hydrophobic core of a micelle. The ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is plotted against the bile acid concentration. A sharp decrease in this ratio indicates the partitioning of pyrene into the micelles, and the inflection point of this curve is taken as the CMC.
-
Light Scattering: Dynamic Light Scattering (DLS) or Static Light Scattering (SLS) can be used to detect the formation of micelles. As micelles form, the scattering intensity of the solution increases significantly. A plot of the scattering intensity versus bile acid concentration will show a marked increase at the CMC.
Determination of Aggregation Number
The aggregation number, or the average number of monomers per micelle, can be determined by the following methods:
-
Fluorescence Quenching: This steady-state fluorescence quenching method involves the use of a fluorescent probe and a quencher that are both incorporated into the micelles. The quenching of the probe's fluorescence by the quencher follows a statistical distribution. By analyzing the quenching data using the Turro-Yekta equation, the mean aggregation number can be calculated.
-
Freezing Point Depression: The formation of micelles affects the colligative properties of a solution. By measuring the depression of the freezing point of solutions with varying bile acid concentrations, and applying thermodynamic models, the aggregation number can be determined.
Visualization of Comparative Micelle Stability and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key comparisons and relationships between this compound and Deoxycholic Acid.
Caption: Comparative stability of this compound and Deoxycholic Acid micelles at different pH ranges.
Caption: Distinct signaling pathways activated by this compound and Deoxycholic Acid.
Conclusion
The lower critical micelle concentration of Deoxycholic Acid suggests a higher propensity for micelle formation at lower concentrations. However, the practical utility of a formulation often hinges on its stability within the physiological pH range and during storage. Therefore, for applications demanding stability in a wider and more physiologically relevant pH range, this compound presents a more robust option.
Furthermore, the distinct signaling pathways activated by these bile acids should be a consideration in drug delivery design. GCA's activation of the FXR pathway may have implications for metabolic regulation, while DCA's influence on membrane structure and activation of pathways like β-catenin could be relevant in contexts such as cancer research.[6][7][8] The choice between this compound and Deoxycholic Acid will ultimately depend on the specific requirements of the formulation, the nature of the drug to be encapsulated, and the intended biological application.
References
- 1. researchgate.net [researchgate.net]
- 2. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Micelle formation of sodium deoxycholate and sodium ursodeoxycholate (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of critical micelle concentration of bile acid salts by micro-calorimetric titration | Semantic Scholar [semanticscholar.org]
- 5. Determination of bile salt critical micellization concentration on the road to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of this compound [frontiersin.org]
- 7. Deoxycholic acid induces intracellular signaling through membrane perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxycholic Acid Activates β-Catenin Signaling Pathway and Increases Colon Cell Cancer Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Membrane Protein Solubilization: Glycocholic Acid vs. CHAPS Detergent
For Researchers, Scientists, and Drug Development Professionals
The successful extraction of membrane proteins from their native lipid bilayer environment is a critical first step for a wide range of biochemical and structural studies. The choice of detergent is paramount, as it must effectively solubilize the protein while preserving its structural integrity and biological function. This guide provides an objective comparison of two commonly used detergents: Glycocholic Acid, an anionic bile salt, and CHAPS, a zwitterionic detergent, to aid researchers in selecting the optimal agent for their specific application.
Overview of this compound and CHAPS
This compound is a primary bile acid, playing a physiological role in the emulsification of fats. In the laboratory, its amphipathic nature, with a rigid steroidal backbone, allows it to disrupt lipid membranes and solubilize embedded proteins. As an anionic detergent, it carries a negative charge at neutral pH, which can influence its interactions with proteins and its compatibility with certain downstream applications like ion-exchange chromatography.
CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic derivative of cholic acid, a bile acid. It possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range. This property makes CHAPS a versatile and non-denaturing detergent, particularly well-suited for techniques that are sensitive to charge, such as isoelectric focusing and 2D electrophoresis. Its unique structure combines the features of bile salts and sulfobetaine-based detergents, allowing it to effectively break lipid-lipid and lipid-protein interactions while often preserving protein-protein interactions.
Physicochemical Properties: A Comparative Table
The selection of a detergent is often guided by its fundamental physicochemical properties. The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles, which are essential for solubilizing membrane proteins. The aggregation number indicates the average number of detergent molecules in a single micelle.
| Property | This compound | CHAPS |
| Chemical Classification | Anionic (Bile Salt) | Zwitterionic |
| Molecular Weight | 465.62 g/mol | 614.9 g/mol |
| Critical Micelle Conc. (CMC) | 2-13 mM (highly dependent on ionic strength) | 6 - 10 mM |
| Aggregation Number | 2 - 10 (generally low for bile salts) | ~10 - 14 |
| Micelle Molecular Weight | ~930 - 4656 Da (estimated) | ~6150 Da |
| Charge at Neutral pH | Anionic | Zwitterionic (net neutral) |
| Denaturing Potential | Generally considered mild, but can be denaturing | Non-denaturing |
Performance in Membrane Protein Solubilization
Direct quantitative comparisons of solubilization efficiency between this compound and CHAPS for a range of membrane proteins are not extensively documented in peer-reviewed literature. However, based on their distinct properties and reported uses, we can infer their respective strengths and weaknesses.
This compound and other bile salts are effective at solubilizing membranes. Their small micelle size can be advantageous for certain structural biology techniques. However, their ionic nature can sometimes lead to the denaturation of sensitive proteins or interfere with downstream applications that are charge-dependent. Studies have shown that trihydroxy bile salts like glycocholate are generally milder than dihydroxy bile salts.
CHAPS is widely favored for its gentle and non-denaturing properties, making it a robust choice for preserving the native structure and function of a wide array of membrane proteins. Its zwitterionic nature makes it compatible with a broad range of downstream applications, including isoelectric focusing, 2D electrophoresis, and co-immunoprecipitation, where maintaining protein-protein interactions is crucial. While generally effective, its mildness may result in lower solubilization efficiency for particularly recalcitrant or tightly packed membrane proteins compared to harsher detergents.
Experimental Protocols
Detailed methodologies are essential for the successful and reproducible solubilization of membrane proteins. Below are generalized protocols for utilizing this compound and CHAPS. It is crucial to note that optimal conditions (detergent concentration, temperature, incubation time, and buffer composition) should be empirically determined for each specific protein of interest.
Protocol 1: Membrane Protein Solubilization using this compound
This protocol provides a general framework for the solubilization of membrane proteins using this compound.
Materials:
-
Isolated cell or tissue membranes containing the target protein
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
This compound stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Start with a pellet of isolated membranes. Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: On ice, slowly add the this compound stock solution to the membrane suspension to achieve the desired final concentration (a typical starting point is 1-2% w/v).
-
Solubilization: Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours.
-
Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet the unsolubilized material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Downstream Processing: The solubilized protein is now ready for subsequent purification steps, such as affinity chromatography. Ensure that all subsequent buffers contain this compound at a concentration above its CMC to maintain protein solubility.
Protocol 2: Membrane Protein Solubilization using CHAPS
This protocol outlines a standard procedure for solubilizing membrane proteins with CHAPS, emphasizing the preservation of protein structure and function.
Materials:
-
Isolated cell or tissue membranes containing the target protein
-
CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS, Protease Inhibitor Cocktail
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Membrane Resuspension: Resuspend the membrane pellet in an appropriate volume of ice-cold CHAPS Lysis Buffer.
-
Homogenization: Gently homogenize the suspension on ice using a Dounce homogenizer with a tight-fitting pestle (10-15 strokes) to ensure thorough mixing and membrane disruption.
-
Solubilization: Incubate the lysate on a rotator at 4°C for 30-60 minutes.
-
Clarification: Pellet the insoluble cellular debris by centrifugation at 100,000 x g for 60 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant containing the solubilized proteins to a new pre-chilled tube.
-
Downstream Applications: The solubilized extract is now suitable for various applications, including immunoprecipitation, affinity purification, and enzymatic assays. Maintain a CHAPS concentration above its CMC in all subsequent steps.
Visualizing the Solubilization Process
The fundamental mechanism of membrane protein solubilization by detergents can be illustrated as a stepwise process. Initially, detergent monomers insert into the lipid bilayer. As the detergent concentration increases, the membrane becomes saturated and begins to break apart, leading to the formation of mixed micelles containing lipids, proteins, and detergent.
Caption: General workflow of membrane protein solubilization by detergents.
Conclusion
The choice between this compound and CHAPS for membrane protein solubilization is highly dependent on the specific protein of interest and the intended downstream applications.
-
This compound can be an effective solubilizing agent, particularly when its anionic nature is not a concern for subsequent experimental steps. Its smaller micelle size may be beneficial in certain contexts.
-
CHAPS is a versatile, non-denaturing zwitterionic detergent that excels at preserving the native structure and function of a wide variety of membrane proteins. Its compatibility with charge-based separation techniques makes it a workhorse in many proteomics and protein biochemistry workflows.
For novel membrane proteins, it is often advisable to perform a small-scale screening of several detergents, including both this compound and CHAPS, to empirically determine the optimal conditions for solubilization and functional preservation. This data-driven approach will ultimately yield the highest quality protein for further investigation.
A Researcher's Guide to Cross-Validation of Glycocholic Acid Immunoassay with Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate quantification of Glycocholic Acid (GCA), a primary conjugated bile acid, is crucial for diagnosing and monitoring hepatobiliary diseases.[1][2][3] While immunoassays offer a high-throughput and cost-effective method for routine analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard due to its superior sensitivity and specificity.[1][4][5] This guide provides a comprehensive comparison of these two methods, offering experimental data and detailed protocols to facilitate the cross-validation of results.
Comparative Performance: Immunoassay vs. Mass Spectrometry
The choice between an immunoassay and an LC-MS/MS method depends on the specific requirements of the study, such as sample volume, throughput needs, and the required level of accuracy and specificity.[6] Immunoassays are susceptible to cross-reactivity with other structurally similar bile acids, which can lead to varied results between different kits and laboratories.[4] In contrast, LC-MS/MS provides exceptional resolution and specificity, allowing for the simultaneous measurement of multiple bile acid species in a single run.[1]
The following table summarizes the key performance characteristics of both methods based on published validation data.
| Performance Metric | Immunoassay (ELISA/FPIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen binding reaction.[6][7] | Chromatographic separation followed by mass-based detection and fragmentation.[1][5] |
| Lower Limit of Quantification (LLOQ) | ~9 ng/mL (FPIA)[8]; can reach ng levels (ELISA).[7] | 5 ng/mL[1]; ~3-18 nM (1.4-8.4 ng/mL).[9] |
| Linearity (Dynamic Range) | 36 - 2,600 ng/mL (FPIA).[8] | 5 - 5,000 ng/mL, with high regression coefficients (>0.99).[1] |
| Accuracy (% Recovery) | Generally acceptable; spike recoveries determined.[8] | Typically between 85-115%[1]; 92-110%.[1] |
| Precision (% CV) | Intra- & Inter-assay CVs typically <10-20%.[9][10] | Intra- & Inter-assay CVs typically <10%.[1][2][11] |
| Specificity | Can be affected by cross-reactivity with other bile acids.[4] | High; capable of resolving isobaric isomers and structurally similar compounds.[1][5] |
| Throughput | High; suitable for screening large numbers of samples.[10] | Lower, but can be improved with high-throughput modifications.[12] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing results across different analytical platforms.
Protocol 1: this compound Immunoassay (General ELISA Protocol)
This protocol describes a general procedure for quantifying GCA in serum or plasma using an Enzyme-Linked Immunosorbent Assay (ELISA), which relies on the principle of competitive binding.
-
Reagent Preparation : Prepare all reagents, including wash buffers, standards, and controls, according to the manufacturer's instructions.
-
Sample Preparation :
-
Collect blood samples and separate serum or plasma.
-
Centrifuge samples to remove any solid debris.[8]
-
Dilute samples as required with the provided assay buffer to ensure the GCA concentration falls within the linear range of the standard curve.
-
-
Assay Procedure :
-
Add a specific volume of standards, controls, and prepared samples to the wells of a microplate pre-coated with anti-GCA antibodies.
-
Add a fixed amount of GCA conjugated to an enzyme (e.g., HRP) to each well. GCA in the sample will compete with the enzyme-conjugated GCA for binding to the antibodies on the plate.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 37°C).
-
Wash the plate multiple times with the wash buffer to remove any unbound components.
-
-
Detection :
-
Add a substrate solution (e.g., TMB) to each well. The enzyme bound to the plate will catalyze a color change. The intensity of the color is inversely proportional to the amount of GCA in the sample.
-
Stop the reaction after a set incubation time by adding a stop solution.
-
-
Data Analysis :
-
Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the GCA concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: this compound LC-MS/MS Analysis
This protocol outlines a robust method for the sensitive and specific quantification of GCA in serum or plasma, which is considered the reference technique.[2]
-
Standard and Sample Preparation :
-
Prepare calibration standards by spiking known concentrations of GCA into a surrogate matrix like steroid-free serum.[1]
-
Prepare a working solution of a stable isotope-labeled internal standard (IS), such as d4-GCA.[1]
-
For each sample, control, or standard, aliquot 50 µL of serum/plasma into a microcentrifuge tube.[3]
-
Add a small volume (e.g., 10 µL) of the IS working solution.[3]
-
Perform protein precipitation by adding a larger volume (e.g., 800 µL) of ice-cold acetonitrile or methanol.[2][13]
-
Vortex the mixture thoroughly for several minutes and then centrifuge at high speed (e.g., 13,000 g) for 10-15 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a new vial or a 96-well plate for analysis.[2][13] Some methods may include an evaporation step followed by reconstitution in the mobile phase.[13]
-
-
Chromatographic Separation (LC) :
-
LC System : A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[1][2]
-
Column : A reverse-phase C18 column is commonly used (e.g., 2.1 x 50 mm, <3 µm particle size).[2]
-
Mobile Phase : Typically consists of two solvents, such as A) water with an additive like 0.1% formic acid or 5 mM ammonium formate, and B) an organic solvent mixture like acetonitrile/methanol.[2][3]
-
Gradient Elution : A gradient is run to separate GCA from other bile acids and matrix components. For example, starting with a low percentage of organic phase B, increasing linearly to a high percentage over several minutes, followed by a wash and re-equilibration step.[2]
-
-
Mass Spectrometric Detection (MS/MS) :
-
Mass Spectrometer : A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in quantitative analysis.[11]
-
Ionization : Electrospray ionization (ESI) in negative ion mode is standard for bile acid analysis.[14]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both GCA and its internal standard, ensuring high specificity.[9] For GCA, a common transition is monitoring the precursor ion m/z 464.3 and a product ion m/z 74.0 (corresponding to the glycine fragment).[1][14]
-
-
Data Analysis :
-
Integrate the peak areas for both the GCA and the internal standard MRM transitions.
-
Calculate the ratio of the GCA peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of GCA in the unknown samples by using the linear regression equation from the calibration curve.
-
Visualizing the Cross-Validation Workflow
A systematic workflow is critical for the effective cross-validation of analytical methods. The following diagram illustrates the key stages, from initial sample processing to the final comparative analysis of results from both immunoassay and LC-MS/MS platforms.
Caption: Workflow for cross-validating GCA immunoassay and LC-MS/MS results.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A candidate reference measurement procedure for quantification of this compound in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 6. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of this compound [frontiersin.org]
- 7. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. "A high-throughput LC-MS/MS method for the measurement of the bile acid" by Thomas D. Horvath, Sigmund J. Haidacher et al. [digitalcommons.unl.edu]
- 13. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Glycocholic Acid: A Comparative Analysis of its Effects on Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Comparative Effects of Glycocholic Acid
The following table summarizes the observed effects of this compound across different cell lines based on available experimental data.
| Cell Line/Model | Cell Type | Assay | Observed Effect of this compound | Reference |
| Hepatocellular Carcinoma (e.g., Huh7, LM3) | Human Liver Cancer | Gene Expression Analysis | Down-regulation of apoptotic genes and up-regulation of anti-apoptotic genes. | [1] |
| Phenotypic Assays | Induction of epithelial-to-mesenchymal transition (EMT) and cancer stem cell (CSC) characteristics, leading to chemoresistance. | [1] | ||
| Western Blot | Activation of the STAT3 signaling pathway by repressing negative regulators (SOCS2, SOCS5, PTPN1, PTPN11). | [1] | ||
| Cholangiocarcinoma (CCA) cell line | Human Bile Duct Cancer | Quantitative RT-PCR | 8.6-fold increase in TGR5 (GPBAR1) gene expression and 3.4-fold increase in S1PR2 gene expression. | |
| Primary Rodent Hepatocytes | Normal Rat Liver Cells | Western Blot | Activation of ERK1/2 and AKT signaling pathways via S1PR2. This effect was inhibited by the S1PR2 antagonist JTE-013. | |
| Human Leukemia cell line (HL-60) | Human Blood Cancer | Flow Cytometry, Western Blot | Induction of apoptosis through the activation of caspase-9 and caspase-3. No significant effect on caspase-8 activity. | |
| Cell Cycle Analysis | G2/M phase arrest, with decreased expression of cyclin A and cyclin B1. | |||
| Pancreatic Cancer cell lines (PANC-1, MIA PaCa-2) | Human Pancreatic Cancer | MTT Assay | Inhibition of cell proliferation. | |
| Cell Cycle Analysis (PANC-1) | Increased percentage of cells in the S phase. | |||
| Normal Human Esophageal Mucosal Epithelial Cells | Normal Human Esophageal Cells | Cell Viability Assays | Did not induce apoptosis, in contrast to other bile acids like glycochenodeoxycholic acid. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method to assess cell viability based on the metabolic activity of mitochondria.
Materials:
-
Cells of interest (e.g., HepG2, Huh7, CCA cell line)
-
This compound (GCA)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of GCA in complete culture medium. Remove the old medium from the wells and add 100 µL of the GCA-containing medium or control medium (without GCA).
-
Incubation: Incubate the plates for the desired experimental time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound (GCA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of GCA or a vehicle control for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot for STAT3 Activation
This technique is used to detect the phosphorylation of STAT3, indicating its activation.
Materials:
-
Cells of interest
-
This compound (GCA)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector)
Procedure:
-
Cell Lysis: Treat cells with GCA for the specified time. Wash the cells with cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin or GAPDH.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for analyzing GCA effects.
GPBAR1/TGR5 Signaling Pathway
Caption: GPBAR1/TGR5 signaling activated by GCA.
S1PR2 Signaling Pathway
Caption: S1PR2 signaling pathway influenced by GCA.
References
Evaluating Glycocholic Acid as a Clinical Biomarker for Cholestasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Glycocholic Acid (GCA) as a clinical biomarker for cholestasis, a condition characterized by the disruption of bile flow. In recent years, GCA, a primary conjugated bile acid, has garnered significant interest for its potential diagnostic and prognostic value in various cholestatic liver diseases. This document objectively compares the performance of GCA with established and emerging biomarkers, supported by experimental data, to aid researchers and drug development professionals in their assessment of its clinical utility.
Executive Summary
This compound demonstrates considerable promise as a sensitive and specific biomarker for cholestasis, particularly in the context of Intrahepatic Cholestasis of Pregnancy (ICP). In this condition, GCA has shown a superior predictive value for adverse perinatal outcomes compared to total bile acids (TBA). While traditional liver function tests such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Gamma-Glutamyl Transferase (GGT) are indicative of liver injury, they often lack the specificity for cholestasis that GCA and other bile acids can provide.
Emerging biomarkers like autotaxin, matrix metalloproteinase-7 (MMP-7), and specific microRNAs are also showing high diagnostic accuracy for certain cholestatic conditions. A comprehensive evaluation suggests that a panel of biomarkers, including GCA, may offer the most robust diagnostic and prognostic information across the diverse etiologies of cholestasis, including Primary Biliary Cholangitis (PBC), Primary Sclerosing Cholangitis (PSC), and Drug-Induced Liver Injury (DILI).
Comparison of this compound with Other Cholestasis Biomarkers
The following tables summarize the quantitative data on the performance of this compound compared to other key biomarkers in the diagnosis and prognosis of cholestatic conditions.
| Table 1: Performance of this compound vs. Total Bile Acids in Intrahepatic Cholestasis of Pregnancy (ICP) | ||
| Biomarker | Parameter | Value |
| This compound (GCA) | AUC for predicting adverse perinatal outcomes | 0.8950[1] |
| Sensitivity for predicting poor perinatal outcomes (combined with TBA) | 89.64%[1] | |
| Specificity for predicting poor perinatal outcomes (combined with TBA) | 82.56%[1] | |
| Total Bile Acids (TBA) | AUC for predicting adverse perinatal outcomes | 0.7839[1] |
| Sensitivity (at 10 µmol/L cutoff) | 72% to 98%[2] | |
| Specificity (at 10 µmol/L cutoff) | 81% to 97%[2] |
| Table 2: Comparison with Traditional Liver Function Tests in Cholestasis | |||
| Biomarker | Relevance to Cholestasis | Advantages | Limitations |
| This compound (GCA) | Direct measure of a primary conjugated bile acid; reflects altered bile acid metabolism. | High sensitivity and specificity for certain cholestatic conditions (e.g., ICP)[1]. | May be elevated in various hepatobiliary diseases, requiring context[3]. |
| Alkaline Phosphatase (ALP) | A key indicator of cholestasis, with significant elevation being a hallmark. | Widely available and routinely measured. | Lacks specificity; can be elevated in bone diseases and pregnancy. |
| Gamma-Glutamyl Transferase (GGT) | Often elevated in parallel with ALP in cholestatic conditions; helps confirm hepatic origin of elevated ALP. | More specific to the liver than ALP. | Can be induced by alcohol and certain drugs, independent of cholestasis. |
| Alanine Aminotransferase (ALT) / Aspartate Aminotransferase (AST) | Primarily markers of hepatocellular injury. | Useful for assessing concurrent liver cell damage. | Not specific for cholestasis; elevations may be mild in purely cholestatic conditions. |
| Bilirubin | Elevated levels (conjugated) are a direct consequence of impaired bile excretion. | A direct indicator of the severity of cholestasis and jaundice. | May only become significantly elevated in later or more severe stages. |
| Table 3: this compound vs. Emerging Biomarkers for Cholestasis | ||||
| Biomarker | Cholestatic Condition | Metric | Value | Reference |
| This compound (GCA) | Drug-Induced Liver Injury (DILI) | Significantly higher in DILI patients vs. healthy controls. | - | [2] |
| Cholangiocarcinoma (CCA) | Differentiates CCA from healthy controls. | - | [3] | |
| Autotaxin (ATX) | Intrahepatic Cholestasis of Pregnancy (ICP) | Sensitivity (at 27.0 nmol/ml/min cutoff) | Excellent | [4][5] |
| Specificity (at 27.0 nmol/ml/min cutoff) | Excellent | [4][5] | ||
| Sensitivity (at 5.80 ng/mL cutoff) | 97.7% | [6] | ||
| Specificity (at 5.80 ng/mL cutoff) | 97.5% | [6] | ||
| Matrix Metalloproteinase-7 (MMP-7) | Biliary Atresia | Sensitivity (at 7.8 ng/ml cutoff) | 95.5% | [7] |
| Specificity (at 7.8 ng/ml cutoff) | 94.5% | [7] | ||
| AUC | 0.988 | [7] | ||
| Fibroblast Growth Factor 19 (FGF-19) | Primary Biliary Cholangitis (PBC) | Correlates with severity of cholestasis. | r = 0.590 | [8] |
| microRNAs (e.g., miR-7706, miR-877-3p, miR-128-3p) | Intrahepatic Cholestasis of Pregnancy (ICP) | AUC | >0.90 | [9] |
Experimental Protocols
Accurate quantification of this compound is crucial for its evaluation as a clinical biomarker. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Serum this compound by LC-MS/MS
This protocol provides a general framework for the quantification of GCA in human serum. Specific parameters may require optimization based on the instrumentation used.
1. Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of serum sample, add 20 µL of an internal standard solution (e.g., a deuterated GCA analogue).
-
Add 800 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).
2. Chromatographic Separation (HPLC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the more hydrophobic bile acids. An example gradient is:
-
0-1 min: 30% B
-
1-8 min: 30-70% B
-
8-9 min: 70-95% B
-
9-10 min: 95% B
-
10-11 min: 95-30% B
-
11-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for GCA and the internal standard.
-
GCA: The precursor ion [M-H]⁻ is m/z 464.3, with a characteristic product ion of m/z 74.0 (from the glycine moiety).
-
-
Data Analysis: Quantify GCA concentration by comparing the peak area ratio of GCA to the internal standard against a calibration curve prepared with known concentrations of GCA.
Protocol 2: Solid-Phase Extraction (SPE) for Bile Acid Profiling
For a more comprehensive analysis of the bile acid profile, Solid-Phase Extraction can be used for sample cleanup and concentration.
1. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing through methanol (e.g., 5 mL) followed by water (e.g., 5 mL).
2. Sample Loading:
-
Dilute the serum sample (e.g., 500 µL) with water (e.g., 500 µL) and an internal standard mix.
-
Load the diluted sample onto the conditioned SPE cartridge.
3. Washing:
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5 mL of 15% methanol in water) to remove polar interferences.
4. Elution:
-
Elute the bile acids from the cartridge with methanol (e.g., 5 mL).
5. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Understanding the biological context of a biomarker is essential. The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving bile acids and a typical experimental workflow for biomarker discovery.
Conclusion
This compound is a valuable biomarker in the assessment of cholestasis, offering distinct advantages in specific clinical scenarios such as Intrahepatic Cholestasis of Pregnancy. Its direct reflection of altered bile acid metabolism provides a more targeted insight into cholestatic pathophysiology compared to traditional liver function tests. However, the emergence of other highly sensitive and specific biomarkers, such as autotaxin and MMP-7 for particular conditions, underscores the importance of a multi-marker approach for the comprehensive diagnosis and management of cholestatic liver diseases. Further large-scale, prospective studies are warranted to fully elucidate the comparative performance of GCA against this expanding panel of novel biomarkers across the full spectrum of cholestatic etiologies. This will be crucial for refining diagnostic algorithms and advancing the development of targeted therapies.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Serum metabolome and targeted bile acid profiling reveals potential novel biomarkers for drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic value of serum bile acid composition patterns and serum this compound levels in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin activity has a high accuracy to diagnose intrahepatic cholestasis of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Serum autotaxin levels correlate with the severity of pruritus in intrahepatic cholestasis of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum matrix metalloproteinase-7 levels in infants with cholestasis and biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circulating FGF19 closely correlates with bile acid synthesis and cholestasis in patients with primary biliary cirrhosis | PLOS One [journals.plos.org]
- 9. Serum microRNAs as non-invasive diagnostic biomarkers for intrahepatic cholestasis of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Glycocholic Acid in Formulation: A Head-to-Head Comparison with Other Bile Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical formulation, the quest for enhancing the bioavailability of poorly soluble drugs is a perpetual challenge. Bile salts, endogenous surfactants produced in the liver, have long been recognized for their potential as absorption enhancers. Among these, Glycocholic Acid (GCA) has emerged as a key player. This guide provides an objective, data-driven comparison of this compound with other common bile salts, offering insights into their respective performance in drug formulation.
Executive Summary
This compound, a glycine-conjugated primary bile acid, offers a favorable balance of solubilization efficacy, biocompatibility, and formulation stability. Compared to unconjugated bile acids like Cholic Acid and Deoxycholic Acid, GCA exhibits a lower pKa, ensuring ionization over a broader pH range, which is advantageous for formulation in the variable pH environment of the gastrointestinal tract.[1] While more hydrophobic bile salts may exhibit greater solubilization for highly lipophilic compounds, GCA's conjugated nature often translates to lower cytotoxicity.[1][2] This guide will delve into the physicochemical properties, solubilization capacities, and permeability enhancement effects of this compound in comparison to other key bile salts, supported by experimental data and protocols.
Physicochemical Properties: A Foundation for Formulation Performance
The effectiveness of a bile salt in a drug formulation is intrinsically linked to its physicochemical properties. The degree of hydroxylation and conjugation with amino acids (glycine or taurine) dictates critical parameters such as hydrophilicity, critical micelle concentration (CMC), and pKa.
Table 1: Comparative Physicochemical Properties of Common Bile Salts
| Bile Salt | Type | Conjugation | Hydroxyl Groups | Molecular Weight ( g/mol ) | pKa | CMC (mM) |
| This compound (GCA) | Primary | Glycine | 3 | 465.6 | ~4.0[1] | 4-8 |
| Taurocholic Acid (TCA) | Primary | Taurine | 3 | 515.7 | ~2.0[1] | 2-6 |
| Cholic Acid (CA) | Primary | Unconjugated | 3 | 408.6 | ~6.0[1] | 9-15 |
| Deoxycholic Acid (DCA) | Secondary | Unconjugated | 2 | 392.6 | ~6.6 | 2-6 |
| Chenodeoxycholic Acid (CDCA) | Primary | Unconjugated | 2 | 392.6 | ~6.5 | 4-9 |
| Ursodeoxycholic Acid (UDCA) | Secondary | Unconjugated | 2 | 392.6 | ~6.2 | - |
| Glycodeoxycholic Acid (GDCA) | Secondary | Glycine | 2 | 449.6 | ~4.3 | 1-3 |
| Taurodeoxycholic Acid (TDCA) | Secondary | Taurine | 2 | 499.7 | ~2.0 | 1-4 |
Note: CMC values can vary depending on experimental conditions such as temperature, pH, and ionic strength.
The lower pKa of conjugated bile salts like this compound and Taurocholic Acid is a significant advantage.[1] This ensures they remain in their ionized, salt form throughout the physiological pH range of the small intestine, which is crucial for maintaining their surfactant properties and preventing precipitation.
Solubilization Capacity: Unlocking the Potential of Poorly Soluble Drugs
The primary mechanism by which bile salts enhance drug absorption is through the formation of micelles, which can encapsulate and solubilize lipophilic drug molecules. The efficiency of this process is often quantified by the solubilization ratio, which represents the moles of drug solubilized per mole of bile salt.
Table 2: Comparative Solubilization Ratios of Various Drugs in Bile Salt Micelles
| Drug | This compound (moles drug/moles bile salt) | Taurocholic Acid (moles drug/moles bile salt) | Deoxycholic Acid (moles drug/moles bile salt) | Chenodeoxycholic Acid (moles drug/moles bile salt) |
| Griseofulvin | 0.0012 | 0.0015 | 0.0045 | 0.0031 |
| Danazol | 0.0028 | 0.0035 | 0.0110 | 0.0085 |
| Cyclosporine A | 0.0041 | 0.0052 | 0.0152 | 0.0123 |
| Diazepam | - | ~0.02[3] | ~0.03[3] | - |
Data compiled from multiple literature sources. Absolute values can vary based on experimental conditions.
Generally, the solubilization capacity of bile salts is influenced by their hydrophobicity. Dihydroxy bile salts like Deoxycholic Acid and Chenodeoxycholic Acid, being more hydrophobic than trihydroxy bile salts like this compound, tend to exhibit higher solubilization capacities for very nonpolar drugs.[2] However, this increased hydrophobicity can also be associated with greater membrane disruption and potential toxicity.
A key strategy to enhance solubilization while mitigating toxicity is the use of mixed micelles , typically formed by combining a bile salt with a phospholipid such as lecithin.[3][4] These systems often exhibit synergistic solubilization effects and are more representative of the physiological environment in the gut.
Permeability Enhancement: Beyond Solubilization
In addition to improving drug solubility, bile salts can directly interact with the intestinal epithelium to enhance drug permeability. The mechanisms are multifaceted and can include:
-
Membrane Fluidization: Insertion of bile salt monomers into the cell membrane can increase its fluidity, facilitating the passive diffusion of drugs.
-
Opening of Tight Junctions: At higher concentrations, bile salts can modulate the proteins that form the tight junctions between intestinal epithelial cells, transiently increasing paracellular permeability.
-
Formation of Reverse Micelles: Bile salts may form reverse micelles within the cell membrane, creating hydrophilic pores that allow the passage of hydrophilic drugs.[5]
-
Inhibition of Efflux Transporters: Some bile salts can inhibit the activity of efflux transporters like P-glycoprotein, which are responsible for pumping drugs out of cells and back into the intestinal lumen.
Studies using Caco-2 cell monolayers, an in vitro model of the intestinal epithelium, have shown that unconjugated bile salts like sodium cholate can cause greater permeability enhancement than conjugated bile salts like sodium taurocholate, but this is often associated with increased membrane disruption and toxicity.[6] this compound offers a more favorable balance, providing moderate permeability enhancement with better tolerability.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key assays are provided below.
Solubility Determination in Bile Salt Solutions
This protocol outlines the procedure for determining the equilibrium solubility of a poorly water-soluble drug in the presence of a bile salt.
Caption: Workflow for determining drug solubility in bile salt solutions.
Caco-2 Cell Permeability Assay
This protocol describes the use of the Caco-2 cell line to assess the potential of a bile salt to enhance the intestinal permeability of a drug.
Caption: Workflow for Caco-2 cell permeability assay.
Impact on Cellular Signaling Pathways
Bile acids are not merely digestive aids; they are also signaling molecules that can modulate the activity of nuclear receptors, most notably the Farnesoid X Receptor (FXR).[7] Activation of FXR regulates the expression of genes involved in bile acid, lipid, and glucose metabolism.
Caption: Simplified signaling pathway of Farnesoid X Receptor (FXR) activation by bile acids.
The potency of different bile salts as FXR agonists varies. Chenodeoxycholic acid is the most potent endogenous FXR agonist.[7] The conjugation of CDCA with glycine to form Glycochenodeoxycholic acid (GCDCA) significantly reduces its FXR agonistic activity.[7] this compound also demonstrates the ability to activate FXR.[8][9] This interaction is a critical consideration in drug development, as the choice of bile salt in a formulation could potentially influence the metabolism and transport of the co-administered drug through FXR-mediated pathways.
Conclusion and Formulation Considerations
The selection of a bile salt for a drug formulation is a multifactorial decision that requires a careful balance of efficacy and safety.
-
For maximizing solubilization of highly lipophilic compounds , more hydrophobic, unconjugated dihydroxy bile salts like Deoxycholic Acid or Chenodeoxycholic Acid may be considered, though with careful attention to potential cytotoxicity.
-
For a versatile and biocompatible option with good pH stability , this compound presents a compelling choice. Its ability to form stable mixed micelles with phospholipids makes it suitable for a wide range of applications, including parenteral formulations where pH stability is critical.[10][11][12][13]
-
For applications requiring the most efficient permeability enhancement , a thorough evaluation of the trade-off between efficacy and toxicity is necessary. While some unconjugated bile salts may show greater permeability enhancement, the lower toxicity profile of conjugated bile salts like this compound often makes them a more practical choice.[6]
Ultimately, the optimal bile salt will be drug- and formulation-dependent. The data and protocols presented in this guide provide a framework for making an informed, evidence-based decision in the selection of this compound or other bile salts for drug delivery applications.
References
- 1. Conjugated Bile Salts: A complete overview | Advent ChemBio | Advent [adventchembio.com]
- 2. Frontiers | Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the permeation enhancement potential of simple bile salt and mixed bile salt:fatty acid micellar systems using the CaCo-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Taurocholic Acid and this compound Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taurocholic Acid and this compound Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why is this compound sodium salt better than deoxycholic acid sodium salt for the preparation of mixed micelle injections? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why is this compound sodium salt better than deoxycholic acid sodium salt for the preparation of mixed micelle injections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Assessing the Purity and Quality of Commercial Glycocholic Acid: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Glycocholic acid, a primary conjugated bile acid, plays a crucial role in physiological processes and is increasingly utilized in pharmaceutical formulations as an absorption enhancer and component of drug delivery systems. The purity and quality of commercially available this compound are paramount for reliable and reproducible research outcomes and for the safety and efficacy of therapeutic products. This guide provides an objective comparison of the purity and quality of commercial this compound, supported by experimental data and detailed analytical protocols.
Comparative Purity of Commercial this compound
The purity of this compound from commercial suppliers is a critical factor for researchers. While many suppliers provide a certificate of analysis (CoA) with a stated purity, independent verification is often necessary. The following table summarizes the advertised purity of this compound from several major suppliers and lists common potential impurities identified in related compounds like cholic acid, which serves as a precursor in synthesis. It is important to note that impurity profiles can vary between batches and suppliers.
| Supplier | Advertised Purity (%) | Potential Impurities | Analytical Method |
| Supplier A (Representative) | ≥98 | Cholic Acid, Glycine, Unidentified related substances | HPLC, LC-MS |
| Supplier B (Representative) | ≥97 | Cholic Acid, Other bile acid conjugates, Residual solvents | HPLC |
| Supplier C (Representative) | >95[1] | Cholic Acid, Degradation products | HPLC, LC-MS |
| Supplier D (Deuterated Standard) | 99.5[2] | Isotopic variants | HPLC |
Note: This table is a representative comparison based on publicly available data and common impurities found in bile acid preparations. For lot-specific information, always refer to the supplier's certificate of analysis.
Key Quality Attributes and Potential Impurities
The quality of this compound is determined by its purity and the presence of impurities. Common impurities can arise from the starting materials, synthesis process, or degradation.
-
Starting Material Impurities: The primary starting material for synthetic this compound is cholic acid. Impurities in the cholic acid, such as other bile acids (e.g., deoxycholic acid, chenodeoxycholic acid), can be carried through the synthesis.
-
Process-Related Impurities: The synthesis of this compound involves the conjugation of cholic acid with glycine. Incomplete reaction can leave residual cholic acid and glycine. Other reagents and solvents used in the process may also be present in trace amounts.
-
Degradation Products: this compound can degrade under certain conditions, leading to the formation of various byproducts.
Experimental Protocols for Quality Assessment
Accurate assessment of this compound purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for quantifying the purity of this compound and separating it from related impurities.
Objective: To determine the purity of a this compound sample by separating the main component from any potential impurities.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium Acetate (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in methanol to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over the run to elute more hydrophobic compounds. For example: 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or ELSD.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the area of the this compound peak and the areas of all impurity peaks.
-
Determine the purity by calculating the percentage of the main peak area relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for both quantifying purity and identifying unknown impurities by providing mass information.
Objective: To identify and quantify impurities in a this compound sample.
Instrumentation:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole mass spectrometer)
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Reagents:
-
Same as HPLC, but with LC-MS grade solvents and additives.
Procedure:
-
Sample Preparation: Prepare the sample as described for HPLC, but at a lower concentration (e.g., 10 µg/mL).
-
LC Conditions: Similar to HPLC, but with a faster flow rate and shorter run time if using UPLC.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acids.
-
Mass Range: Scan a mass range appropriate for this compound (m/z 464.32 [M-H]⁻) and its potential impurities (e.g., m/z 100-1000).
-
MS/MS Analysis: For structural elucidation of unknown impurities, perform fragmentation analysis (MS/MS) on the impurity peaks.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected mass of this compound and known impurities.
-
Analyze the mass spectra of unknown peaks to propose potential structures.
-
Quantify impurities using a reference standard if available, or by relative peak area if a standard is not available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used for the structural confirmation of this compound and can also be used to detect and quantify certain impurities.
Objective: To confirm the chemical structure of this compound and identify any major impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the appropriate deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
Compare the obtained spectra with a reference spectrum of pure this compound.
-
Assign the signals to the corresponding protons and carbons in the molecule.
-
Look for any unexpected signals that may indicate the presence of impurities. The integration of these signals can be used for quantification relative to the main compound.
-
Signaling Pathways and Experimental Workflow
Understanding the biological context in which this compound functions is essential for many researchers. This compound, like other bile acids, acts as a signaling molecule, primarily through the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).
Farnesoid X Receptor (FXR) Signaling Pathway
Caption: Farnesoid X Receptor (FXR) signaling pathway activated by this compound.
TGR5 Signaling Pathway
Caption: TGR5 signaling pathway initiated by this compound binding.
Experimental Workflow for Purity Assessment
References
The Critical Need for Supplier Validation: Ensuring Reproducibility in Glycocholic Acid Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Glycocholic acid (GCA), a primary conjugated bile acid, plays a crucial role in a multitude of physiological processes, making it a key molecule of interest in biomedical research and drug development. Its functions range from facilitating fat absorption to acting as a signaling molecule by activating receptors such as the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). Consequently, the reliability and reproducibility of experimental results involving GCA are paramount. However, a significant and often overlooked variable in experimental design is the purity and consistency of GCA sourced from different chemical suppliers.
This guide provides a framework for researchers to empirically assess and compare this compound from different suppliers. By implementing the outlined experimental protocols, researchers can ensure the validity and consistency of their findings, a cornerstone of robust scientific inquiry.
Assessing this compound from Different Suppliers: A Comparative Analysis
To highlight the potential for variability, the following table presents hypothetical data from a series of validation experiments performed on this compound from three different suppliers. Researchers can use this template to summarize their own findings.
| Parameter | Supplier A (Lot #12345) | Supplier B (Lot #67890) | Supplier C (Lot #ABCDE) |
| Purity (HPLC) | 99.2% | 97.5% | 98.9% |
| Cell Viability (HepG2, IC50) | 150 µM | 125 µM | 145 µM |
| FXR Activation (EC50) | 50 µM | 75 µM | 55 µM |
| TGR5 Signaling (cAMP, EC50) | 100 µM | 130 µM | 105 µM |
| IL-6 Secretion (LPS-stimulated RAW 264.7) | 40% inhibition | 25% inhibition | 38% inhibition |
Experimental Protocols for Supplier Validation
To ensure the consistency and reliability of your experimental results, it is crucial to perform validation studies on this compound from different suppliers or new lots from the same supplier. The following are detailed protocols for key experiments to assess the purity and biological activity of GCA.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the determination of the purity of a GCA sample and the identification of potential impurities.
Materials:
-
This compound samples from different suppliers
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or formic acid (for mobile phase buffering)
-
Ultrapure water
-
Reference standard of this compound (high purity)
Procedure:
-
Standard Preparation: Prepare a stock solution of the high-purity GCA reference standard in methanol or a suitable solvent. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh and dissolve GCA samples from each supplier in the mobile phase or a suitable solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or formic acid) is commonly used. The exact gradient will need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Data Analysis: Construct a calibration curve from the peak areas of the reference standard. Determine the concentration and purity of the GCA in each supplier's sample by comparing their peak areas to the calibration curve. Analyze for the presence of any additional peaks which would indicate impurities.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic potential of GCA from different suppliers on a relevant cell line, such as the human liver cancer cell line HepG2.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound from different suppliers, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of GCA from each supplier in culture medium. Replace the existing medium with the GCA-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve GCA).
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (concentration at which 50% of cell viability is inhibited) for GCA from each supplier.
Farnesoid X Receptor (FXR) Activation Assay (Reporter Gene Assay)
This assay measures the ability of GCA from different suppliers to activate the FXR signaling pathway.
Materials:
-
A cell line stably transfected with an FXR-responsive reporter gene construct (e.g., HepG2 cells transfected with a plasmid containing a luciferase gene under the control of an FXR response element).
-
This compound from different suppliers.
-
A positive control FXR agonist (e.g., GW4064).
-
Luciferase assay reagent.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of GCA from each supplier. Include a vehicle control and a positive control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction of reporter gene expression relative to the vehicle control. Determine the EC50 (concentration at which 50% of the maximal response is achieved) for GCA from each supplier.
Visualizing Experimental Processes and Pathways
To further clarify the experimental workflow and the biological context, the following diagrams are provided.
Caption: Workflow for comparing this compound from different suppliers.
Caption: Key signaling pathways activated by this compound.
Conclusion
The potential for variability in this compound from different suppliers is a critical consideration for ensuring the reproducibility of experimental results. While this guide does not endorse any specific supplier, it provides the necessary tools and protocols for researchers to make informed decisions based on empirical data. By rigorously testing and validating GCA from different sources, the scientific community can enhance the reliability of their findings and contribute to the advancement of knowledge in the fields of biology and medicine.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Glycocholic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Glycocholic acid, a key bile acid in various research applications, requires specific disposal procedures to mitigate potential hazards and adhere to regulatory standards. This guide provides essential, step-by-step instructions for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles and a face shield.
-
Lab Coat: A lab coat is mandatory to protect from spills.
In Case of Accidental Release or Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
Spill: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[1][2] Ensure adequate ventilation.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] This ensures compliance with federal, state, and local regulations.[1][2]
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label the waste container as "Hazardous Waste - this compound." Include the full chemical name and any known hazards.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department. Incompatible chemicals can react dangerously.
Step 2: Containerization
-
Compatibility: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable.
-
Integrity: Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.
-
Closure: Keep the waste container closed except when adding waste.[4]
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be at or near the point of generation and under the control of laboratory personnel.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Time and Volume Limits: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be accumulated and the time limit for storage in an SAA.[5][7]
Step 4: Arranging for Disposal
-
Contact EHS: When the container is nearing its capacity (e.g., ¾ full) or has reached the storage time limit, contact your institution's EHS department to arrange for a hazardous waste pickup.[5]
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
A Note on Neutralization:
While general protocols for acid neutralization exist, they are typically for simple inorganic acids.[8][9][10] Safety Data Sheets for this compound do not recommend neutralization as a disposal method. Due to its complex organic structure, neutralization may not be straightforward and could potentially create other hazardous byproducts. Therefore, it is strongly advised to follow the primary disposal route through a certified hazardous waste contractor.
Quantitative Data Summary
For general acid waste management, certain quantitative parameters are often referenced. The following table summarizes these general guidelines, which should be confirmed with your institution's specific protocols.
| Parameter | Guideline | Source |
| Acid Dilution Ratio (for neutralization) | 1 part acid to 10 parts cold water | [8] |
| Target pH Range (post-neutralization) | 6.0 - 9.0 | [4][8][10] |
| Post-Neutralization Flush | At least 20 parts water | [9][10] |
| Maximum SAA Volume (Academic Labs) | 25 gallons | [5] |
| Maximum Storage Time (Academic Labs) | 6 months | [6] |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures for this compound, the following diagram illustrates the decision-making and operational workflow.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Safeguarding Your Research: A Guide to Handling Glycocholic Acid
Essential safety protocols and logistical plans for the operational handling and disposal of Glycocholic Acid are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.
When working with this compound, a bile acid that can cause skin, eye, and respiratory irritation, implementing robust safety measures is paramount. Adherence to proper personal protective equipment (PPE) protocols, operational handling procedures, and waste disposal plans minimizes risks and ensures the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with side shields or Splash Goggles | Essential to prevent contact with eyes. In situations with a higher risk of splashing, a face shield worn over safety glasses or goggles is advised. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling acids. Since specific breakthrough times for this compound are not available, it is crucial to inspect gloves before use and replace them immediately if any sign of degradation or contamination occurs. For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing from accidental spills. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or a full suit may be necessary. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended to prevent respiratory tract irritation. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is clearly labeled with the chemical name and hazard information.
-
Wear appropriate PPE (lab coat, gloves, and eye protection) during inspection.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
3. Weighing and Preparation of Solutions:
-
Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Use a scoop or spatula for transferring the solid material to avoid generating dust.
-
When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
4. General Handling:
-
Always wear the recommended PPE.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Disposal Plan for this compound Waste
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled hazardous waste container.
-
Collect aqueous solutions containing this compound in a separate, labeled container for liquid hazardous waste.
2. Neutralization of Aqueous Waste:
-
Before disposal, acidic aqueous waste should be neutralized. This procedure should be carried out in a fume hood while wearing appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic solution while stirring.
-
Monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the base until the pH is within the neutral range (typically 6-8), as required by local regulations.[1][2][3][4]
-
Be aware that the neutralization reaction may generate heat and gas; proceed with caution.[3]
3. Final Disposal:
-
Once neutralized and confirmed to be within the acceptable pH range, the solution can typically be disposed of down the drain with a large volume of water, in accordance with local wastewater regulations.[1][2][3][4]
-
Solid waste and any non-neutralizable liquid waste must be disposed of through a certified hazardous waste disposal service.
Spill Response Workflow
In the event of a this compound spill, a prompt and organized response is critical to mitigate potential hazards. The following workflow outlines the necessary steps.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
